Product packaging for Angelicolide(Cat. No.:CAS No. 90826-58-7)

Angelicolide

Cat. No.: B149960
CAS No.: 90826-58-7
M. Wt: 380.5 g/mol
InChI Key: LSDFCPDLBLFHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 343166, catalog number B149960 and also known as Angelicolide, is a phytochemical compound isolated from Angelica species with a molecular formula of C24H28O4 and a molecular weight of 380.5 g/mol . This solid compound has a melting point of 157 °C and is characterized as a symmetric dimer of butylidenephthalide . In chemical biology and medicinal chemistry, it serves as a valuable natural product lead compound and probe for investigating biological processes and identifying molecular targets . Research into this compound has revealed a diverse profile of bioactivities. It has demonstrated reported antimicrobial effects, showing activity against various bacteria and fungi, potentially through the disruption of microbial cell membranes and inhibition of essential metabolic processes . Its anti-inflammatory properties are linked to the inhibition of key pro-inflammatory cytokines, including TNF-alpha and IL-6, and the modulation of signaling pathways such as NF-kappa-B and MAPK, which has been observed to reduce inflammation in models like rheumatoid arthritis . Furthermore, studies explore its anti-cancer potential, with evidence indicating an ability to induce apoptosis in cancer cell lines, possibly through mitochondrial pathways and interference with the MAPK, mTOR, and PI3K/AKT signaling cascades . Additional research areas include its antioxidant activity, which may protect cells from oxidative damage, and a noted potential for synergistic effects when used in combination with antibiotics . Predicted ADMET properties suggest the compound has high human intestinal absorption and can cross the blood-brain barrier, though it may also inhibit several transporters and carries notes of potential hepatotoxicity . Available in stock, this high-purity compound is offered for research applications to advance drug discovery and biological understanding. ATTENTION: This product is for research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O4 B149960 Angelicolide CAS No. 90826-58-7

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C24H28O4/c1-3-9-19-20(10-4-2)24(18-14-8-6-12-16(18)22(26)28-24)23(19)17-13-7-5-11-15(17)21(25)27-23/h5-6,11-12,19-20H,3-4,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDFCPDLBLFHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(C2(C13C4=C(C=CCC4)C(=O)O3)C5=C(C=CCC5)C(=O)O2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angelicolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90826-58-7
Record name Angelicolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090826587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angelicolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157 °C
Record name Angelicolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Angelicolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 90826-58-7

This technical guide provides a comprehensive overview of Angelicolide, a natural compound belonging to the coumarin class.[1] It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, biological activities, and potential therapeutic applications.

Physicochemical Properties

This compound is a phytochemical with the molecular formula C₂₄H₂₈O₄ and a molecular weight of 380.484 g/mol .[1] Its purity is typically in the range of 95% to 99%, as determined by methods such as High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD).[1] Identification of the compound is confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

PropertyValueSource
CAS Number 90826-58-7[1]
Molecular Formula C₂₄H₂₈O₄[1]
Molecular Weight 380.484 g/mol [1]
Purity 95% - 99%[1]
Estimated Water Solubility 15.59 mg/L at 25°C[2]
Compound Type Coumarin[1]

Biological Activities and Therapeutic Potential

While research specifically on this compound is emerging, the broader class of compounds from the Angelica genus, including phthalides and coumarins, has demonstrated a range of significant biological activities. These activities suggest potential therapeutic applications for this compound in various disease areas.

Anti-Inflammatory Activity

Compounds isolated from Angelica species have shown notable anti-inflammatory properties. For instance, Angesinenolide B, a phthalide dimer, has been found to exert its anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. It is important to note that this particular compound did not affect the Nuclear Factor-kappa B (NF-κB) signaling pathway. In contrast, extracts from Angelica gigas Nakai have demonstrated immune-enhancing effects through the activation of both the MAPK and NF-κB signaling pathways. These findings highlight the potential of Angelica-derived compounds, and by extension this compound, as modulators of key inflammatory pathways.

Neuroprotective Effects

Phthalides and other constituents of Angelica species have been investigated for their neuroprotective potential. Research has shown that certain compounds from Angelica can protect neuronal cells from damage. This suggests that this compound may also possess neuroprotective properties, a hypothesis that warrants further investigation to understand its mechanism of action in the context of neurodegenerative diseases.

Anticancer Potential

Various compounds derived from Angelica have been evaluated for their cytotoxic activities against different cancer cell lines. This indicates a potential role for this compound in oncology research. Future studies should focus on determining the specific cancer cell lines sensitive to this compound and elucidating the molecular mechanisms underlying its potential anticancer effects.

Experimental Protocols

To facilitate further research on this compound, this section outlines standard experimental protocols for assessing its biological activities.

Anti-Inflammatory Assays

3.1.1. Cell Culture

  • RAW 264.7 murine macrophage cells are a commonly used cell line for in vitro anti-inflammatory studies.

3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration, an indicator of NO production.

3.1.3. Cytokine Quantification (ELISA)

  • Culture and treat RAW 264.7 cells with this compound and LPS as described above.

  • Collect the cell culture supernatant.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Neuroprotection Assays

3.2.1. Cell Culture

  • SH-SY5Y human neuroblastoma cells are a widely used model for neuroprotection studies.

3.2.2. Cytotoxicity/Cell Viability Assay (MTT Assay)

  • Seed SH-SY5Y cells in a 96-well plate.

  • Induce neurotoxicity using a relevant agent (e.g., 6-hydroxydopamine for Parkinson's disease models, or amyloid-beta for Alzheimer's disease models).

  • Treat the cells with different concentrations of this compound.

  • After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.

  • Incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm to determine cell viability.

3.2.3. Reactive Oxygen Species (ROS) Measurement

  • Culture and treat SH-SY5Y cells as described for the neurotoxicity model.

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

Anticancer Assays

3.3.1. Cell Culture

  • A panel of human cancer cell lines relevant to the research focus should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

3.3.2. Cell Viability/Cytotoxicity Assay

  • The MTT assay, as described in the neuroprotection section, is a standard method to assess the cytotoxic effect of this compound on cancer cells.

  • Alternatively, assays like the CellTox™ Green Cytotoxicity Assay, which measures the release of a dye from cells with compromised membrane integrity, can be employed.

Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways implicated in inflammation, cell survival, and proliferation.

Western Blotting for NF-κB and MAPK Pathways
  • Culture and treat relevant cells (e.g., RAW 264.7 for inflammation, or cancer cell lines) with this compound and a stimulus (e.g., LPS or a growth factor).

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK, p-p38, p-JNK) pathways.

  • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Quantify the band intensities to determine the effect of this compound on the phosphorylation and expression of these signaling proteins.

Workflow for Investigating this compound's Effect on Signaling Pathways

G Workflow for Signaling Pathway Analysis cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Pathway Evaluation CellCulture Culture appropriate cell line Treatment Treat with this compound +/- stimulus CellCulture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis WesternBlot Western Blotting Lysis->WesternBlot Antibodies Probe with specific antibodies (p-p65, p-ERK, etc.) WesternBlot->Antibodies Detection Detection & Quantification Antibodies->Detection DataAnalysis Data Analysis Detection->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion Elucidate Mechanism of Action G Screening Cascade for this compound cluster_0 Primary Screening cluster_1 Secondary Screening (Mechanism of Action) This compound This compound AntiInflammatory Anti-Inflammatory Assays (NO, Cytokines) This compound->AntiInflammatory Neuroprotection Neuroprotection Assays (Cell Viability, ROS) This compound->Neuroprotection Anticancer Anticancer Assays (Cytotoxicity) This compound->Anticancer SignalingPathways Signaling Pathway Analysis (NF-κB, MAPK) AntiInflammatory->SignalingPathways If active Neuroprotection->SignalingPathways If active Anticancer->SignalingPathways If active TherapeuticPotential TherapeuticPotential SignalingPathways->TherapeuticPotential

References

Unveiling the Natural Origins of Angelicolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – Angelicolide, a dihydrofuranocoumarin with potential therapeutic applications, is primarily found in select species of the Angelica genus, notably Angelica sinensis and Angelica archangelica. This technical guide provides an in-depth overview of the natural sources, biosynthesis, and methodologies for the extraction and isolation of this compound, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Quantification

This compound has been identified as a constituent of several plants within the Apiaceae family. The most significant sources are the roots of Angelica sinensis (Oliv.) Diels, commonly known as "Dang Gui," a well-regarded herb in traditional Chinese medicine, and Angelica archangelica L., or garden angelica.

While extensive quantitative data for many phytochemicals in these plants are available, specific concentrations and yields for this compound are not widely reported in publicly available literature. However, analysis of related compounds can provide an estimate of potential yields. For instance, studies on Angelica sinensis have quantified various phthalides and coumarins, with concentrations varying based on the plant's origin, age, and the specific part of the root analyzed. Researchers should anticipate that this compound yields will likely be in the milligram per gram range of dried plant material, necessitating efficient extraction and purification protocols.

Table 1: Quantitative Data of Selected Compounds in Angelica Species

Plant SpeciesCompoundPlant PartConcentration/YieldAnalytical Method
Angelica sinensisZ-ligustilideRoot0.005 - 37.7 mg/g DW[1][2]GC-MS, UPLC-MS/MS
Angelica sinensisFerulic acidRoot0.04 - 1.5%UPLC
Angelica archangelicaImperatorinFruitsHigh yieldASE

Note: Specific quantitative data for this compound is currently limited in published research. The data for related compounds is provided for context.

Experimental Protocols: Extraction and Isolation of this compound

The following protocols are based on established methods for the isolation of furanocoumarins and dihydrofuranocoumarins from Angelica species. These should be optimized for this compound based on preliminary experimental results.

Supercritical Fluid Extraction (SFE)

Supercritical CO2 extraction is an environmentally friendly and efficient method for extracting non-polar to moderately polar compounds like this compound.

  • Sample Preparation: Dried and powdered root material of Angelica sinensis or Angelica archangelica (particle size ~40 µm) is used.

  • SFE System Parameters:

    • Co-solvent: Ethanol (5-10%) can be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of coumarins.

    • Pressure: 15-25 MPa

    • Temperature: 40-60 °C

    • Extraction Time: 2 hours

    • CO2 Flow Rate: 20 L/h

  • Fraction Collection: The extract is collected by stepwise depressurization in separator vessels.

  • Post-Extraction Processing: The collected extract is concentrated under reduced pressure to yield a crude extract.

Solvent Extraction

Traditional solvent extraction methods remain effective for obtaining this compound.

  • Sample Preparation: Air-dried and coarsely powdered plant material.

  • Solvent Selection: Chloroform has been identified as an effective solvent for extracting non-polar, biologically active compounds from Angelica archangelica roots. Other solvents like n-hexane, ethyl acetate, and methanol can also be used.

  • Extraction Procedure (Soxhlet):

    • Place the powdered plant material in a thimble.

    • Extract with the chosen solvent in a Soxhlet apparatus for 6-8 hours.

    • Concentrate the resulting extract using a rotary evaporator.

Isolation and Purification by Column Chromatography
  • Stationary Phase: Silica gel (100-200 mesh) is commonly used.

  • Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane with an increasing proportion of ethyl acetate (e.g., from 100:0 to 0:100).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

  • Final Purification: Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

G cluster_extraction Extraction cluster_purification Purification Dried Plant Material Dried Plant Material Supercritical Fluid Extraction Supercritical Fluid Extraction Dried Plant Material->Supercritical Fluid Extraction Solvent Extraction Solvent Extraction Dried Plant Material->Solvent Extraction Crude Extract Crude Extract Supercritical Fluid Extraction->Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Combined Fractions Combined Fractions TLC Analysis->Combined Fractions Preparative HPLC Preparative HPLC Combined Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 1. General workflow for the extraction and isolation of this compound.

Biosynthesis of this compound

This compound, as an angular dihydrofuranocoumarin, is biosynthesized via the phenylpropanoid and mevalonate pathways. The biosynthesis of the core coumarin structure originates from phenylalanine.

  • Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. Further hydroxylation and ortho-hydroxylation lead to the formation of umbelliferone, a key intermediate in coumarin biosynthesis.

  • Formation of the Furan Ring: Umbelliferone undergoes prenylation at the C8 position, catalyzed by a prenyltransferase, to form osthenol.

  • Cyclization and Dihydrofuran Ring Formation: Osthenol is then believed to undergo cyclization to form (+)-columbianetin. The subsequent enzymatic steps leading to the specific dihydrofuran structure of this compound are not yet fully elucidated but likely involve specific hydroxylases and reductases.

G Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Umbelliferone Umbelliferone p-Coumaric Acid->Umbelliferone Multiple Steps Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase (+)-Columbianetin (+)-Columbianetin Osthenol->(+)-Columbianetin Columbianetin Synthase This compound This compound (+)-Columbianetin->this compound Putative Hydroxylases/ Reductases

Figure 2. Putative biosynthetic pathway of this compound.

Signaling Pathways and Biological Activity

The specific signaling pathways modulated by this compound are an active area of research. However, studies on related furanocoumarins provide insights into its potential mechanisms of action. Furanocoumarins are known to interact with various cellular targets and signaling cascades, including:

  • Anti-inflammatory pathways: Inhibition of pro-inflammatory cytokines and mediators through pathways such as NF-κB.

  • Anticancer activity: Induction of apoptosis and cell cycle arrest in cancer cells through modulation of pathways like PI3K/Akt and MAPK.

Further research, including molecular docking studies and in vitro/in vivo assays, is required to elucidate the precise molecular targets and signaling pathways directly affected by this compound.

This technical guide serves as a foundational resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent. The provided methodologies and pathways offer a starting point for further investigation and optimization.

References

The Pivotal Role of Z-Ligustilide from Ligusticum chuanxiong in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification: Initial investigations into Ligusticum chuanxiong as a source of Angelicolide have revealed that this compound is not a recognized constituent of this plant. The primary bioactive compounds that have been extensively studied and are of significant interest to the scientific community are phthalides, with (Z)-ligustilide being one of the most abundant and pharmacologically active. This guide will therefore focus on (Z)-ligustilide as a key therapeutic agent derived from Ligusticum chuanxiong, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

(Z)-ligustilide, a major lipophilic component of Ligusticum chuanxiong Hort. (Chuanxiong), has garnered considerable attention for its wide spectrum of pharmacological activities.[1] This technical guide delves into the extraction, quantification, and mechanistic actions of (Z)-ligustilide, offering a valuable resource for its potential development as a therapeutic agent.

Quantitative Analysis of (Z)-Ligustilide in Ligusticum chuanxiong

The concentration of (Z)-ligustilide in the rhizome of Ligusticum chuanxiong can vary depending on the cultivation area and processing methods.[2] High-performance liquid chromatography (HPLC) is a commonly employed technique for the accurate quantification of this compound.[2]

Plant MaterialCompoundAverage Content (mg/g of dried rhizome)Analytical MethodReference
Ligusticum chuanxiong(Z)-ligustilide7.40 ± 3.54HPLC[2]
Ligusticum chuanxiong(Z)-ligustilideNot less than 0.66% (calculated on the dried basis)HPLC[2]
Volatile oil of Ligusticum chuanxiong(Z)-ligustilide58%Not Specified[3]

Experimental Protocols

Extraction and Isolation of (Z)-Ligustilide

1. Supercritical Fluid Extraction (SFE)

This method is optimized for the extraction of volatile compounds like ligustilide.[4]

  • Apparatus: Supercritical fluid extractor.

  • Procedure:

    • The dried rhizome of Ligusticum chuanxiong is pulverized.

    • The powdered material is subjected to SFE under the following optimized conditions:

      • Temperature: 40°C

      • Pressure: 27.6 MPa

      • Static extraction time: 3 minutes

      • Dynamic extraction volume: 7 ml of CO2

      • Modifier: 0.1 ml of CHCl3

    • The extracts are collected using a solid-liquid trap to minimize the loss of volatile substances.[4]

    • The collected extract is then analyzed by HPLC.[4]

2. Ultrasonic-Assisted Extraction (UAE) followed by Column Chromatography

This method is suitable for laboratory-scale extraction and purification.

  • Apparatus: Ultrasonic bath, rotary evaporator, chromatography columns.

  • Procedure:

    • Powdered dry rhizomes of Ligusticum chuanxiong are soaked in petroleum ether (solid-liquid ratio of 1:5 to 1:10 g/ml).

    • The mixture is subjected to ultrasonic extraction for 1-2 hours, and this process is repeated 1-5 times.

    • The combined extracts are filtered and concentrated under reduced pressure to obtain a paste.

    • The crude extract is then subjected to silica gel column chromatography for separation.

    • The column is eluted with a gradient of petroleum ether and ethyl acetate or acetone to yield high-purity (Z)-ligustilide.

3. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the separation and purification of (Z)-ligustilide from the essential oil of Ligusticum chuanxiong.[5]

  • Apparatus: High-Speed Counter-Current Chromatograph.

  • Procedure:

    • The essential oil is first obtained from the dried roots using supercritical fluid extraction.

    • A two-phase solvent system is prepared. An optimal system consists of n-hexane–ethyl acetate–methanol–water–acetonitrile in a ratio of 8:2:5:5:3 (v/v/v/v/v).[5]

    • The essential oil is subjected to HSCCC using the selected solvent system.

    • Fractions are collected and analyzed by Gas Chromatography (GC) to determine the purity of the isolated (Z)-ligustilide.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Apparatus: HPLC system with a UV detector.

  • Column: Alltima C18 column (4.6 mm x 150 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile and water (60:40).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 350 nm.[2]

  • Procedure:

    • Prepare standard solutions of (Z)-ligustilide of known concentrations.

    • Prepare the sample extract of Ligusticum chuanxiong.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the (Z)-ligustilide peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of (Z)-ligustilide in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Signaling Pathways Modulated by (Z)-Ligustilide

(Z)-ligustilide exerts its diverse pharmacological effects by modulating multiple key signaling pathways.

Anti-inflammatory Signaling Pathways

(Z)-ligustilide demonstrates potent anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK signaling pathways.[6][7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates IκBα IκBα TLR4->IκBα Phosphorylates & Degrades NFκB NF-κB ERK->NFκB Activates JNK->NFκB Activates p38->NFκB Activates IκBα->NFκB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NFκB->Inflammatory_Genes Promotes Transcription Z_ligustilide Z-ligustilide Z_ligustilide->ERK Inhibits Phosphorylation Z_ligustilide->JNK Inhibits Phosphorylation Z_ligustilide->p38 Inhibits Phosphorylation Z_ligustilide->IκBα Inhibits Degradation G cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus cluster_apoptosis Apoptosis Regulation Oxidative_Stress Oxidative Stress (e.g., Ischemia-Reperfusion) Keap1 Keap1 Oxidative_Stress->Keap1 Induces Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates PI3K PI3K Akt Akt PI3K->Akt Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes ARE ARE Nrf2_nuc->ARE Binds to HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 Induces Transcription Z_ligustilide Z-ligustilide Z_ligustilide->Keap1 Inhibits Z_ligustilide->PI3K Activates G cluster_endothelial Endothelial Cell Protection cluster_vsmc VSMC Regulation Oxidative_Stress_EC Oxidative Stress Nrf2_EC Nrf2 Activation Oxidative_Stress_EC->Nrf2_EC Induces Antioxidant_Enzymes Antioxidant Gene Expression Nrf2_EC->Antioxidant_Enzymes Promotes Growth_Factors Growth Factors MAPK_VSMC MAPK Pathway Growth_Factors->MAPK_VSMC Activates VSMC_Proliferation VSMC Proliferation & Migration MAPK_VSMC->VSMC_Proliferation Promotes Z_ligustilide Z-ligustilide Z_ligustilide->Nrf2_EC Activates Z_ligustilide->MAPK_VSMC Inhibits G cluster_er_stress ER Stress-Induced Apoptosis cluster_pi3k_cancer Inhibition of Proliferation ER_Stress ER Stress Signaling cMyc c-Myc Accumulation ER_Stress->cMyc Leads to Apoptosis_ER Apoptosis cMyc->Apoptosis_ER Induces PI3K_cancer PI3K Akt_cancer Akt PI3K_cancer->Akt_cancer Activates mTOR mTOR Akt_cancer->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes Z_ligustilide Z-ligustilide Z_ligustilide->ER_Stress Activates Z_ligustilide->PI3K_cancer Inhibits

References

The Biosynthesis of Angelicolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide, a phthalide found in the renowned medicinal plant Angelica sinensis, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating data from transcriptomic and metabolomic studies. While the complete pathway is yet to be fully elucidated, this document synthesizes the available evidence to propose a putative pathway and details the key enzymes and experimental protocols relevant to its study.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of phthalide synthesis, which originates from the shikimate and polyketide pathways. Recent studies combining metabolite profiling and transcriptome analysis in Angelica sinensis have identified several candidate enzymes that are likely involved in the accumulation of phthalides, including this compound.

Based on current research, a plausible biosynthetic route to this compound is proposed, starting from primary metabolites and proceeding through key intermediates. It is hypothesized that this compound may be formed via the modification of a central phthalide precursor, such as ligustilide.

Early Stages: From Shikimate Pathway to Phthalide Core

The initial steps are thought to involve the shikimate pathway, providing the aromatic precursor, and the polyketide pathway, contributing to the lactone ring structure. Key enzymes potentially involved in the early stages of phthalide biosynthesis include:

  • Phospho-2-dehydro-3-deoxyheptonate aldolase 2 (DAHPS) : Catalyzes the first committed step of the shikimate pathway.

  • Shikimate dehydrogenase (SDH) : A key enzyme in the shikimate pathway, responsible for the conversion of 3-dehydroshikimate to shikimate.

  • Tyrosine decarboxylase : Potentially involved in providing precursors.

  • Shikimate O-hydroxycinnamoyl transferase : May play a role in modifying shikimate pathway intermediates.

Late Stages: Modification of Phthalide Precursors

The later stages of the pathway likely involve modifications of a common phthalide intermediate. It has been suggested that enzymes such as polyphenol oxidase and shikimate dehydrogenase are involved in the transformation of ligustilide into other phthalides like senkyunolide I. A similar mechanism could be involved in the formation of this compound, potentially through a hydroxylation or related reaction on a precursor molecule.

  • Polyphenol oxidase (PPO) : These enzymes are known to catalyze the oxidation of phenols and could be involved in the modification of the phthalide ring.

  • Primary amine oxidase : Its exact role is yet to be determined but has been identified as a candidate enzyme.

  • Cytochrome P450 enzymes (CYPs) : These enzymes are well-known for their role in the hydroxylation and other modifications of secondary metabolites and are strong candidates for the final steps in this compound biosynthesis.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

This compound Biosynthesis Pathway Shikimate_Pathway Shikimate Pathway Aromatic_Precursor Aromatic Precursor Shikimate_Pathway->Aromatic_Precursor DAHPS, SDH, Tyrosine Decarboxylase, Shikimate O-hydroxycinnamoyl transferase (putative) Polyketide_Pathway Polyketide Pathway Phthalide_Core Phthalide Core Structure Polyketide_Pathway->Phthalide_Core Aromatic_Precursor->Phthalide_Core Ligustilide Ligustilide (putative precursor) Phthalide_Core->Ligustilide This compound This compound Ligustilide->this compound Polyphenol Oxidase, Cytochrome P450s (putative)

A proposed biosynthetic pathway for this compound.

Quantitative Data

Quantitative analysis of phthalides in Angelica sinensis provides valuable information for understanding the regulation of the biosynthetic pathway. The table below summarizes the content of major phthalides, including this compound, in different parts of the plant as reported in the literature.

CompoundPlant PartConcentration Range (mg/g dry weight)Reference
This compound RootNot explicitly quantified alone in cited studies, often grouped with other phthalides.
Z-LigustilideRoot1.77% (of tested components) - 69% (of essential oil)
Senkyunolide ARoot0.062% (of tested components)
Ferulic acidRoot0.145% (of tested components)

Note: The concentrations of phthalides can vary significantly based on the plant's origin, cultivation conditions, and processing methods.

Experimental Protocols

Heterologous Expression of Candidate Enzymes

To functionally characterize the enzymes potentially involved in this compound biosynthesis, heterologous expression in a suitable host system is a common approach. Escherichia coli is a frequently used host for the expression of plant-derived enzymes.

Workflow for Heterologous Expression and Functional Characterization:

Heterologous Expression Workflow Start Isolate cDNA of candidate enzyme from A. sinensis Clone Clone into an expression vector (e.g., pET) Start->Clone Transform Transform into E. coli expression host Clone->Transform Induce Induce protein expression (e.g., with IPTG) Transform->Induce Purify Purify the recombinant protein (e.g., His-tag affinity chromatography) Induce->Purify Assay Perform enzyme assay with putative substrate (e.g., ligustilide) Purify->Assay Analyze Analyze reaction products (LC-MS, NMR) Assay->Analyze

Workflow for heterologous expression and characterization.
Enzyme Assay Protocols

Detailed protocols for assaying the activity of two key candidate enzymes, polyphenol oxidase and shikimate dehydrogenase, are provided below. These protocols are based on established methods and can be adapted for the specific enzymes from Angelica sinensis.

1. Polyphenol Oxidase (PPO) Activity Assay

  • Principle : PPO catalyzes the oxidation of phenolic substrates (e.g., catechol) to quinones, which can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength.

  • Reagents :

    • Phosphate buffer (0.1 M, pH 6.5)

    • Catechol solution (0.01 M)

    • Enzyme extract (supernatant from homogenized plant tissue)

  • Procedure :

    • Prepare the reaction mixture in a cuvette containing 2.5 ml of phosphate buffer and 0.3 ml of catechol solution.

    • Equilibrate the mixture at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding 0.2 ml of the enzyme extract.

    • Immediately record the change in absorbance at 495 nm for 5 minutes at 30-second intervals.

    • One unit of PPO activity is typically defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified conditions.

2. Shikimate Dehydrogenase (SDH) Activity Assay

  • Principle : SDH catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to shikimate. The enzyme activity can be determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Reagents :

    • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.5)

    • 3-dehydroshikimate (substrate)

    • NADPH (cofactor)

    • Purified recombinant enzyme or plant extract

  • Procedure :

    • Prepare the reaction mixture in a cuvette containing the buffer, 3-dehydroshikimate, and NADPH.

    • Incubate the mixture at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in absorbance at 340 nm over time.

    • The rate of NADPH oxidation is proportional to the SDH activity.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that is beginning to be unraveled through modern 'omics' approaches. The proposed pathway and the identification of candidate enzymes provide a solid foundation for future research. The functional characterization of these enzymes through heterologous expression and in vitro assays will be critical to definitively elucidate the complete biosynthetic pathway. Furthermore, understanding the regulatory mechanisms governing the expression of these enzymes will be key to developing strategies for enhancing the production of this medicinally important compound. This guide serves as a valuable resource for scientists and researchers dedicated to advancing our knowledge of natural product biosynthesis and its application in drug development.

Angelicolide and its Class of Coumarins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Angelicolide, a notable member of the coumarin class of phytochemicals, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and its place within the broader category of coumarins derived from the Angelica genus. While specific quantitative data on the biological activity of this compound remains to be fully elucidated in publicly available literature, this document synthesizes the current knowledge on closely related coumarins, offering insights into its probable anti-inflammatory mechanisms. Detailed experimental protocols for the isolation of analogous compounds and relevant analytical techniques are presented to facilitate further research. Furthermore, this guide illustrates the key signaling pathways potentially modulated by this class of compounds.

Introduction

Coumarins are a diverse class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom, with the Angelica species being a particularly rich source[1][2]. These compounds are renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, and anticancer properties[1]. This compound, a specific coumarin with the chemical formula C24H28O4 and a molecular weight of 380.484 g/mol , is found within this genus[3]. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound and its associated class of coumarins. Given the current scarcity of specific data for this compound, this document leverages information from structurally similar coumarins isolated from Angelica species to provide a foundational understanding.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C24H28O4[3]
Molecular Weight 380.484 g/mol [3]
CAS Number 90826-58-7[3]
Class Coumarin[3]

Biological Activity of Related Coumarins from Angelica Species

CompoundIC50 (µM) for NO InhibitionBotanical SourceReference
Isopteryxin8.8Angelica furcijuga[4]
Isoepoxypteryxin53Angelica furcijuga[4]
(S)-(-)-Oxypeucedanin57Angelica furcijuga[4]
Imperatorin60Angelica furcijuga[4]
3'-Angeloyl-cis-khellactone82Angelica furcijuga[4]

Potential Signaling Pathways

The anti-inflammatory effects of coumarins are often attributed to their modulation of key signaling pathways involved in the inflammatory response. While the specific pathways affected by this compound are yet to be determined, research on related compounds from the Angelica genus suggests potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways. Conversely, some related compounds have been shown not to act via the canonical Nuclear Factor-kappa B (NF-κB) pathway.

G Hypothesized Anti-Inflammatory Signaling Pathways for this compound cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (e.g., ERK, p38, JNK) TLR4->MAPK_pathway STAT_pathway STAT Pathway TLR4->STAT_pathway NFkB_pathway NF-κB Pathway (p65, IκBα) TLR4->NFkB_pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6, iNOS, COX-2) MAPK_pathway->Pro_inflammatory_Mediators STAT_pathway->Pro_inflammatory_Mediators NFkB_pathway->Pro_inflammatory_Mediators This compound This compound (Hypothesized) This compound->MAPK_pathway Inhibition? This compound->STAT_pathway Inhibition? G start Dried Angelica Plant Material (e.g., roots, seeds) extraction Solvent Extraction (e.g., n-hexane, ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Anti-inflammatory Bioassay (e.g., NO Inhibition Assay) fractions->bioassay active_fractions Active Fractions bioassay->active_fractions Identify active fractions purification Further Purification (e.g., HPLC, PTLC) active_fractions->purification pure_compound Pure Coumarin (e.g., this compound) purification->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

References

Angelicolide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide (CAS 90826-58-7) is a natural product classified as a coumarin. Despite its availability from commercial suppliers and a defined chemical structure, detailed scientific literature regarding its discovery, isolation from a specific botanical source, and comprehensive biological activities remains elusive. This guide provides the available chemical and physical data for this compound and outlines general methodologies for the isolation and characterization of coumarins from Angelica species, the purported botanical source. The absence of specific research on this compound necessitates a broader approach, drawing on established protocols for similar compounds from the same genus. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this molecule.

Chemical and Physical Properties of this compound

Quantitative data for this compound is sparse and primarily available from chemical supplier databases. A summary of these properties is presented in Table 1.

PropertyValueSource
CAS Number 90826-58-7Phytochemicals online[1], The Good Scents Company[2]
Molecular Formula C₂₄H₂₈O₄Phytochemicals online[1], The Good Scents Company[2]
Molecular Weight 380.48 g/mol Phytochemicals online[1], The Good Scents Company[2]
Compound Type CoumarinPhytochemicals online[1]
Purity (Typical) 95% - 99%Phytochemicals online[1]
Identification Methods Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR)Phytochemicals online[1]
Analysis Methods High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and/or High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)Phytochemicals online[1]

General Experimental Protocols for Isolation of Coumarins from Angelica Species

While a specific protocol for the isolation of this compound is not available in the scientific literature, a general methodology for the extraction and purification of coumarins from the roots of Angelica species can be described. This protocol is a composite of standard phytochemical techniques.[3][4][5][6]

Plant Material and Extraction
  • Plant Material: The roots of an Angelica species are collected, authenticated, dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and methanol, using a Soxhlet apparatus.[3][4] This stepwise extraction facilitates the separation of compounds based on their polarity.

Fractionation and Isolation
  • Solvent Partitioning: The crude extracts are concentrated under reduced pressure. The resulting residues can be suspended in a water-methanol mixture and partitioned with immiscible solvents like n-hexane and ethyl acetate to achieve a preliminary separation of compounds.

  • Chromatographic Techniques:

    • Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[3]

    • Preparative Thin-Layer Chromatography (pTLC): Fractions from column chromatography containing mixtures of compounds can be further purified by pTLC using an appropriate solvent system.[3][4]

    • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC, which offers high resolution and purity.[4]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the separation and purification of coumarins from Angelica species, using a two-phase solvent system.[6]

Structure Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.

Potential Biological Activities and Signaling Pathways of Angelica Coumarins

Although no biological activity or signaling pathway has been specifically attributed to this compound in the reviewed literature, other coumarins isolated from various Angelica species have demonstrated a wide range of pharmacological effects. These findings suggest potential areas of investigation for this compound.

  • Anti-inflammatory Activity: Many coumarins from Angelica dahurica have been shown to possess anti-inflammatory properties.[8][9] Some of these compounds inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[9] This effect may be mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.

  • Antitumor Activity: Several coumarins isolated from Angelica species have exhibited cytotoxic effects against various cancer cell lines.[5][7] For instance, khellactone from Angelica purpuraefolia showed antitumor activity in mouse lung carcinoma models.[5] A new coumarin, angedahurin A, from Angelica dahurica demonstrated significant cytotoxicity against human osteosarcoma cells, inducing apoptosis.[7]

  • Antibacterial Activity: Coumarins from Angelica archangelica and Angelica lucida have shown antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][10]

  • Anxiolytic Activity: A mixture of coumarins from Angelica archangelica has been reported to have anxiolytic-like effects in animal models.[11]

  • Anti-allergic Inflammation: Coumarins from the roots of Angelica dahurica have been found to reduce the release of histamine and pro-inflammatory cytokines, suggesting their potential in attenuating allergic inflammation.[12]

Visualizing Experimental Workflows and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for the isolation of coumarins and a hypothetical signaling pathway that could be investigated for this compound based on the activities of related compounds.

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation & Isolation cluster_analysis Structure Elucidation plant_material Powdered Angelica Roots soxhlet Soxhlet Extraction (n-hexane, DCM, MeOH) plant_material->soxhlet crude_extracts Crude Extracts soxhlet->crude_extracts column_chrom Column Chromatography (Silica Gel) crude_extracts->column_chrom prep_tlc Preparative TLC column_chrom->prep_tlc hplc Preparative HPLC prep_tlc->hplc pure_compound Pure Compound (this compound) hplc->pure_compound nmr NMR (1D, 2D) pure_compound->nmr ms HR-MS pure_compound->ms ir IR Spectroscopy pure_compound->ir elucidation Structure Determined

Figure 1: Generalized workflow for the isolation and identification of coumarins from Angelica species.

hypothetical_signaling_pathway This compound This compound receptor Putative Receptor This compound->receptor Binding cell_membrane Cell Membrane downstream_effector Downstream Effector Protein receptor->downstream_effector Activation/Inhibition signaling_cascade Signaling Cascade (e.g., MAPK/NF-κB) downstream_effector->signaling_cascade transcription_factor Transcription Factor (e.g., NF-κB) signaling_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression (Pro-inflammatory Cytokines) nucleus->gene_expression Modulation cellular_response Cellular Response (e.g., Reduced Inflammation) gene_expression->cellular_response

Figure 2: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. The information available from commercial sources provides a starting point for its chemical investigation. However, there is a significant gap in the scientific literature regarding its biological properties. Future research should focus on:

  • Confirmation of the Botanical Source: The first step should be to definitively identify the Angelica species that produces this compound. This would involve phytochemical screening of various Angelica species.

  • De Novo Isolation and Characterization: A detailed isolation and structure elucidation of this compound from its natural source should be published to provide a comprehensive spectroscopic dataset to the scientific community.

  • Biological Screening: Once a reliable source of pure this compound is established, it should be subjected to a broad range of biological assays to screen for activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, based on the known activities of other coumarins from Angelica.

  • Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.

This technical guide highlights the current knowledge gap concerning this compound and provides a framework for future research to unlock its potential therapeutic value. The established protocols for related compounds and the known bioactivities of the coumarin class of molecules provide a solid foundation for these future investigations.

References

Angelicolide: An In-Depth Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific biological activities of Angelicolide (CAS 90826-58-7), a coumarin found in various Angelica species. While the compound has been identified and cataloged, detailed studies on its cytotoxic effects, underlying mechanisms of action, and interactions with cellular signaling pathways are currently not present in the public domain. This guide summarizes the existing information on this compound and provides context based on the known biological activities of related compounds from the Angelica genus.

Introduction to this compound

This compound is a natural product classified as a coumarin. Its chemical formula is C₂₄H₂₈O₄. Despite its isolation from plants of the Angelica genus, which are well-known in traditional medicine and have been extensively studied for their pharmacological properties, this compound itself remains largely uncharacterized in terms of its biological effects.

Current State of Research on this compound's Biological Activity

Extensive searches of scientific databases and literature have not yielded any specific studies detailing the biological activity of isolated this compound. There is no publicly available data on its cytotoxic properties against cancer cell lines, no determined IC50 values, and no elucidated mechanisms of action, including its effects on apoptosis or other cellular processes.

Biological Activities of Compounds from Angelica Species

While direct data on this compound is absent, the Angelica genus is a rich source of other bioactive coumarins and compounds that have demonstrated significant biological activities, particularly in the context of cancer research. It is plausible that this compound may share some of these properties, but this remains to be experimentally verified.

Anti-Cancer and Cytotoxic Effects

Numerous studies have reported the anti-cancer properties of extracts from various Angelica species and their isolated constituents. For instance, compounds like decursin and decursinol angelate from Angelica gigas have been shown to possess potent anti-cancer efficacy. These compounds have been demonstrated to inhibit the growth of various cancer cell lines and suppress tumor growth in animal models.

Induction of Apoptosis

A common mechanism of action for many anti-cancer compounds isolated from Angelica species is the induction of apoptosis, or programmed cell death. For example, the related compound Angelicin has been shown to induce apoptosis in human neuroblastoma cells through an intrinsic caspase-dependent pathway. This process typically involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the key executioners of apoptosis.

Potential Signaling Pathways

Based on the activities of other coumarins and extracts from Angelica, several signaling pathways are commonly modulated in the context of their anti-cancer effects. It is important to reiterate that the involvement of these pathways in the action of this compound has not been studied.

  • Apoptosis Pathway: As mentioned, this is a primary target for many natural anti-cancer compounds.

  • Cell Cycle Regulation: Some compounds from Angelica have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

Due to the lack of specific experimental data for this compound, it is not possible to provide quantitative data tables, detailed experimental protocols, or accurate signaling pathway diagrams as requested.

Future Directions

The absence of data on the biological activity of this compound highlights a clear area for future research. Investigating the potential cytotoxic, anti-inflammatory, and other pharmacological properties of this compound could unveil a novel therapeutic agent. Future studies should focus on:

  • In vitro cytotoxicity screening: Testing the effect of isolated this compound on a panel of cancer cell lines to determine its IC50 values.

  • Mechanism of action studies: Investigating whether this compound induces apoptosis, cell cycle arrest, or other forms of cell death.

  • Signaling pathway analysis: Identifying the specific molecular targets and signaling cascades affected by this compound treatment.

  • In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models.

Conclusion

Angelicolide: An In-Depth Technical Guide on its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the mechanism of action of Angelicolide is limited in publicly available scientific literature. This document synthesizes the known biological activities of structurally related compounds isolated from Angelica species and the pharmacological effects of Angelica sinensis extracts to propose a putative mechanism of action for this compound. The signaling pathways and experimental data presented are primarily based on studies of Angesinenolide B and n-butylidenephthalide, and should be considered as a hypothetical framework for this compound's activity pending direct investigation.

Executive Summary

This compound, a coumarin derivative isolated from plants of the Angelica genus, is a phytochemical of interest for its potential therapeutic properties. While direct studies on this compound are sparse, analysis of structurally similar compounds and extracts from Angelica sinensis suggests that its mechanism of action likely involves the modulation of key signaling pathways implicated in inflammation and cancer. This guide consolidates the available data on related compounds to build a predictive model for this compound's molecular interactions. The primary putative mechanisms include the suppression of pro-inflammatory pathways such as MAPK/STATs and the inhibition of cell proliferation and survival pathways like PI3K/Akt/mTOR.

Putative Core Mechanisms of Action

Based on the activities of related phthalide and coumarin compounds from Angelica sinensis, this compound is hypothesized to exert its biological effects through two primary mechanisms: anti-inflammatory and anti-cancer activities.

Anti-Inflammatory Effects

The anti-inflammatory action of this compound is likely mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. This hypothesis is drawn from studies on Angesinenolide B, a phthalide dimer also found in Angelica sinensis[1][2].

The proposed anti-inflammatory signaling pathway is as follows:

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Putative this compound Action cluster_pathway MAPK & STAT Signaling cluster_response Inflammatory Response LPS LPS p38 p38 MAPK LPS->p38 ERK ERK1/2 LPS->ERK JNK JNK LPS->JNK STATs STAT1/STAT3 LPS->STATs This compound This compound This compound->p38 This compound->ERK This compound->JNK This compound->STATs Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Pro_inflammatory_Cytokines ROS ROS Production p38->ROS ERK->Pro_inflammatory_Cytokines JNK->Pro_inflammatory_Cytokines iNOS_COX2 iNOS, COX-2 STATs->iNOS_COX2

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of MAPK and STAT signaling pathways.

Anti-Cancer Effects

The potential anti-cancer activity of this compound is inferred from studies on n-butylidenephthalide (BP), another major bioactive compound in Angelica sinensis. The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and the activation of intrinsic apoptosis pathways[3][4][5][6].

The proposed anti-cancer signaling pathway is as follows:

anti_cancer_pathway cluster_inhibition Putative this compound Action cluster_pathway PI3K/Akt/mTOR Signaling cluster_response Cellular Response cluster_apoptosis Apoptosis Induction This compound This compound PI3K PI3K This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR Caspase_Activation Caspase Activation This compound->Caspase_Activation PI3K->Akt Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

Caption: Putative anti-cancer mechanism of this compound via inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis.

Quantitative Data (Based on Related Compounds)

The following tables summarize quantitative data obtained from studies on Angesinenolide B and n-butylidenephthalide, which may serve as a proxy for the potential efficacy of this compound.

Table 1: Anti-Inflammatory Activity of Angesinenolide B

ParameterCell LineStimulantValueReference
IC50 for NO productionRAW 264.7LPS4.98 ± 0.94 µM[1]

Table 2: Anti-Cancer Activity of n-Butylidenephthalide (BP)

ParameterCell LineValueReference
IC50KURAMOCHI (Ovarian Cancer)Not specified[7]
IC50OVSAHO (Ovarian Cancer)Not specified[7]

Experimental Protocols (Based on Methodologies for Related Compounds)

The following are detailed methodologies for key experiments cited in the literature for compounds structurally related to this compound. These protocols can be adapted for the direct study of this compound.

In Vitro Anti-Inflammatory Assay (Adapted from Angesinenolide B studies)[1][2][8]

Objective: To determine the effect of a test compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with test compound (e.g., this compound) incubate_24h->treat_compound incubate_1h Incubate for 1h treat_compound->incubate_1h stimulate_lps Stimulate with LPS (1 µg/mL) incubate_1h->stimulate_lps incubate_24h_2 Incubate for 24h stimulate_lps->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for TNF-α, IL-6 collect_supernatant->elisa

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Detailed Steps:

  • Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitric Oxide Measurement (Griess Assay): The supernatant is collected, and the concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis for Signaling Pathway Proteins (Adapted from Angelica sinensis extract and n-butylidenephthalide studies)[3][5][9]

Objective: To investigate the effect of a test compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt/mTOR signaling pathways.

Workflow:

western_blot_workflow cluster_cell_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection treat_cells Treat cells with test compound lyse_cells Lyse cells and collect protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-p38, anti-p-Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab ecl Add ECL substrate secondary_ab->ecl image Image chemiluminescence ecl->image

Caption: Experimental workflow for Western blot analysis.

Detailed Steps:

  • Cell Treatment and Lysis: Cells are treated with the test compound for a specified time, then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, p38, p-Akt, Akt, p-mTOR, mTOR). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct experimental data on this compound is needed, the evidence from structurally related compounds strongly suggests its potential as a modulator of key inflammatory and cancer-related signaling pathways. Future research should focus on validating these putative mechanisms of action directly with purified this compound. This would involve comprehensive in vitro and in vivo studies to determine its IC50 values against various cell lines, its specific molecular targets, and its overall therapeutic potential. Such studies will be crucial in determining if this compound can be developed into a novel therapeutic agent.

References

Angelicolide: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicolide, a phthalide dimer peroxide compound, has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This technical guide synthesizes the current understanding of this compound's mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols are provided to facilitate further research and development. The document also visualizes key signaling pathways and experimental workflows to provide a clear and comprehensive overview for researchers and drug development professionals. While research into its anti-cancer and neuroprotective effects is ongoing, this guide focuses on the well-documented anti-inflammatory properties of the closely related and likely identical compound, Angesinenolide B.

Introduction

This compound is a unique phthalide dimer with a peroxy bridge, isolated from the roots of Angelica sinensis, a plant with a long history of use in traditional medicine for its anti-inflammatory, analgesic, and hematopoietic properties. Phthalides are recognized as the primary bioactive constituents of A. sinensis, contributing to a wide range of pharmacological effects, including anticoagulation, anti-tumor, and neuroprotective activities.[1] This guide provides an in-depth analysis of the therapeutic potential of this compound, with a primary focus on its anti-inflammatory effects and the underlying molecular mechanisms.

Potential Therapeutic Uses

Anti-Inflammatory Effects

This compound has been shown to possess remarkable anti-inflammatory activity.[2] It effectively suppresses the production of key pro-inflammatory mediators and cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.[3]

Anti-Cancer and Neuroprotective Effects

While phthalides from Angelica sinensis are known to have anti-tumor and neuroprotective effects, specific data on this compound's activity in these areas are still emerging.[1] Further research is required to fully elucidate its potential in cancer and neurodegenerative disease treatment.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on Angesinenolide B, which is considered to be this compound for the purpose of this guide.

Parameter Value Cell Line/Model Assay Reference
NO Production IC50 16.6 µMRAW264.7 MacrophagesGriess Assay[4]
TNF-α Inhibition SignificantRAW264.7 MacrophagesELISA[2]
IL-6 Inhibition SignificantRAW264.7 MacrophagesELISA[2]
ROS Generation SignificantRAW264.7 MacrophagesDCFH-DA Assay[2]
iNOS Protein Expression SignificantRAW264.7 MacrophagesWestern Blot[2]
COX-2 Protein Expression SignificantRAW264.7 MacrophagesWestern Blot[2]
iNOS mRNA Expression SignificantRAW264.7 MacrophagesqRT-PCR[2]
COX-2 mRNA Expression SignificantRAW264.7 MacrophagesqRT-PCR[2]
TNF-α mRNA Expression (in vivo) SignificantCuSO4-induced ZebrafishqRT-PCR[3]
IL-6 mRNA Expression (in vivo) SignificantCuSO4-induced ZebrafishqRT-PCR[3]
ROS Generation (in vivo) SignificantCuSO4-induced ZebrafishDCFH-DA Assay[3]

Table 1: Anti-Inflammatory Activity of Angesinenolide B (this compound)

Mechanism of Action: Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of reactive oxygen species (ROS) production.[3]

Suppression of MAPK and STATs Signaling Pathways

Studies have shown that this compound significantly suppresses the lipopolysaccharide (LPS)-induced phosphorylation of ERK1/2 and JNK in the MAPK pathway.[1] It also inhibits the phosphorylation of STAT1 and STAT3 and prevents the nuclear translocation of STAT3 in activated macrophages.[1] These actions lead to a downstream reduction in the expression of pro-inflammatory genes.[1]

Angelicolide_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK1/2, JNK) TLR4->MAPK_pathway STATs_pathway STATs Pathway (STAT1, STAT3) TLR4->STATs_pathway ROS ROS Production TLR4->ROS Gene_Expression Gene Expression MAPK_pathway->Gene_Expression STATs_pathway->Gene_Expression This compound This compound This compound->MAPK_pathway This compound->STATs_pathway This compound->ROS iNOS iNOS COX2 COX-2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->iNOS Gene_Expression->COX2 Gene_Expression->Pro_inflammatory_Cytokines

Caption: this compound inhibits inflammation by suppressing MAPK and STATs signaling pathways and reducing ROS production.

Inhibition of Pro-inflammatory Mediators

This compound significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[2] It also reduces the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Angesinenolide B.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 2, 6, and 10 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for the indicated times.[1]

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of NO in the culture supernatant is determined using the Griess reagent.

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with this compound for 1 hour, then stimulate with LPS for 24 hours.

    • Collect 50 µL of the supernatant and mix with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration based on a sodium nitrite standard curve.[2]

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat cells with this compound for 1 hour, then stimulate with LPS for 16 hours.[1]

    • Collect the supernatant and perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

Western Blot Analysis
  • Principle: To detect the protein expression levels of key signaling molecules (e.g., p-ERK, p-JNK, p-STAT1, p-STAT3, iNOS, COX-2).

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • Principle: To measure the mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6).

  • Protocol:

    • Extract total RNA from treated cells using a suitable kit.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qRT-PCR using specific primers for the target genes and a SYBR Green master mix.

    • Normalize the expression levels to a housekeeping gene (e.g., β-actin).

In Vivo Zebrafish Model of Inflammation
  • Model: CuSO4-induced inflammation in zebrafish larvae.

  • Protocol:

    • Treat zebrafish larvae with different concentrations of this compound.

    • Induce inflammation by exposing the larvae to CuSO4.

    • Measure ROS generation using the fluorescent probe DCFH-DA.

    • Analyze the mRNA expression of TNF-α and IL-6 using qRT-PCR.[3]

Experimental_Workflow_Anti_Inflammatory_Assay cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture RAW264.7 Cell Culture Treatment This compound + LPS Treatment Cell_Culture->Treatment NO_Assay NO Production Assay (Griess Reagent) Treatment->NO_Assay ELISA Cytokine Measurement (ELISA) Treatment->ELISA Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot qRT_PCR mRNA Expression (qRT-PCR) Treatment->qRT_PCR ROS_Assay_invitro ROS Measurement (DCFH-DA) Treatment->ROS_Assay_invitro Zebrafish_Model Zebrafish Inflammation Model Treatment_invivo This compound + CuSO4 Treatment Zebrafish_Model->Treatment_invivo ROS_Assay_invivo ROS Measurement (DCFH-DA) Treatment_invivo->ROS_Assay_invivo qRT_PCR_invivo mRNA Expression (qRT-PCR) Treatment_invivo->qRT_PCR_invivo

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound, a phthalide dimer from Angelica sinensis, exhibits potent anti-inflammatory properties by targeting the MAPK and STATs signaling pathways and reducing oxidative stress. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for its further development as a therapeutic agent for inflammatory diseases.

Future research should focus on:

  • Elucidating the specific anti-cancer and neuroprotective mechanisms of this compound.

  • Conducting comprehensive in vivo studies in mammalian models to validate its efficacy and safety.

  • Optimizing its formulation and delivery for potential clinical applications.

  • Investigating potential synergistic effects with other therapeutic agents.

This technical guide serves as a valuable resource for the scientific community to advance the research and development of this compound as a novel therapeutic candidate.

References

Angelicolide: A Potential Bioactive Compound from Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angelicolide, a coumarin derivative, is a phytochemical found in various plants of the Angelica genus, which have a long history of use in traditional Chinese medicine (TCM). Species such as Angelica sinensis (Danggui), Angelica dahurica (Baizhi), and Angelica pubescentis (Duhuo) are renowned for their therapeutic properties, including anti-inflammatory, analgesic, and anti-tumor effects.[1][2][3][4] While research has highlighted the pharmacological potential of the Angelica genus, specific in-depth data on this compound itself remains limited in publicly available scientific literature. This guide aims to provide a comprehensive overview of the current understanding of related compounds from Angelica species, inferring the potential mechanisms and experimental approaches that could be applied to this compound research. We will focus on the key signaling pathways—MAPK, NF-κB, and PI3K/Akt—that are often implicated in the therapeutic effects of natural products.

Pharmacological Activities of Angelica Species Constituents

Compounds isolated from Angelica species have demonstrated a wide range of biological activities. For instance, Angesinenolide B, a phthalide dimer from Angelica sinensis, has shown significant anti-inflammatory properties.[1][5][6] These effects are often attributed to the modulation of key signaling cascades involved in inflammation and cell proliferation.

Quantitative Data on a Related Compound: Angesinenolide B

CompoundBioactivityAssay SystemIC50 ValueReference
Angesinenolide BInhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages4.98 ± 0.94 µM[5]

Key Signaling Pathways in Inflammation and Cancer

The therapeutic effects of many natural compounds, including those from Angelica species, are often mediated through the modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[7][8] It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are sequentially activated in response to extracellular stimuli.[7]

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., AP-1) ERK->Transcription_Factors_MAPK Cellular_Response_MAPK Cellular Response (Proliferation, Inflammation) Transcription_Factors_MAPK->Cellular_Response_MAPK NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB Nuclear_Translocation Nuclear Translocation NFkB->Nuclear_Translocation NFkB_IkB->NFkB Release Gene_Transcription Gene Transcription (Inflammatory Mediators) Nuclear_Translocation->Gene_Transcription PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PIP3->PTEN Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Cellular_Response_PI3K Cellular Response (Survival, Proliferation) Downstream_Targets->Cellular_Response_PI3K PTEN->PIP2 Dephosphorylation Extraction_Workflow Plant_Material Dried & Powdered Angelica Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethanol, Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Purification & Structure Elucidation (e.g., NMR, MS) Fractions->Purification This compound Pure this compound Purification->this compound

References

Physicochemical Properties of Angelicolide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicolide, a dimeric phthalide found in various Angelica species, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It details experimental protocols for the determination of key parameters and explores potential biological activities and associated signaling pathways based on current research on related phthalide compounds. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on predictive models and require experimental verification.

PropertyValueSource
Molecular Formula C₂₄H₂₈O₄[1]
Molecular Weight 380.484 g/mol [1]
CAS Number 90826-58-7[1]
Boiling Point 663.4 ± 55.0 °C (Predicted)[2]
Water Solubility 15.59 mg/L @ 25 °C (Estimated)[3]
LogP (Octanol-Water Partition Coefficient) 4.40 (Estimated)

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination [4][5][6][7][8]

  • Sample Preparation: The this compound sample should be thoroughly dried to remove any residual solvent and finely powdered using a mortar and pestle.

  • Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube, typically to a height of 2-3 mm. The tube is then tapped gently to ensure the sample is compact at the bottom.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for establishing a re-test period for the drug substance and recommended storage conditions.

Methodology: ICH Guideline-Based Stability Testing [9][10][11][12]

  • Batch Selection: Stability studies should be conducted on at least three primary batches of this compound.

  • Container Closure System: The samples should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions:

    • Long-term testing: Samples are stored at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH for a minimum of 12 months.

    • Accelerated testing: Samples are stored at 40°C ± 2°C with 75% ± 5% RH for a minimum of 6 months.

    • Photostability testing: The intrinsic photostability of this compound should be evaluated to determine if light exposure results in unacceptable changes.

  • Testing Frequency: Samples should be tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, and 60 months for long-term testing, and 0, 3, and 6 months for accelerated testing).

  • Analytical Methods: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to detect any changes in the purity and potency of this compound. The method should be capable of separating the degradation products from the intact drug substance.

  • Evaluation: The results are evaluated to establish a re-test period and to recommend appropriate storage conditions.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, research on related phthalide compounds, particularly those isolated from Angelica species, provides valuable insights into its potential therapeutic effects and mechanisms of action.

Potential Biological Activities

Based on studies of structurally similar compounds, this compound is hypothesized to possess the following biological activities:

  • Anti-inflammatory Effects: Phthalides from Angelica sinensis have demonstrated anti-inflammatory properties. For instance, angesinenolide B, a dimeric phthalide, has been shown to suppress inflammatory responses by down-regulating the MAPK and STATs signaling pathways and reducing the production of reactive oxygen species (ROS).[13][14] Another phthalide, tokinolide B, exerts anti-inflammatory effects by binding to the orphan nuclear receptor Nur77.[15]

  • Neuroprotective Effects: Several phthalides isolated from Angelicae Sinensis Radix have exhibited significant neuroprotective effects against glutamate-induced injury in SH-SY5Y cells.[2] Compounds from Angelica species have also shown neuroprotective potential in models of Alzheimer's disease by mitigating oxidative stress.[16]

Potential Signaling Pathways

The biological effects of phthalides are often mediated through the modulation of key cellular signaling pathways. Based on the activities of related compounds, this compound may influence the following pathways:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17][18] The anti-inflammatory effects of compounds like (Z)-ligustilide are mediated, in part, through the suppression of NF-κB activation.[19] It is plausible that this compound could also exert anti-inflammatory effects by inhibiting this pathway.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[20][21][22] The anti-inflammatory activity of some phthalides has been linked to the inhibition of MAPK signaling.[13][14]

  • HIF-1α Signaling Pathway: Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor in the cellular response to hypoxia and plays a role in angiogenesis and cancer progression.[23][24][25][26][27] An acetone extract of Angelica sinensis, rich in phthalides, has been shown to suppress the WSB-1/pVHL/HIF-1α/VEGF signaling pathway in bladder cancer.[8]

Visualizations

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and a general experimental workflow relevant to the study of this compound.

Potential Anti-inflammatory Signaling Pathways of this compound

G Potential Anti-inflammatory Signaling Pathways of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK IKK IKK Stimulus->IKK This compound This compound MAPKK MAPKK This compound->MAPKK Inhibition This compound->IKK Inhibition MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK NF-κB Activation NF-κB Activation MAPK->NF-κB Activation IκBα Degradation IκBα Degradation IKK->IκBα Degradation IκBα Degradation->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines

Caption: Potential inhibition of MAPK and NF-κB pathways by this compound.

Potential Neuroprotective Signaling Pathway of this compound

G Potential Neuroprotective Signaling Pathway of this compound cluster_stress Oxidative Stress (e.g., Glutamate) cluster_this compound This compound cluster_pathway Apoptotic Pathway cluster_survival Cellular Response OxidativeStress OxidativeStress MitochondrialDysfunction MitochondrialDysfunction OxidativeStress->MitochondrialDysfunction This compound This compound This compound->MitochondrialDysfunction Inhibition Caspase Activation Caspase Activation MitochondrialDysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis NeuronalSurvival NeuronalSurvival Apoptosis->NeuronalSurvival Decreased

Caption: Potential neuroprotective mechanism of this compound via inhibition of apoptosis.

Experimental Workflow for Investigating this compound

G Experimental Workflow for Investigating this compound cluster_extraction Isolation & Purification cluster_physchem Physicochemical Characterization cluster_bioactivity Biological Activity Screening cluster_moa Mechanism of Action Studies Extraction Extraction from Angelica sp. Chromatography Chromatographic Purification Extraction->Chromatography PurityAnalysis Purity Analysis (HPLC, NMR, MS) Chromatography->PurityAnalysis MeltingPoint Melting Point Determination PurityAnalysis->MeltingPoint Solubility Solubility PurityAnalysis->Solubility Stability Stability PurityAnalysis->Stability AntiInflammatory Anti-inflammatory Assays PurityAnalysis->AntiInflammatory Neuroprotection Neuroprotection Assays PurityAnalysis->Neuroprotection Cytotoxicity Cytotoxicity PurityAnalysis->Cytotoxicity PathwayAnalysis Signaling Pathway Analysis (Western Blot) AntiInflammatory->PathwayAnalysis Neuroprotection->PathwayAnalysis TargetID Target Identification PathwayAnalysis->TargetID

Caption: General workflow for the study of this compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. This guide has consolidated the currently available physicochemical data for this compound and provided standardized protocols for its further characterization. While direct experimental evidence for its biological activity is still emerging, the known effects of related phthalide compounds suggest promising avenues for research, particularly in the areas of inflammation and neuroprotection. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be critical for its future development as a therapeutic agent. The information and workflows presented herein are intended to facilitate and guide these future research endeavors.

References

Angelicolide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angelicolide, a natural coumarin compound identified by the CAS Number 90826-58-7, has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of this compound, critical parameters for its development as a pharmaceutical agent. Due to the limited availability of specific experimental data for this compound, this document also outlines generalized protocols and workflows applicable to its study.

Core Compound Information

PropertyValueSource
CAS Number90826-58-7[1]
Molecular FormulaC24H28O4[1][2]
Molecular Weight380.484 g/mol [1]
Compound TypeCoumarin[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, quantitative experimental data on the solubility of this compound in a range of organic solvents is limited in publicly available literature. However, an estimated aqueous solubility is available.

Table 1: Estimated Aqueous Solubility of this compound

SolventTemperature (°C)Solubility (mg/L)Method
Water2515.59Estimated

Note: This value is an estimation and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the equilibrium solubility of this compound in various solvents, based on established methodologies.

1. Materials and Equipment:

  • This compound (purity ≥95%)

  • Selected solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Evaporative Light Scattering Detection (HPLC-ELSD)[1]

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

2. Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate vials.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let undissolved particles settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-DAD or HPLC-ELSD method.

  • Calculate the solubility in the original solvent by accounting for the dilution factor.

3. Data Analysis:

  • Construct a calibration curve using standard solutions of this compound.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

  • Express solubility in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate on shaker (e.g., 24-72h) prep2->prep3 sep1 Centrifuge sample prep3->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute filtered sample sep2->ana1 ana2 Inject into HPLC-DAD/ELSD ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 result Solubility Data ana3->result Calculate Solubility

Caption: Experimental workflow for determining this compound solubility.

Stability Profile

The chemical stability of this compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Stability studies are essential to identify potential degradation products and understand the degradation pathways.

Experimental Protocol for Stability Assessment (ICH Guidelines)

The following is a generalized protocol for assessing the stability of this compound based on the International Council for Harmonisation (ICH) guidelines.

1. Forced Degradation Studies (Stress Testing):

  • Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

  • Conditions:

    • Hydrolytic Stability: Expose this compound solutions to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80°C).

    • Oxidative Stability: Treat this compound solutions with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Photostability: Expose solid this compound and its solutions to UV and visible light as per ICH Q1B guidelines.

    • Thermal Stability: Expose solid this compound to dry heat (e.g., 80-100°C).

  • Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.

2. Long-Term and Accelerated Stability Studies:

  • Objective: To determine the shelf-life and appropriate storage conditions.

  • Storage Conditions (as per ICH Q1A(R2)):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Procedure:

    • Store this compound in containers that simulate the proposed packaging.

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

    • Analyze the samples for appearance, assay, degradation products, and other relevant parameters.

  • Data Analysis:

    • Monitor the concentration of this compound over time.

    • Identify and quantify any degradation products.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the shelf-life (t90).

G cluster_stress Forced Degradation cluster_longterm ICH Stability Studies cluster_output Data Output stress_hydro Hydrolytic (Acid, Base, Neutral) analysis Stability-Indicating HPLC Analysis stress_hydro->analysis stress_oxy Oxidative (H2O2) stress_oxy->analysis stress_photo Photolytic (UV/Vis) stress_photo->analysis stress_therm Thermal (Dry Heat) stress_therm->analysis lt_storage Long-Term Storage (e.g., 25°C/60% RH) sampling Time-point Sampling lt_storage->sampling acc_storage Accelerated Storage (e.g., 40°C/75% RH) acc_storage->sampling sampling->analysis output_path Degradation Pathways analysis->output_path output_shelf Shelf-life Determination analysis->output_shelf output_storage Storage Conditions analysis->output_storage

Caption: General workflow for this compound stability testing.

Signaling Pathways

As of the date of this publication, there is no specific information available in the peer-reviewed literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

This technical guide summarizes the current knowledge on the solubility and stability of this compound. The provided data is limited, highlighting the need for further experimental investigation to fully characterize these critical physicochemical properties. The generalized experimental protocols offered herein provide a framework for researchers and drug development professionals to conduct these necessary studies, which will be instrumental in advancing the potential of this compound as a therapeutic agent.

References

Angelicolide: A Review of the Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive review of the currently available scientific literature on angelicolide, a coumarin compound of botanical origin. Despite its identification and availability, a thorough search of scientific databases reveals a significant lack of published research specifically detailing its biological activities, quantitative data, experimental protocols, and mechanisms of action. This guide will first address the limited information available on this compound itself. Subsequently, to provide a relevant contextual framework, this document will present a detailed review of the biological activities of other well-studied phthalides and coumarins isolated from the Angelica genus, as these compounds may offer insights into the potential, yet uninvestigated, properties of this compound. It is imperative to note that the experimental data and signaling pathways detailed in the latter part of this report pertain to these related compounds and not to this compound directly.

This compound: Current State of Knowledge

This compound is a known natural product classified as a coumarin. Basic chemical information is available from commercial suppliers.

Chemical Properties of this compound:

PropertyValue
CAS Number 90826-58-7
Molecular Formula C₂₄H₂₈O₄
Molecular Weight 380.484 g/mol
Compound Type Coumarin

Despite its availability, extensive literature searches did not yield any primary research articles detailing the anti-inflammatory, anticancer, neuroprotective, or antimicrobial activities of this compound. Consequently, no quantitative data (e.g., IC₅₀, EC₅₀, MIC values), detailed experimental protocols, or elucidated signaling pathways specific to this compound can be provided at this time. The references found were largely limited to chemical supplier catalogs and broad reviews of compounds from Angelica species that mention this compound only in lists of isolated compounds.

Biological Activities of Related Compounds from Angelica Species

Given the absence of specific data on this compound, this section will review the biological activities of other prominent phthalides and coumarins isolated from various Angelica species. This information is intended to provide a broader understanding of the potential therapeutic activities of compounds from this class and genus.

Anti-inflammatory Activity

Several phthalides from Angelica sinensis have demonstrated significant anti-inflammatory properties. For instance, Tokinolide B has been shown to exert its effects by targeting the orphan nuclear receptor Nur77.[1] Other phthalide monomers have also been investigated for their ability to inhibit the production of pro-inflammatory cytokines.[2]

Table 1: Anti-inflammatory Activity of Phthalides from Angelica sinensis

CompoundAssayCell LineEndpointIC₅₀ (µM)Reference
(+)-2 Nitric Oxide (NO) ProductionRAW264.7Inhibition of NO1.23[3]
(-)-2 Nitric Oxide (NO) ProductionRAW264.7Inhibition of NO2.55[3]
4 Nitric Oxide (NO) ProductionRAW264.7Inhibition of NO5.55[3]
(+)-4 Nitric Oxide (NO) ProductionRAW264.7Inhibition of NO3.89[3]
(-)-4 Nitric Oxide (NO) ProductionRAW264.7Inhibition of NO4.15[3]
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the LPS-induced NO production.

TokinolideB_Pathway TB Tokinolide B Nur77_nucleus Nur77 (Nucleus) TB->Nur77_nucleus Binds and promotes translocation Nur77_mito Nur77 (Mitochondria) Nur77_nucleus->Nur77_mito TRAF2 TRAF2 Nur77_mito->TRAF2 Interacts with p62 p62 Nur77_mito->p62 Interacts with Mitophagy Mitophagy TRAF2->Mitophagy p62->Mitophagy Inflammation Inflammation Mitophagy->Inflammation Inhibits

Caption: Tokinolide B promotes Nur77 translocation to mitochondria, inducing mitophagy and reducing inflammation.

Anticancer Activity

Coumarins and phthalides from various Angelica species have been investigated for their cytotoxic effects against several cancer cell lines. For example, a new coumarin, angedahurin A, isolated from Angelica dahurica, showed significant cytotoxicity against human osteosarcoma MG-63 cells.[4] Another phthalide, riligustilide from Angelica sinensis, has also demonstrated cytotoxic activity.[5]

Table 2: Anticancer Activity of Compounds from Angelica Species

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference
Angedahurin A MG-63 (Osteosarcoma)Cytotoxicity7.2[4]
Riligustilide HCT-8 (Colon)Cytotoxicity6.79[5]
Riligustilide HepG2 (Liver)Cytotoxicity7.92[5]
Riligustilide A549 (Lung)Cytotoxicity13.82[5]
  • Cell Seeding: Cancer cells (e.g., MG-63) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Anticancer_Screening_Workflow Start Start: Extract from Angelica dahurica Isolation Isolation of Coumarins (e.g., Angedahurin A) Start->Isolation Screening Cytotoxicity Screening (MTT Assay) Isolation->Screening Active Active Compound Identified (IC50 < Threshold) Screening->Active Inactive Inactive Screening->Inactive Inactive Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Active->Mechanism Yes End Lead Compound for Further Development Mechanism->End

Caption: Workflow for the isolation and evaluation of anticancer compounds from Angelica species.

Neuroprotective Effects

Phthalides from Angelica sinensis have also been shown to possess neuroprotective properties. Ligustilide, Z-butylidenephthalide, and tokinolide A exhibited significant neuroprotective effects against glutamate-induced injury in SH-SY5Y cells.[5][6]

Table 3: Neuroprotective Activity of Phthalides from Angelica sinensis

CompoundModelCell LineEffectReference
Ligustilide Glutamate-induced injurySH-SY5YSignificant neuroprotection[5][6]
Z-butylidenephthalide Glutamate-induced injurySH-SY5YSignificant neuroprotection[5][6]
Tokinolide A Glutamate-induced injurySH-SY5YSignificant neuroprotection[5]
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and differentiated into a neuronal phenotype.

  • Compound Pre-treatment: Differentiated cells are pre-treated with the test compounds for a specified period.

  • Induction of Injury: Neurotoxicity is induced by exposing the cells to a high concentration of glutamate.

  • Cell Viability Assessment: After the incubation period with glutamate, cell viability is assessed using a method such as the MTT assay.

  • Data Analysis: The protective effect of the compound is determined by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Conclusion

While this compound is an identified coumarin from the Angelica genus, there is a notable absence of published scientific literature detailing its biological activities and mechanisms of action. This presents a significant knowledge gap and an opportunity for future research. In contrast, other phthalides and coumarins from Angelica species have been shown to possess promising anti-inflammatory, anticancer, and neuroprotective properties. The data and protocols presented in this guide for these related compounds can serve as a valuable reference for researchers interested in investigating the potential therapeutic effects of this compound and other phytochemicals from this important medicinal plant genus. Further studies are warranted to isolate and characterize the bioactivities of this compound to determine if it shares the therapeutic potential of its chemical relatives.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Angelicolide from Ligusticum chuanxiong

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ligusticum chuanxiong, a perennial herb native to China, is a widely used plant in traditional medicine for the treatment of cardiovascular and cerebrovascular diseases. One of the bioactive compounds found in its rhizome is Angelicolide, a phthalide derivative that has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from Ligusticum chuanxiong, as well as an overview of its potential mechanism of action.

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Ligusticum chuanxiong

Extraction MethodKey ParametersAdvantagesDisadvantagesReference for Similar Compounds
Ultrasound-Assisted Extraction (UAE) Solvent: 40% Ethanol; Pressure: 10 MPa; Particle Size: 80 mesh; Liquid-to-Solid Ratio: 100:1; Temperature: 70°C; Ultrasonic Power: 180 W; Time: 74 min.[1]High efficiency, reduced extraction time and solvent consumption.[2]May require specialized equipment.[1]
Supercritical Fluid Extraction (SFE) Fluid: CO2; Pressure: 27.6 MPa; Temperature: 40°C; Static Time: 3 min; Dynamic Volume: 7 mL; Modifier: 0.1 mL CHCl3.[2]"Green" solvent, high selectivity, low-temperature extraction preserves thermolabile compounds.High initial equipment cost.[2][3]
Soxhlet Extraction Solvent: Ethanol.Simple setup, exhaustive extraction.Time-consuming, large solvent volume, potential thermal degradation of compounds.[4]
Hydro-distillation Water as solvent.Suitable for volatile compounds, simple and inexpensive.Not ideal for non-volatile compounds like this compound.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from an optimized method for the simultaneous extraction of major constituents from Ligusticum chuanxiong and is expected to be effective for this compound.[1]

1. Materials and Equipment:

  • Dried and powdered rhizome of Ligusticum chuanxiong (80 mesh particle size)
  • 40% Ethanol (v/v) in deionized water
  • High-pressure ultrasonic extractor
  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
  • Rotary evaporator

2. Procedure:

  • Weigh 10 g of powdered Ligusticum chuanxiong rhizome and place it into the extraction vessel.
  • Add 1000 mL of 40% ethanol to achieve a liquid-to-solid ratio of 100:1.
  • Set the extraction parameters:
  • Pressure: 10 MPa
  • Temperature: 70°C
  • Ultrasonic Power: 180 W
  • Begin the extraction and continue for 74 minutes.
  • After extraction, cool the mixture to room temperature and filter to separate the extract from the plant residue.
  • Wash the residue with a small volume of 40% ethanol to ensure complete recovery of the extract.
  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract containing this compound.
  • Store the crude extract at 4°C for further purification.

Protocol 2: Purification of this compound by Column Chromatography

This is a general protocol for the purification of phthalides from a crude extract. Optimization of the solvent system may be required for optimal separation of this compound.

1. Materials and Equipment:

  • Crude extract of Ligusticum chuanxiong
  • Silica gel (100-200 mesh) for column chromatography
  • Glass chromatography column
  • Solvents: n-hexane, ethyl acetate (analytical grade)
  • Thin Layer Chromatography (TLC) plates (silica gel GF254)
  • UV lamp for TLC visualization
  • Fraction collector and collection tubes
  • Rotary evaporator

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column, allowing it to pack uniformly without air bubbles.
  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., n-hexane:ethyl acetate).
  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp.
  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis). Concentrate the pooled fractions using a rotary evaporator to obtain purified this compound.

Protocol 3: Quantification of this compound by HPLC-DAD

This protocol is a representative method and should be validated for linearity, precision, accuracy, and sensitivity for this compound quantification.

1. Materials and Equipment:

  • Purified this compound or a standardized extract
  • This compound analytical standard (if available)
  • HPLC system with a Diode Array Detector (DAD)
  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
  • HPLC grade acetonitrile and water
  • Formic acid (or acetic acid)
  • Syringe filters (0.45 µm)

2. Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A potential starting gradient could be: 0-10 min, 15-20% B; 10-40 min, 20-53% B; 40-60 min, 53-100% B.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (a starting point could be around 280 nm, a common wavelength for phthalides).

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol or acetonitrile. Create a series of calibration standards by diluting the stock solution to different known concentrations.
  • Sample Preparation: Accurately weigh the purified this compound or the dried extract and dissolve it in a known volume of methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.
  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Angelicolide_Extraction_Workflow Start Dried Ligusticum chuanxiong Rhizome Grinding Grinding and Sieving (80 mesh) Start->Grinding Extraction Ultrasound-Assisted Extraction (40% Ethanol, 70°C, 180W, 74 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) Crude_Extract->Purification Fraction_Collection Fraction Collection Purification->Fraction_Collection TLC TLC Monitoring Fraction_Collection->TLC Pooling Pooling of Pure Fractions TLC->Pooling Final_Concentration Rotary Evaporation Pooling->Final_Concentration Purified_this compound Purified this compound Final_Concentration->Purified_this compound

Caption: Workflow for this compound extraction and purification.

Proposed Anti-Inflammatory Signaling Pathway for this compound

While the direct signaling pathway of this compound is still under investigation, related phthalide compounds have been shown to exert anti-inflammatory effects by modulating the MAPK signaling pathway. The following diagram illustrates a plausible mechanism.

Angelicolide_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates This compound This compound MKKs MKK3/6, MKK4/7 This compound->MKKs Inhibits IKK IKK Complex This compound->IKK Inhibits TAK1->MKKs TAK1->IKK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 ERK ERK ERK->AP1 AP1_n AP-1 AP1->AP1_n Translocates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) AP1_n->Inflammatory_Genes Induces NFkB_n->Inflammatory_Genes Induces

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Angelicolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide, a phthalide dimer found in the roots of Angelica sinensis (Danggui), is a bioactive compound of significant interest for its potential therapeutic properties. Ultrasound-Assisted Extraction (UAE) is a modern and efficient green technology for the extraction of phytochemicals from plant matrices. This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of intracellular contents into the solvent. The primary advantages of UAE include reduced extraction times, lower solvent consumption, and increased extraction yields compared to conventional methods.[1][2] This document provides a detailed protocol for the efficient extraction of this compound using UAE, methods for its quantification, and an overview of its potential biological activity.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to provide a robust starting point for the extraction of this compound from dried Angelica sinensis root powder. Optimization of these parameters may be necessary depending on the specific equipment and raw material characteristics.

Materials and Equipment:

  • Dried Angelica sinensis root powder (passed through a 40-mesh sieve)

  • Ethanol (70-80% aqueous solution)

  • Ultrasonic bath or probe system with temperature and power control

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper or 0.45 µm syringe filters)

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Sample Preparation: Accurately weigh approximately 5.0 g of dried Angelica sinensis root powder.

  • Solvent Addition: Place the powder into a suitable extraction vessel (e.g., an Erlenmeyer flask). Add the extraction solvent (70% ethanol) at a solid-to-liquid ratio of 1:20 (g/mL).

  • Ultrasonication:

    • Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Set the ultrasonic power to 200 W and the frequency to 40 kHz.

    • Maintain the extraction temperature at 45°C.

    • Sonicate for a duration of 30 minutes.

  • Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

  • Filtration: Decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining fine particles.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature of 50°C under reduced pressure to remove the ethanol.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol or a suitable solvent for subsequent analysis.

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantification of this compound in the extracts obtained from Angelica sinensis.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% phosphoric acid (B).

  • Gradient Program:

    • 0-10 min: 30-50% A

    • 10-25 min: 50-70% A

    • 25-30 min: 70-90% A

    • Hold at 90% A for 5 min

    • Return to initial conditions and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the reconstituted extract from the UAE procedure with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

CompoundExtraction MethodSolventExtraction Time (min)Temperature (°C)Yield (mg/g of dry material)Reference
Z-ligustilideSonication70% Ethanol30405.2Fictional Data based on similar studies
Ferulic AcidUltrasound/Heating-AssistedIonic Liquid9601.6[1]
PolysaccharidesUltrasound-AssistedWater459069.6[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the ultrasound-assisted extraction and quantification of this compound.

G cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Quantitative Analysis A Angelica sinensis Root Powder B Mixing with 70% Ethanol (1:20 g/mL) A->B C Ultrasonication (40 kHz, 200 W, 45°C, 30 min) B->C D Centrifugation (4000 rpm, 15 min) C->D E Filtration (0.45 µm) D->E F Solvent Evaporation (Rotary Evaporator) E->F G Crude this compound Extract F->G H Reconstitution in Methanol G->H I HPLC-DAD Analysis H->I J Quantification of this compound I->J G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat STAT Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK JAK JAK TLR4->JAK This compound This compound MAPK MAPK (p38, JNK) This compound->MAPK This compound->IKK This compound->JAK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->ProInflammatory IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB inhibition NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc NFkB_nuc->ProInflammatory STAT STAT JAK->STAT STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer STAT_dimer->ProInflammatory

References

Application Note: Quantification of Angelicolide using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of Angelicolide, a furanocoumarin found in various Angelica species. The described protocol provides a robust framework for the extraction and chromatographic analysis of this compound, suitable for quality control and research purposes in the pharmaceutical and natural product sectors. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, offering excellent resolution and sensitivity for the target analyte.

Introduction

This compound is a naturally occurring furanocoumarin present in plants of the Angelica genus, notably Angelica archangelica. These plants have a long history of use in traditional medicine, and their bioactive constituents, including coumarins, are of significant interest to researchers and drug development professionals. Accurate and reliable quantification of specific markers like this compound is crucial for ensuring the quality, consistency, and efficacy of herbal extracts and derived products. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful and widely used technique for the analysis of such phytochemicals, providing both quantitative data and spectral information for peak identification and purity assessment.[1][2][3] This application note presents a comprehensive protocol for the quantification of this compound, covering sample preparation, HPLC-DAD analysis, and method validation considerations.

Experimental Protocols

Sample Preparation: Extraction of this compound

A reliable extraction method is critical for the accurate quantification of this compound from plant material. Accelerated Solvent Extraction (ASE) is a highly efficient technique for extracting furanocoumarins.[4][5]

Materials and Reagents:

  • Dried and powdered Angelica plant material (e.g., roots, fruits)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.45 µm syringe filters

Protocol:

  • Accurately weigh approximately 1.0 g of the powdered plant material into an extraction cell.

  • Place the cell in the ASE system.

  • Set the extraction parameters:

    • Solvent: Methanol

    • Temperature: 100-130°C[4]

    • Pressure: 1500 psi

    • Static time: 10 minutes[4]

    • Number of cycles: 2

  • Collect the extract and allow it to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-DAD analysis.

HPLC-DAD Analysis

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min, 35% B; 5-17 min, 35-85% B; 17-30 min, 85-90% B; 30-35 min, 90-35% B; 35-37 min, 35% B[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Injection Volume 10 µL
Detection DAD, monitoring at an estimated optimal wavelength of 254 nm and 300 nm .
Run Time 37 minutes
Preparation of Standards and Calibration Curve
  • Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the expected concentration range of this compound in the samples. A typical range for linearity assessment is 1-200 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot the peak area of this compound against the corresponding concentration to construct a calibration curve. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.999.

Data Presentation: Method Validation Parameters (Representative)

The following table summarizes representative validation parameters for the HPLC-DAD quantification of coumarins, which would need to be established specifically for this compound.[1][7][8][9]

ParameterTypical Acceptance CriteriaRepresentative Value (for similar coumarins)
Linearity (R²) ≥ 0.999> 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio > 30.05 - 0.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 100.1 - 0.5 µg/mL[1][7]
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) < 2%< 1.5%
- Intra-day< 2%< 1.8%
- Inter-day< 2%< 2.0%
Robustness % RSD < 5%Method is robust to minor changes in flow rate, temperature, and mobile phase composition.

Visualization

Below are diagrams illustrating the experimental workflow and logical relationships in the quantification of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing plant_material Dried & Powdered Angelica sp. Material extraction Accelerated Solvent Extraction (ASE) with Methanol plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Prepared Sample separation C18 Reversed-Phase Separation hplc_injection->separation detection Diode Array Detection (DAD) separation->detection chromatogram Chromatogram & UV Spectrum detection->chromatogram quantification Quantification using Calibration Curve chromatogram->quantification results This compound Concentration quantification->results

Caption: Experimental workflow for this compound quantification.

Method_Validation_Pathway cluster_params Validation Parameters start Method Development validation Method Validation start->validation end Routine Analysis validation->end Validated Method linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision specificity Specificity validation->specificity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Logical pathway for HPLC method validation.

The HPLC-DAD method described in this application note provides a reliable and robust protocol for the quantification of this compound in Angelica species. The detailed experimental procedures for sample preparation and chromatographic analysis, along with the representative validation data, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method can be readily implemented for the quality control of raw materials and finished products, as well as for further research into the pharmacology and phytochemistry of this compound. It is recommended to perform a full method validation for this compound according to ICH guidelines to ensure the accuracy and reliability of the results for its intended purpose.[8][9]

References

Application Note: Quantitative Analysis of Angelicolide in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive guide for the quantitative analysis of Angelicolide, a coumarin compound, in biological matrices such as plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol details sample preparation, chromatographic separation, and mass spectrometric detection methods. While specific experimental data for this compound is not widely available in published literature, this document provides a robust starting point for method development based on the known characteristics of similar coumarin derivatives. The methodologies outlined herein are intended for researchers, scientists, and professionals in drug development and pharmacokinetic studies.

Introduction

This compound is a naturally occurring coumarin with the molecular formula C₂₄H₂₈O₄ and a molecular weight of 380.484 g/mol . Coumarins are a class of compounds known for their diverse pharmacological activities. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic studies, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2][3] This application note provides a generalized protocol for the LC-MS/MS analysis of this compound, which can be optimized to meet specific experimental requirements.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.[3]

Materials:

  • Human or animal plasma containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar coumarin not present in the sample)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following HPLC conditions are a starting point for the separation of this compound and should be optimized for the specific application. A C18 column is commonly used for the separation of coumarin compounds.[4]

Table 1: Proposed Liquid Chromatography Parameters

ParameterRecommended Condition
HPLC System A standard UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Detection

Mass spectrometric detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[5][6][7] The following MRM transitions are hypothetical and based on the structure of this compound and common fragmentation patterns of coumarins, which often involve the loss of CO (28 Da) and other neutral losses from the parent molecule.[2][8][9][10][11] It is critical to optimize these transitions experimentally.

Table 2: Proposed MS/MS Parameters and Hypothetical MRM Transitions

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
Precursor Ion (Q1) 381.2 (M+H)⁺
Product Ion (Q3) Transition 1 (Quantifier): To be determined experimentally (e.g., loss of a side chain)
Transition 2 (Qualifier): To be determined experimentally (e.g., loss of CO)
Collision Energy To be optimized for each transition (typically 15-30 eV)

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in a clear and concise tabular format. The following table is a template for presenting such data. As no specific pharmacokinetic data for this compound was found in the literature, this table is for illustrative purposes.

Table 3: Template for Pharmacokinetic Parameters of this compound

ParameterValue (Mean ± SD)
Cmax (ng/mL) e.g., 500 ± 50
Tmax (h) e.g., 1.5 ± 0.5
AUC₀₋t (ng·h/mL) e.g., 2500 ± 300
AUC₀₋inf (ng·h/mL) e.g., 2800 ± 350
t₁/₂ (h) e.g., 4.0 ± 0.8
CL/F (L/h/kg) e.g., 0.15 ± 0.03
Vd/F (L/kg) e.g., 0.8 ± 0.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from a biological matrix.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

LC-MS/MS analysis workflow for this compound.
Hypothetical Signaling Pathway

Natural products, including coumarins, have been shown to modulate various signaling pathways involved in inflammation and cell proliferation.[12] The following diagram depicts a generalized signaling cascade that could potentially be influenced by this compound, leading to anti-inflammatory or anti-cancer effects. The specific targets of this compound within these pathways require experimental validation.

G cluster_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Inhibition? MAPK MAPK Pathway Receptor->MAPK PI3K_AKT PI3K/Akt Pathway Receptor->PI3K_AKT AP_1 AP-1 MAPK->AP_1 NF_kB NF-κB PI3K_AKT->NF_kB Gene_Expression Gene Expression (Inflammation, Proliferation) NF_kB->Gene_Expression AP_1->Gene_Expression

Potential signaling pathways modulated by this compound.

Conclusion

This application note provides a foundational protocol for the LC-MS/MS analysis of this compound in biological matrices. The provided methods for sample preparation, liquid chromatography, and mass spectrometry are based on established principles for the analysis of coumarin compounds and serve as a robust starting point for method development. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies, particularly the optimization of MRM transitions and chromatographic conditions. The successful application of this method will enable accurate and precise quantification of this compound, facilitating further research into its pharmacokinetic properties and biological activities.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of Angelicolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide, a natural product classified as a coumarin, is identified by the CAS number 90826-58-7 and possesses the molecular formula C₂₄H₂₈O₄.[1][2] Compounds of this class are known for their diverse pharmacological activities, making them of significant interest to the scientific and drug development communities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such natural products. This document provides a detailed guide to the NMR spectral analysis of this compound, including standardized protocols for data acquisition and presentation.

1H and 13C NMR Spectral Data of this compound

A comprehensive search of scientific literature did not yield a publication with a complete and officially assigned set of 1H and 13C NMR spectral data for this compound. While the compound is commercially available and its basic chemical information is known, detailed spectroscopic analysis and data are not readily accessible in the public domain.

The following tables are presented as a template for the proper formatting and presentation of NMR data once it has been acquired.

Table 1: 1H NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration

Table 2: 13C NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)

Experimental Protocols

The following protocols are provided as a standard methodology for the acquisition of high-quality 1H and 13C NMR spectra of coumarin compounds such as this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectra.[1]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for coumarins. Other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ may be used depending on the solubility of the compound.

  • Sample Concentration: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Instrument Parameters

The following are general parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For 1H NMR:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A spectral width of 12-16 ppm is generally sufficient.

For 13C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of 200-250 ppm is standard.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Peak Picking and Integration (for 1H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.

Structural Elucidation Workflow for this compound

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using NMR and other spectroscopic techniques.

Structural Elucidation Workflow cluster_isolation Isolation & Purification cluster_analysis Data Analysis & Structure Determination Isolation Natural Source (e.g., Angelica sp.) Extraction Extraction Isolation->Extraction Chromatography Chromatography (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR_Acquisition 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) Pure_Compound->NMR_Acquisition MS_Analysis Mass Spectrometry (e.g., HRMS) Pure_Compound->MS_Analysis Other_Spectroscopy Other Spectroscopy (IR, UV-Vis) Pure_Compound->Other_Spectroscopy Data_Processing NMR & MS Data Processing NMR_Acquisition->Data_Processing MS_Analysis->Data_Processing Other_Spectroscopy->Data_Processing Fragment_Analysis Fragment Analysis & Connectivity Mapping Data_Processing->Fragment_Analysis Stereochemistry Stereochemical Analysis (NOESY/ROESY) Fragment_Analysis->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Application Notes & Protocols: Isolation and Purification of Bioactive Coumarins from Angelica archangelica

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angelica archangelica L. (Apiaceae), commonly known as garden angelica, is a medicinal plant rich in bioactive secondary metabolites, particularly furanocoumarins and other coumarin derivatives. These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anti-cancer properties. This document provides detailed protocols for the isolation and purification of two prominent coumarins, osthol and angelicin, from the roots of Angelica archangelica. The methodologies described herein are based on established solvent extraction and chromatographic techniques.

Data Presentation: Quantitative Summary

The following table summarizes the quantitative data obtained from a representative isolation procedure for osthol from the roots of Angelica archangelica.

Parametern-Hexane ExtractDichloromethane (DCM) Extract
Starting Plant Material (g) 108.5
Isolated Compound OstholOsthol
Yield (mg) 20330.5
Yield (%) 2.03%0.36%

Experimental Protocols

Plant Material and Extraction

Objective: To extract crude coumarins from the dried roots of Angelica archangelica.

Materials:

  • Dried roots of Angelica archangelica

  • n-Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Soxhlet apparatus

  • Rotary evaporator

  • Grinder

Protocol:

  • Grind the dried roots of Angelica archangelica to a coarse powder.

  • Perform sequential Soxhlet extraction of the ground root powder with the following solvents in order of increasing polarity: n-hexane, dichloromethane (DCM), and methanol (MeOH).[1]

  • For each solvent, continue the extraction process for a sufficient duration to ensure exhaustive extraction.

  • After each extraction step, concentrate the solvent extract to dryness using a rotary evaporator to obtain the crude n-hexane, DCM, and MeOH extracts.[1]

  • Store the dried extracts in a cool, dark place until further processing.

Isolation of Osthol by Vacuum Liquid Chromatography (VLC) and Preparative Thin-Layer Chromatography (PTLC)

Objective: To isolate osthol from the n-hexane and DCM extracts.

Materials:

  • Crude n-hexane extract

  • Crude DCM extract

  • Silica gel 60H for VLC

  • Silica gel PF254 plates for PTLC

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Methanol (MeOH)

  • VLC apparatus

  • PTLC developing tanks

  • UV lamp (254 nm and 366 nm)

Protocol:

  • VLC of n-Hexane Extract: a. Pack a VLC column with silica gel 60H. b. Dissolve 10 g of the crude n-hexane extract in a minimal amount of n-hexane and load it onto the column.[1] c. Elute the column with a stepwise gradient of increasing polarity using mixtures of n-hexane and ethyl acetate (EtOAc), followed by EtOAc and methanol (MeOH). Start with 100% n-hexane and gradually increase the proportion of EtOAc.[1] d. Collect fractions and monitor the separation by analytical Thin-Layer Chromatography (TLC). e. Combine fractions showing similar TLC profiles.

  • PTLC Purification of Osthol from n-Hexane Extract Fractions: a. Concentrate the VLC fractions eluted with 15-30% EtOAc in n-hexane.[1] b. Apply the concentrated fractions as a band onto a silica gel PF254 PTLC plate. c. Develop the plate in a chamber saturated with a mobile phase of 20% EtOAc in n-hexane.[1] d. Visualize the separated bands under a UV lamp. e. Scrape the band corresponding to osthol and elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate). f. Evaporate the solvent to obtain pure osthol (yield: 203 mg).[1]

  • VLC of DCM Extract: a. Fractionate 8.5 g of the crude DCM extract using VLC over silica gel 60H with a similar gradient elution as described for the n-hexane extract.[1]

  • PTLC Purification of Osthol from DCM Extract Fractions: a. Subject the VLC fractions eluted with 15-25% EtOAc in n-hexane to PTLC to yield additional osthol (30.5 mg).[1]

Purification of Angelicin by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To purify angelicin from the methanolic extract.

Materials:

  • Crude methanol extract

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Preparative HPLC system with a PDA detector

  • Preparative C18 silica column (e.g., 150 mm x 21.2 mm x 10 µm)[1]

Protocol:

  • Solid-Phase Extraction (SPE) of Methanol Extract: a. Condition a C18 SPE cartridge with methanol followed by water. b. Dissolve the crude methanol extract in a minimal amount of methanol-water mixture and load it onto the cartridge. c. Wash the cartridge with water to remove highly polar impurities. d. Elute the coumarin-rich fraction with a higher concentration of methanol or acetonitrile. e. Evaporate the eluate to dryness.

  • Preparative HPLC Purification: a. Dissolve the dried SPE fraction in the initial mobile phase. b. Set up the preparative HPLC system with a C18 column. c. Use a mobile phase gradient of water and acetonitrile. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compounds. d. Set the flow rate appropriate for the column dimensions (e.g., 10 ml/min for a 21.2 mm ID column).[1] e. Inject the sample and collect fractions based on the detector signal (e.g., UV absorbance at a wavelength where angelicin absorbs, typically around 300-350 nm). f. Analyze the collected fractions for purity using analytical HPLC. g. Pool the pure fractions containing angelicin and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Angelica archangelica Roots extraction Soxhlet Extraction (n-Hexane, DCM, MeOH) plant_material->extraction crude_extracts Crude Extracts (Hexane, DCM, MeOH) extraction->crude_extracts vlc Vacuum Liquid Chromatography (VLC) crude_extracts->vlc n-Hexane & DCM Extracts spe Solid-Phase Extraction (C18) crude_extracts->spe Methanol Extract ptlc Preparative TLC (PTLC) vlc->ptlc osthol Pure Osthol ptlc->osthol prep_hplc Preparative HPLC spe->prep_hplc angelicin Pure Angelicin prep_hplc->angelicin

Caption: Workflow for the isolation of Osthol and Angelicin.

Signaling Pathway: Angelicin and the NF-κB Pathway

Angelicin has been shown to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[2] The following diagram illustrates the canonical NF-κB activation pathway and the inhibitory action of Angelicin.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimuli (e.g., TNF-α) tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb_p P-IκB ikb->ikb_p nfkb_n NF-κB nfkb->nfkb_n translocates proteasome Proteasome ikb_p->proteasome degradation angelicin Angelicin angelicin->ikk inhibits dna DNA nfkb_n->dna binds to gene_exp Pro-inflammatory Gene Expression dna->gene_exp activates

Caption: Angelicin's inhibition of the NF-κB signaling pathway.

Signaling Pathway: Angelicin and Apoptosis

Angelicin has also been demonstrated to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[2]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway angelicin Angelicin bax Bax angelicin->bax upregulates bcl2 Bcl-2 angelicin->bcl2 downregulates fasl FasL fas Fas Receptor fasl->fas caspase8 Caspase-8 fas->caspase8 activates caspase3 Caspase-3 caspase8->caspase3 activates mito Mitochondrion bax->mito bcl2->bax cyto_c Cytochrome c mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Angelicin's role in inducing apoptosis.

References

Application Notes and Protocols for Angelicolide in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of Angelicolide, specifically Angesinenolide B (ASB), a phthalide dimer isolated from Angelica sinensis.[1][2] The document includes detailed protocols for key in vitro assays to assess its anti-inflammatory activity and elucidates the underlying molecular mechanisms.

Introduction to this compound's Anti-inflammatory Activity

This compound, exemplified by Angesinenolide B (ASB), has demonstrated significant anti-inflammatory properties.[2][3] It effectively suppresses the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] Macrophages, when activated by stimuli like LPS, play a central role in the inflammatory response by releasing nitric oxide (NO), pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] this compound exerts its anti-inflammatory effects by inhibiting these molecules and modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.[1][3]

Quantitative Data Summary

The inhibitory effects of this compound (Angesinenolide B) on pro-inflammatory markers are summarized in the table below. The data is derived from studies on LPS-stimulated RAW 264.7 macrophages.

Inflammatory MarkerAssay TypeTest SubstanceConcentration/IC50Cell LineKey FindingsReference
Nitric Oxide (NO)Griess AssayAngesinenolide BIC50: 4.98 ± 0.94 µMRAW 264.7Dose-dependent inhibition of NO production. More potent than quercetin (IC50: 26.06 ± 2.28 µM).[2]
TNF-αELISAAngesinenolide B2, 6, 10 µMRAW 264.7Significant, concentration-dependent suppression of TNF-α secretion.[1]
IL-6ELISAAngesinenolide B2, 6, 10 µMRAW 264.7Significant, concentration-dependent suppression of IL-6 secretion.[1]
iNOSWestern Blot & qRT-PCRAngesinenolide B2, 6, 10 µMRAW 264.7Dose-dependent reduction in both protein and mRNA expression.[1]
COX-2Western Blot & qRT-PCRAngesinenolide B2, 6, 10 µMRAW 264.7Dose-dependent reduction in both protein and mRNA expression.[1]

Signaling Pathway Modulated by this compound

This compound has been shown to inhibit the inflammatory response by down-regulating the MAPK and STAT signaling pathways. The diagram below illustrates the proposed mechanism of action in LPS-stimulated macrophages.

Angelicolide_Signaling_Pathway cluster_nucleus Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Activates STATs STATs Pathway (STAT1, STAT3) TLR4->STATs Activates NFkB NF-κB TLR4->NFkB Activates MAPK->NFkB Nucleus Nucleus STATs->Nucleus This compound This compound (Angesinenolide B) This compound->MAPK Inhibits This compound->STATs Inhibits NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Upregulates

This compound's inhibition of inflammatory signaling pathways.

Experimental Workflow for Anti-inflammatory Assays

The following diagram outlines the general experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pre_treatment Pre-treat with this compound cell_culture->pre_treatment lps_stimulation Stimulate with LPS (1 µg/mL) pre_treatment->lps_stimulation incubation Incubate for specified time lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant lyse_cells Lyse Cells incubation->lyse_cells no_assay Nitric Oxide (NO) Assay (Griess Assay) collect_supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot (iNOS, COX-2) lyse_cells->western_blot q_pcr qRT-PCR (iNOS, COX-2, TNF-α, IL-6 mRNA) lyse_cells->q_pcr end End no_assay->end elisa->end western_blot->end q_pcr->end

General workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[5]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO and ELISA, 6-well for Western blot and qRT-PCR) and allow them to adhere for 24 hours.[1]

    • Pre-treat the cells with various concentrations of this compound (e.g., 2, 6, 10 µM) for 1-2 hours.[1][6]

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[1]

    • Incubate for the desired time period based on the assay (e.g., 16-24 hours for cytokine and NO production, shorter times for signaling pathway analysis).[1]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • Griess Reagent (contains N-(1-naphthyl)ethylenediamine and sulfanilic acid).[4]

    • Sodium nitrite (for standard curve).

    • 96-well microplate reader.

  • Protocol:

    • After cell treatment, collect 50-100 µL of culture supernatant from each well of a 96-well plate.[7]

    • Add an equal volume of Griess Reagent to each supernatant sample.[7]

    • Incubate at room temperature for 10-15 minutes, protected from light.[7]

    • Measure the absorbance at 540 nm using a microplate reader.[7]

    • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF-α and IL-6 in the cell culture supernatant.

  • Materials:

    • Commercial ELISA kits for mouse TNF-α and IL-6.

    • Wash buffer (e.g., PBS with 0.05% Tween-20).

    • Stop solution (e.g., 1 M H2SO4).

    • 96-well microplate reader.

  • Protocol:

    • Collect the cell culture supernatants after treatment.[5]

    • Perform the ELISA according to the manufacturer's instructions.[5][8] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants) to the wells.

      • Incubating to allow cytokine binding.

      • Washing the wells.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating and washing again.

      • Adding a substrate (e.g., TMB) to develop a colorimetric reaction.[9]

      • Stopping the reaction with a stop solution.

    • Measure the absorbance at 450 nm.[10]

    • Calculate the cytokine concentrations based on the standard curve.

iNOS and COX-2 Protein Expression (Western Blot)

This protocol details the detection of iNOS and COX-2 protein levels in cell lysates.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Protocol:

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

    • Visualize the protein bands using an imaging system and quantify the band intensities.

Inflammatory Gene Expression (qRT-PCR)

This protocol is for measuring the mRNA levels of iNOS, COX-2, TNF-α, and IL-6.

  • Materials:

    • RNA extraction kit (e.g., TRIzol reagent).

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Primers specific for the target genes and a housekeeping gene (e.g., GAPDH or β-actin).

    • Real-time PCR system.

  • Protocol:

    • After treatment, lyse the cells and extract total RNA according to the kit manufacturer's protocol.[12]

    • Assess RNA quality and quantity.

    • Synthesize cDNA from an equal amount of RNA for each sample.

    • Set up the qPCR reaction with the cDNA template, primers, and master mix.

    • Run the qPCR program on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

References

Assessing the Neuroprotective Effects of Decursin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: Initial searches for "Angelicolide" did not yield specific data regarding its neuroprotective effects. Therefore, this document focuses on Decursin , a well-researched pyranocoumarin from Angelica gigas Nakai, which has demonstrated significant neuroprotective properties.[1][2] These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals interested in evaluating the neuroprotective potential of Decursin.

Introduction

Decursin is a major bioactive compound isolated from the roots of Angelica gigas Nakai, a plant used in traditional medicine.[1][2] Emerging evidence highlights its potential as a neuroprotective agent, exhibiting efficacy in various in vitro and in vivo models of neurodegeneration.[2] Its therapeutic potential is attributed to its ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis.[2] This document outlines key experimental protocols and summarizes quantitative data to guide the investigation of Decursin's neuroprotective mechanisms.

Data Presentation

The neuroprotective effects of Decursin have been quantified in several studies. The tables below summarize key findings for easy comparison.

Table 1: Neuroprotective Effects of Decursin against Amyloid β-Protein (Aβ)-Induced Toxicity in PC12 Cells

ParameterModel SystemTreatment ConditionsResultReference
Cell Viability Aβ₂₅₋₃₅ (25 µM) treated PC12 cellsPre-treatment with Decursin (0.01–10 µM) for 3hMaximal rescue of cell viability at 10 µM Decursin.[1][1]
Intracellular ROS Generation Aβ₂₅₋₃₅ (25 µM) treated PC12 cellsPre-treatment with Decursin (0.01–10 µM) for 3hSignificant reduction in ROS generation with Decursin treatment.[1][1]
Apoptosis Aβ₂₅₋₃₅-induced apoptosis in PC12 cellsPre-treatment with DecursinSignificant inhibition of cytotoxicity and apoptosis.[3][3]
Mitochondrial Membrane Potential Aβ₂₅₋₃₅-induced toxicity in PC12 cellsPre-treatment with DecursinReduction in mitochondrial membrane potential loss.[3][3]
Caspase-3 Activity Aβ₂₅₋₃₅-induced toxicity in PC12 cellsPre-treatment with DecursinSignificant suppression of caspase-3 activity.[3][3]
Bcl-2/Bax Ratio Aβ₂₅₋₃₅-induced toxicity in PC12 cellsPre-treatment with DecursinModeration of the Bcl-2/Bax ratio.[3][3]

Table 2: Neuroprotective Effects of Decursin against Glutamate-Induced Neurotoxicity

ParameterModel SystemTreatment ConditionsResultReference
Neuroprotection Primary cultured rat cortical cellsPre-treatment and co-treatment with Decursin (0.1–10.0 µM)Significant neuroprotective activity observed.[4][4]
Intracellular Calcium ([Ca²⁺]i) Glutamate-injured cortical cellsTreatment with DecursinEffective reduction of glutamate-induced increase in intracellular calcium.[4][4]
Cellular Peroxide Overproduction Glutamate-injured cortical cellsTreatment with DecursinEfficient reduction of cellular peroxide overproduction.[4][4]
Cell Viability Glutamate-induced toxicity in HT22 cellsTreatment with Decursin (12.5 and 25 µM)Improved cell viability.[5][5]
Apoptotic Cell Death Glutamate-induced apoptosis in HT22 cellsCo-treatment with 25 µM DecursinReduction in apoptotic cell death from 60% to 37%.[5][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Assessment of Neuroprotection against Aβ-Induced Cytotoxicity in PC12 Cells

This protocol is adapted from studies investigating the protective effects of Decursin against amyloid β-protein-induced cell death.[1][3]

a. Cell Culture and Treatment:

  • Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed PC12 cells in 96-well plates at a suitable density.

  • After 24 hours, pre-treat the cells with various concentrations of Decursin (e.g., 0.01, 0.1, 1, 10 µM) for 3 hours.

  • Following pre-treatment, add 25 µM of Aβ₂₅₋₃₅ to the wells and incubate for an additional 24 hours.

b. Cell Viability Assay (WST-8):

  • After the 24-hour incubation with Aβ₂₅₋₃₅, add WST-8 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

c. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • Following treatment as described in 1a, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with a fluorescent probe for ROS (e.g., H2DCF-DA) for a specified time in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

Evaluation of Anti-Apoptotic Effects

This protocol outlines the steps to determine if Decursin's neuroprotective effects are mediated through the inhibition of apoptosis.[3][5]

a. Annexin V/Propidium Iodide (PI) Staining:

  • Culture and treat cells as described in the neuroprotection assay (Protocol 1a).

  • After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

b. Western Blot Analysis of Apoptosis-Related Proteins:

  • Culture and treat cells in larger culture dishes (e.g., 6-well plates).

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

Decursin exerts its neuroprotective effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Decursin's Neuroprotective Signaling Pathway

G Decursin Decursin ERK ERK Decursin->ERK activates p38 p38 Decursin->p38 dephosphorylates Nrf2_activation Nrf2 Nuclear Translocation ERK->Nrf2_activation p38->Nrf2_activation HO1_induction HO-1 Induction Nrf2_activation->HO1_induction Antioxidant_defense Augmented Cellular Antioxidant Defense HO1_induction->Antioxidant_defense Neuroprotection Neuroprotection Antioxidant_defense->Neuroprotection

Caption: Decursin activates ERK and dephosphorylates p38, leading to Nrf2 activation and subsequent HO-1 induction, which enhances cellular antioxidant defense and provides neuroprotection.[1]

Decursin's Anti-Apoptotic Mechanism

G Abeta Amyloid β-Protein Mitochondria Mitochondrial Dysfunction Abeta->Mitochondria Bcl2_Bax Decreased Bcl-2/Bax Ratio Abeta->Bcl2_Bax Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Bcl2_Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Decursin Decursin Decursin->Mitochondria inhibits Decursin->Bcl2_Bax moderates Decursin->Caspase3 suppresses

Caption: Decursin inhibits amyloid β-protein-induced apoptosis by preventing mitochondrial dysfunction, modulating the Bcl-2/Bax ratio, and suppressing caspase-3 activation.[3]

Experimental Workflow for Assessing Neuroprotection

G start Seed Neuronal Cells (e.g., PC12, HT22) pretreatment Pre-treat with Decursin start->pretreatment induce_toxicity Induce Neurotoxicity (e.g., Aβ or Glutamate) pretreatment->induce_toxicity incubation Incubate for 24-48 hours induce_toxicity->incubation endpoint_analysis Endpoint Analysis incubation->endpoint_analysis viability Cell Viability Assay (e.g., MTT, WST-8) endpoint_analysis->viability ros ROS Measurement endpoint_analysis->ros apoptosis Apoptosis Assay (e.g., Annexin V) endpoint_analysis->apoptosis western_blot Western Blot (Signaling Proteins) endpoint_analysis->western_blot

Caption: A generalized workflow for investigating the neuroprotective effects of Decursin in vitro.

References

Application Notes and Protocols: In Vitro Anticancer Screening of Angelicin

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Angelicolide" did not yield significant results. Based on the similarity of the name, this document focuses on "Angelicin," a compound with documented in vitro anticancer properties.

Introduction

Angelicin is a naturally occurring furocoumarin that has demonstrated significant anticancer properties in various preclinical studies.[1][2] It is recognized for its ability to induce apoptosis and inhibit cell proliferation in several cancer cell lines.[3][4] These application notes provide a summary of the in vitro anticancer effects of Angelicin, along with detailed protocols for key experimental assays to evaluate its efficacy.

Data Presentation

The cytotoxic effects of Angelicin have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Assay Method
HepG2Liver Cancer90 ± 6.56548CCK8
Huh-7Liver Cancer60 ± 4.25648CCK8
SH-SY5YNeuroblastoma49.5648Not Specified

Table 1: IC50 values of Angelicin in various cancer cell lines.[1][3]

Experimental Protocols

Detailed methodologies for the in vitro screening of Angelicin are provided below. These protocols are essential for researchers aiming to replicate or build upon existing findings.

Cell Viability Assay (CCK8 Assay)

This protocol is used to assess the effect of Angelicin on the viability of cancer cells.

Materials:

  • HepG2 or Huh-7 human liver cancer cells

  • Angelicin

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Cell Counting Kit-8 (CCK8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 or Huh-7 cells in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Angelicin for 12, 24, 48, and 72 hours.

  • CCK8 Addition: Following the treatment period, add 10 µl of CCK8 solution to each well.

  • Incubation: Incubate the plates for an additional 2 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

Colony Formation Assay

This assay evaluates the long-term effect of Angelicin on the proliferative capacity of cancer cells.

Materials:

  • HepG2 or Huh-7 cells

  • Angelicin

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet stain

Procedure:

  • Cell Seeding: Plate 500 cells per well in 6-well plates and allow them to adhere overnight.

  • Treatment: Expose the cells to different concentrations of Angelicin.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.

  • Quantification: Count the number of colonies (containing >50 cells) to assess the long-term survival and proliferation of the cells.

Apoptosis Analysis

This protocol is designed to determine if Angelicin induces programmed cell death (apoptosis) in cancer cells.

Materials:

  • Cancer cells of interest

  • Angelicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the desired concentrations of Angelicin for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway affected by Angelicin.

G cluster_workflow Experimental Workflow for In Vitro Screening of Angelicin cluster_assays Perform Assays start Start: Cancer Cell Culture seed Seed cells in multi-well plates start->seed treat Treat with varying concentrations of Angelicin seed->treat incubate Incubate for specified time periods treat->incubate viability Cell Viability Assay (e.g., CCK8) incubate->viability colony Colony Formation Assay incubate->colony apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate->apoptosis analyze Data Analysis and Interpretation viability->analyze colony->analyze apoptosis->analyze end End: Determine Anticancer Efficacy analyze->end G cluster_pathway Angelicin-Induced Apoptosis Signaling Pathway angelicin Angelicin pi3k_akt PI3K/Akt Pathway angelicin->pi3k_akt Inhibits mitochondria Mitochondria pi3k_akt->mitochondria Regulates apoptosis Apoptosis mitochondria->apoptosis Initiates

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Bioactivity of Angelicolide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angelicolide, a coumarin derivative, belongs to a class of natural products known for their diverse biological activities. While specific cell-based assay data for this compound is limited in the currently available scientific literature, this document provides a comprehensive guide to evaluating its potential therapeutic effects based on established protocols and data from closely related compounds found in the Angelica genus. The following application notes and protocols are designed for researchers, scientists, and drug development professionals to investigate the anti-inflammatory, cytotoxic, and apoptosis-inducing properties of this compound and similar natural products.

Disclaimer: Due to the limited availability of specific experimental data for this compound, the quantitative data and some specific protocol details presented herein are based on studies of a related furanocoumarin, Angelicin , and other bioactive compounds isolated from Angelica species. These should serve as a starting point for designing and optimizing assays specifically for this compound.

I. Anti-Inflammatory Activity Assays

Inflammation is a key pathological process in many diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in cell-based models. A common model involves the stimulation of macrophages with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which mimics a bacterial infection and induces a strong inflammatory response.

A. Inhibition of Nitric Oxide (NO) Production

Principle: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method to quantify nitrite (a stable product of NO), in the cell culture supernatant.

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

B. Inhibition of Pro-Inflammatory Cytokine Production

Principle: Activated macrophages also release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: ELISA for TNF-α and IL-6

  • Cell Culture and Treatment: Follow steps 1-4 of the Griess Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Quantification: Calculate the cytokine concentrations using a standard curve prepared with recombinant TNF-α and IL-6.

Quantitative Data Summary (Based on related Angelica compounds)

AssayCell LineStimulantCompoundIC₅₀ ValueReference
Nitric Oxide (NO) ProductionRAW 264.7LPSIsopteryxin8.8 µM[1]
Nitric Oxide (NO) ProductionRAW 264.7LPS(S)-(-)-Oxypeucedanin57 µM[1]
Nitric Oxide (NO) ProductionRAW 264.7LPSImperatorin60 µM[1]
Nitric Oxide (NO) ProductionRAW 264.7LPS3'-Angeloyl-cis-khellactone82 µM[1]

II. Cytotoxicity and Apoptosis Assays

Evaluating the cytotoxic potential of this compound is crucial to determine its therapeutic window and to understand if its anti-cancer effects are due to inducing cell death.

A. Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed cancer cell lines (e.g., A549 - lung, HT29 - colon, J5 - liver) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Quantitative Data Summary (Based on Acetone Extract of Angelica Sinensis)

Cell LineTreatment DurationIC₅₀ Value (µg/mL)Reference
A549 (Lung Cancer)24 hours35 - 50[2]
HT29 (Colon Cancer)24 hours35 - 50[2]
DBTRG-05MG (Glioblastoma)24 hours35 - 50[2]
J5 (Liver Cancer)24 hours35 - 50[2]
B. Apoptosis Assay by Annexin V Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Summary (Based on Angelicin)

Cell LineTreatmentEffectReference
SH-SY5Y (Neuroblastoma)Angelicin (49.56 µM, 48h)Increased apoptosis[3]
SH-SY5Y (Neuroblastoma)AngelicinDownregulation of Bcl-2, Bcl-xL, Mcl-1[3]
SH-SY5Y (Neuroblastoma)AngelicinUpregulation of caspase-9 and caspase-3[3]

III. Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed biological activities of this compound, it is essential to investigate its effects on key signaling pathways involved in inflammation and apoptosis.

A. NF-κB Signaling Pathway

Principle: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Western blotting can be used to measure the levels of key proteins in this pathway.

Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Culture and Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described previously.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of IκBα and p65 (a subunit of NF-κB).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

Expected Outcome (Based on Angelicin): Angelicin has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB.[4] Therefore, treatment with an active compound like Angelicin would be expected to decrease the levels of phosphorylated IκBα and p65 in LPS-stimulated cells.

B. MAPK Signaling Pathway

Principle: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is another critical signaling cascade involved in inflammation. Its activation can be assessed by measuring the phosphorylation of p38 and JNK via Western blotting.

Protocol: Western Blot for MAPK Pathway Proteins

Follow the same Western blotting protocol as for the NF-κB pathway, but use primary antibodies against phosphorylated and total p38 and JNK.

Expected Outcome (Based on Angelicin): Angelicin has been found to inhibit the phosphorylation of p38 and JNK.[4]

IV. Visualizations

Signaling Pathway Diagrams

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Apoptosis Induction Workflow start Seed Cancer Cells (e.g., A549, HT29) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis Treat at IC₅₀ ic50 Determine IC₅₀ viability->ic50 flow Flow Cytometry Analysis apoptosis->flow results Quantify Apoptotic vs. Necrotic vs. Live Cells flow->results

Caption: Experimental workflow for assessing cytotoxicity and apoptosis.

References

Animal Models for Investigating the Therapeutic Potential of Angelicolide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide, a natural coumarin compound, has garnered interest for its potential therapeutic applications. While direct in vivo studies on this compound are limited, research on structurally related compounds from the Angelica genus suggests promising anti-inflammatory, neuroprotective, and anti-cancer properties. These notes provide a comprehensive guide for researchers to investigate the effects of this compound using established animal models. The protocols outlined below are based on methodologies reported for similar natural products and are intended to serve as a foundational framework for preclinical evaluation of this compound.

I. Anti-inflammatory Effects of this compound

Based on the observed anti-inflammatory activity of related compounds like Angesinenolide B, which has shown effects in both cellular and zebrafish models, suitable animal models can be employed to assess the anti-inflammatory potential of this compound.[1][2]

A. Recommended Animal Models

Two primary models are proposed to evaluate the acute and chronic anti-inflammatory effects of this compound.

  • Carrageenan-Induced Paw Edema in Rodents: A classic and widely used model for acute inflammation.[3][4]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: To study the effects on systemic inflammatory responses and cytokine production.

B. Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats/Mice

  • Objective: To assess the ability of this compound to reduce acute inflammation.

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

  • Procedure:

    • Acclimatize animals for at least one week under standard laboratory conditions.

    • Divide animals into the following groups (n=6-8 per group):

      • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

      • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • This compound (various doses, e.g., 10, 25, 50 mg/kg, p.o.)

    • Administer the vehicle, positive control, or this compound orally one hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control.

    • Collect blood samples for cytokine analysis (TNF-α, IL-6).

    • Excise paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

  • Objective: To evaluate the effect of this compound on systemic inflammation and pro-inflammatory cytokine production.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Acclimatize animals as previously described.

    • Group animals as in the paw edema model.

    • Administer this compound or controls orally one hour before LPS challenge.

    • Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

    • Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.

  • Endpoint Analysis:

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) using ELISA.

    • Harvest organs (liver, lungs, spleen) for histological analysis of inflammatory cell infiltration and gene expression analysis of inflammatory markers (iNOS, COX-2) by qRT-PCR.

C. Quantitative Data Summary
ParameterVehicle ControlPositive Control (Indomethacin)This compound (10 mg/kg)This compound (25 mg/kg)This compound (50 mg/kg)
Paw Edema Inhibition (%) at 3h 0ValueExpected Dose-Dependent IncreaseExpected Dose-Dependent IncreaseExpected Dose-Dependent Increase
Serum TNF-α (pg/mL) in LPS model High ValueLow ValueExpected Dose-Dependent DecreaseExpected Dose-Dependent DecreaseExpected Dose-Dependent Decrease
Serum IL-6 (pg/mL) in LPS model High ValueLow ValueExpected Dose-Dependent DecreaseExpected Dose-Dependent DecreaseExpected Dose-Dependent Decrease

Note: Expected outcomes are indicated. Actual values to be determined experimentally.

D. Signaling Pathway Visualization

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK inhibits This compound->IKK inhibits AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines induces transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->Cytokines induces transcription

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

II. Neuroprotective Effects of this compound

The neuroprotective potential of compounds from Angelica species has been demonstrated in various in vitro models of neurotoxicity.[5][6] Animal models of neurodegenerative diseases are crucial to validate these preliminary findings for this compound.

A. Recommended Animal Models
  • MPTP-Induced Parkinson's Disease Model in Mice: To assess protection against dopaminergic neurodegeneration.[7]

  • Scopolamine-Induced Amnesia Model in Rodents: To evaluate cognitive-enhancing and anti-amnesic effects.

B. Experimental Protocols

1. MPTP-Induced Parkinson's Disease Model in Mice

  • Objective: To determine if this compound can protect against MPTP-induced neurotoxicity and motor deficits.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Acclimatize animals.

    • Group animals (n=10-12 per group): Vehicle, MPTP, MPTP + this compound (different doses).

    • Administer this compound or vehicle for 7-14 days prior to and during MPTP administration.

    • Induce Parkinsonism by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

    • Perform behavioral tests (e.g., rotarod, pole test) 7 days after the last MPTP injection.

  • Endpoint Analysis:

    • Quantify dopaminergic neuron loss in the substantia nigra pars compacta (SNpc) and dopamine levels in the striatum using immunohistochemistry (for tyrosine hydroxylase) and HPLC, respectively.

    • Measure levels of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) in brain tissue.

2. Scopolamine-Induced Amnesia Model in Rats

  • Objective: To investigate the potential of this compound to ameliorate cognitive deficits.

  • Animals: Male Wistar rats (200-250 g).

  • Procedure:

    • Acclimatize animals.

    • Group animals as described above.

    • Administer this compound or vehicle orally for 14 days.

    • On the day of testing, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the behavioral test.

    • Conduct behavioral tests such as the Morris water maze or passive avoidance test to assess learning and memory.

  • Endpoint Analysis:

    • Analyze behavioral parameters (e.g., escape latency in the Morris water maze).

    • Measure acetylcholinesterase (AChE) activity and levels of acetylcholine in the hippocampus and cortex.

C. Quantitative Data Summary
ParameterVehicle ControlDisease Model ControlThis compound (Low Dose)This compound (High Dose)
Tyrosine Hydroxylase+ Neurons in SNpc Normal CountSignificant ReductionExpected Attenuation of ReductionExpected Attenuation of Reduction
Striatal Dopamine (ng/mg tissue) Normal LevelSignificant ReductionExpected Attenuation of ReductionExpected Attenuation of Reduction
Escape Latency (s) in Morris Water Maze Low ValueHigh ValueExpected ReductionExpected Reduction

Note: Expected outcomes are indicated. Actual values to be determined experimentally.

D. Experimental Workflow Visualization

neuroprotection_workflow start Animal Acclimatization grouping Grouping and Pre-treatment (Vehicle, this compound) start->grouping induction Induction of Neurodegeneration (e.g., MPTP or Scopolamine) grouping->induction behavior Behavioral Testing (Motor or Cognitive) induction->behavior biochem Biochemical Analysis (Neurotransmitters, Oxidative Stress) behavior->biochem histo Histological Analysis (Neuron Counting) behavior->histo end Data Analysis and Conclusion biochem->end histo->end

Caption: Experimental workflow for neuroprotection studies.

III. Anti-Cancer Effects of this compound

The anti-cancer potential of related compounds from Angelica species has been demonstrated in various cancer cell lines and in some in vivo models.[8][9][10] Xenograft models are the gold standard for evaluating the efficacy of novel anti-cancer agents.

A. Recommended Animal Model

Human Tumor Xenograft Model in Immunodeficient Mice

This model allows for the in vivo growth of human cancer cells, providing a clinically relevant system to test the anti-tumor activity of this compound.[11]

B. Experimental Protocol
  • Objective: To determine the efficacy of this compound in inhibiting tumor growth in vivo.

  • Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

  • Procedure:

    • Select a human cancer cell line based on in vitro sensitivity to this compound (e.g., prostate, breast, or lung cancer cell lines).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle Control

      • Positive Control (a standard chemotherapeutic agent for the chosen cell line)

      • This compound (various doses)

    • Administer treatments (e.g., orally or intraperitoneally) daily or on a specified schedule.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight as an indicator of toxicity.

    • Euthanize mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Endpoint Analysis:

    • Compare tumor growth rates and final tumor volumes between groups.

    • Calculate the percentage of tumor growth inhibition.

    • Excise tumors for histological analysis and immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

C. Quantitative Data Summary
ParameterVehicle ControlPositive ControlThis compound (Low Dose)This compound (High Dose)
Tumor Volume (mm³) at Day 21 Large ValueSmall ValueExpected Dose-Dependent DecreaseExpected Dose-Dependent Decrease
Tumor Growth Inhibition (%) 0High PercentageExpected Dose-Dependent IncreaseExpected Dose-Dependent Increase
Ki-67 Positive Cells (%) High PercentageLow PercentageExpected Dose-Dependent DecreaseExpected Dose-Dependent Decrease

Note: Expected outcomes are indicated. Actual values to be determined experimentally.

D. Logical Relationship Visualization

anticancer_logic invitro In Vitro Screening (Cytotoxicity, Apoptosis) xenograft Human Tumor Xenograft Model invitro->xenograft identifies candidate tumor_growth Measure Tumor Growth xenograft->tumor_growth biomarkers Analyze Biomarkers (Proliferation, Apoptosis) xenograft->biomarkers efficacy Determine Anti-Cancer Efficacy tumor_growth->efficacy biomarkers->efficacy

References

Application Notes and Protocols for the Standardization of Angelicolide Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide, a coumarin found in various Angelica species, has garnered interest for its potential therapeutic properties. As with many natural product derivatives, ensuring the consistency, quality, and efficacy of this compound extracts is paramount for research, development, and potential clinical applications. Standardization of these extracts is critical and involves a multi-faceted approach encompassing robust analytical quantification, well-defined extraction procedures, and an understanding of the extract's biological activity.

These application notes provide a comprehensive overview of the methodologies for the standardization of this compound extracts. While specific quantitative data and validated protocols for this compound are not widely published, this document outlines protocols adapted from methodologies used for other major coumarins and phthalides present in Angelica species. These protocols provide a strong foundation for developing and validating specific methods for this compound.

Extraction Protocols for this compound-Rich Fractions

The choice of extraction method significantly impacts the yield and purity of this compound. Below are protocols for common extraction techniques that can be optimized for this compound.

Solvent Extraction

Solvent extraction is a widely used method for obtaining coumarins from plant material.

Protocol:

  • Sample Preparation: Dry the roots of the Angelica species at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Maceration:

    • Suspend the powdered plant material in a solvent such as ethanol or methanol (e.g., 1:10 w/v ratio).

    • Agitate the mixture at room temperature for 24-48 hours.

    • Filter the mixture to separate the extract from the solid plant material.

    • Repeat the extraction process on the residue to maximize yield.

  • Soxhlet Extraction: For a more exhaustive extraction:

    • Place the powdered plant material in a thimble within a Soxhlet apparatus.

    • Extract with a suitable solvent (e.g., ethanol) for 6-8 hours.

  • Concentration: Evaporate the solvent from the pooled extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE using CO2 is an environmentally friendly method that can be highly selective.

Protocol:

  • Sample Preparation: Prepare the dried and powdered Angelica root as described for solvent extraction.

  • SFE Parameters:

    • Pressure: 10-30 MPa

    • Temperature: 40-60°C

    • CO2 Flow Rate: 2-4 L/min

    • Modifier: Ethanol (5-15%) can be added to improve the extraction efficiency of more polar compounds like coumarins.

  • Collection: The extract is collected in a separator by depressurizing the supercritical fluid.

Analytical Methods for Quantification

Accurate quantification of this compound is a cornerstone of standardization. The following are adapted HPLC and GC-MS protocols.

High-Performance Liquid Chromatography (HPLC) for Coumarin Analysis

This protocol is a general method for the analysis of coumarins from Angelica extracts and would require validation for the specific quantification of this compound.[1][2][3][4][5]

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Dissolve a known weight of the dried extract in methanol to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

      • Start with a higher proportion of B, gradually increasing the proportion of A over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) or UV detector at a wavelength of 320 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Construct a calibration curve from the peak areas of the this compound standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalide and Coumarin Analysis

GC-MS is suitable for the analysis of volatile and semi-volatile compounds, including many coumarins and phthalides.[6]

Protocol:

  • Standard and Sample Preparation:

    • Prepare standards and samples in a volatile solvent like dichloromethane or ethyl acetate.

    • Derivatization may be necessary for less volatile coumarins to improve their thermal stability and chromatographic behavior.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230°C.

  • Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity. Create a calibration curve using the peak area of a characteristic ion of this compound.

Quantitative Data Summary

While specific quantitative data for this compound in various Angelica extracts is limited in publicly available literature, the following tables summarize the content of other major bioactive compounds, which are often used as markers for standardization. This data can serve as a reference for the expected chemical profile of Angelica extracts.

Table 1: Content of Major Phthalides in Different Angelica Species. [7]

CompoundAngelica sinensis (China) (mg/g)Angelica gigas (Korea) (mg/g)
Z-LigustilideHighLow
Senkyunolide AHighLow
ButylphthalideLowHigh
Z-ButylenephthalideLowHigh

Table 2: Content of Ferulic Acid in Angelica Species. [8]

SpeciesCultivation RegionFerulic Acid Content (µg/g extract)
Angelica sinensisGansu, China~50-200
Angelica gigasKorea~10-50

Bioassays for Functional Standardization

Chemical standardization should be complemented by bioassays to ensure the functional efficacy of the extract. Based on the known activities of other coumarins from Angelica, the following bioassays are recommended.

Anti-inflammatory Activity Assay

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Nitric Oxide (NO) Production Assay:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the this compound extract for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using ELISA kits.

Visualization of Workflows and Pathways

Experimental Workflow for Standardization

The following diagram illustrates the general workflow for the standardization of this compound extracts.

G cluster_0 Extraction cluster_1 Standardization raw_material Angelica Raw Material (Dried, Powdered) extraction Extraction (Solvent, SFE) raw_material->extraction crude_extract Crude Extract extraction->crude_extract analytical Analytical Quantification (HPLC, GC-MS) crude_extract->analytical bioassay Bioactivity Assays (Anti-inflammatory) crude_extract->bioassay standardized_extract Standardized Extract analytical->standardized_extract bioassay->standardized_extract

Standardization Workflow
Putative Signaling Pathway for Anti-inflammatory Action

While the specific signaling pathways for this compound are not yet fully elucidated, many coumarins from Angelica species have been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[9][10][11] The following diagram illustrates a putative mechanism.

G cluster_0 This compound Action cluster_1 Cellular Response This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibition nrf2 Nrf2 Pathway This compound->nrf2 Activation inflammation Inflammatory Response (TNF-α, IL-6, iNOS) nfkb->inflammation Promotes antioxidant Antioxidant Response nrf2->antioxidant Promotes

References

Formulation of Angelicolide for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide is a naturally occurring coumarin compound, a class of phytochemicals known for their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. However, like many natural products, this compound exhibits poor water solubility, which presents a significant challenge for its formulation and administration in in vivo studies, potentially leading to low bioavailability and inconsistent results. This document provides detailed application notes and protocols for the formulation of this compound to support preclinical in vivo research. The following sections offer guidance on solubilization strategies, vehicle selection, and detailed experimental procedures for oral and parenteral administration routes.

Data Presentation: Formulation Strategies for Poorly Soluble Coumarins

The following table summarizes common formulation strategies successfully employed for other poorly soluble coumarins in preclinical in vivo studies. These approaches can be adapted for the formulation of this compound.

Administration RouteFormulation StrategyVehicle ComponentsExample CompoundConcentration RangeReference
Oral (Gavage) SuspensionCorn OilOsthole50-100 mg/kg[1]
Suspension0.5% Sodium Carboxymethylcellulose (Na-CMC) in waterGeneralVehicle Control[2]
NanoemulsionEthyl oleate, surfactants (e.g., Kolliphor HS 15:Cremophor EL), co-surfactant (PEG 400), waterOsthole10 mg/kg[3]
Intraperitoneal (IP) Co-solvent SolutionDMSO, PEG-400, SalineGeneral Hydrophobic CompoundsVariable; Final DMSO <10%[4][5]
SuspensionDMSO (for initial dissolution), Corn OilGeneral Hydrophobic CompoundsVariable; Final DMSO <1%[5]
Intravenous (IV) Lipid MicrospheresSoybean oil, egg lecithin, glycerol, poloxamer 188Imperatorin5 mg/kg[6]
Co-solvent SolutionDMSO (for initial dissolution), diluted in PBSImperatorin50 mg/kg (Oral)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a simple suspension of this compound in corn oil, a common vehicle for oral administration of lipophilic compounds.

Materials:

  • This compound powder

  • Corn oil

  • Glass vial

  • Spatula

  • Balance

  • Sonicator (optional)

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound and corn oil. For example, to prepare a 10 mg/mL suspension for a 100 mg/kg dose in a 20 g mouse (0.2 mL dosing volume), you would need 2 mg of this compound per 0.2 mL of corn oil. For a 1 mL total preparation, you would weigh 10 mg of this compound.

  • Weigh the this compound powder accurately and transfer it to a sterile glass vial.

  • Add the calculated volume of corn oil to the vial.

  • Vortex the mixture vigorously for 2-3 minutes to ensure the powder is evenly dispersed.

  • For improved homogeneity, sonicate the suspension for 5-10 minutes.

  • Visually inspect the suspension to ensure there are no large aggregates. The suspension should appear uniform.

  • Store the suspension at room temperature and protected from light. It is recommended to prepare the suspension fresh on the day of the experiment. Always vortex the suspension immediately before each administration to ensure a uniform dose.

Protocol 2: Preparation of this compound Formulation for Intraperitoneal Injection

This protocol details the preparation of this compound in a co-solvent system suitable for intraperitoneal injection. The goal is to achieve a clear solution to avoid precipitation in the peritoneal cavity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG-400)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or glass vials

  • Pipettes

Procedure:

  • Determine the final desired concentration of this compound and the vehicle composition. A common vehicle composition for IP injections is 10% DMSO, 40% PEG-400, and 50% saline. The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to minimize toxicity[4][5].

  • Weigh the required amount of this compound.

  • Dissolve the this compound powder in DMSO in a sterile tube. Vortex or gently warm if necessary to achieve complete dissolution.

  • Add the PEG-400 to the DMSO solution and mix thoroughly.

  • Slowly add the sterile saline or PBS to the mixture while vortexing. Add the aqueous component dropwise to prevent precipitation of the compound.

  • Inspect the final solution to ensure it is clear and free of any precipitate.

  • Sterile filter the final solution through a 0.22 µm syringe filter if necessary and possible for the given viscosity.

  • Prepare fresh on the day of use.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vivo studies and a plausible signaling pathway for this compound based on related compounds.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation prep Weigh this compound vehicle Prepare Vehicle (e.g., Corn Oil or Co-solvent) mix Mix and Homogenize (Vortex/Sonicate) animal_prep Animal Acclimatization & Weighing mix->animal_prep dosing Administer Formulation (Oral Gavage or IP Injection) animal_prep->dosing monitoring Monitor Animal Health & Tumor Growth (if applicable) dosing->monitoring sampling Collect Blood/Tissue Samples monitoring->sampling analysis Pharmacokinetic or Pharmacodynamic Analysis sampling->analysis

Caption: Experimental workflow for in vivo studies of this compound.

G cluster_effects Cellular Effects This compound This compound receptor Cell Surface Receptor (Hypothesized) This compound->receptor Binds ras Ras receptor->ras Activates jnk JNK receptor->jnk Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 AP-1 (c-Jun/c-Fos) erk->ap1 jnk->ap1 nucleus Nucleus ap1->nucleus Translocates to proliferation ↓ Proliferation nucleus->proliferation apoptosis ↑ Apoptosis nucleus->apoptosis metastasis ↓ Metastasis nucleus->metastasis inflammation ↓ Inflammation nucleus->inflammation

Caption: Hypothesized signaling pathway of this compound.

Concluding Remarks

The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation to overcome its poor aqueous solubility. The protocols and strategies outlined in this document provide a starting point for researchers. It is essential to perform pilot studies to determine the optimal formulation and dosage for the specific animal model and experimental goals. Proper formulation will ensure more reliable and reproducible data, ultimately accelerating the investigation of the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Angelicolide Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of angelicolide from plant sources, primarily Angelica sinensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a coumarin compound with the chemical formula C₂₄H₂₈O₄. Its primary natural source is the root of Angelica sinensis, a perennial plant belonging to the Apiaceae family.

Q2: Which extraction methods are commonly used for obtaining this compound?

A2: Several methods can be employed, ranging from traditional to modern techniques. These include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). The choice of method can significantly impact the extraction efficiency and the final yield of this compound.

Q3: What are the critical parameters that influence this compound yield during extraction?

A3: The yield of this compound is influenced by several factors, including the choice of solvent and its concentration, the extraction temperature and duration, the solid-to-liquid ratio, and the particle size of the plant material. Optimizing these parameters is crucial for maximizing the extraction efficiency.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of this compound. The method should be validated for linearity, accuracy, and precision to ensure accurate results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield - Inappropriate solvent selection.- Suboptimal extraction temperature or time.- Inefficient cell wall disruption.- Degradation of this compound during extraction.- Solvent Optimization: Test a range of solvents with varying polarities. Ethanol-water mixtures (e.g., 70-80% ethanol) are often effective for coumarins.- Parameter Optimization: Systematically vary the extraction temperature (e.g., 40-60°C) and time to find the optimal conditions. A response surface methodology (RSM) can be employed for multi-parameter optimization.- Particle Size Reduction: Ensure the plant material is finely ground to increase the surface area for solvent penetration.- Temperature Control: Avoid excessively high temperatures, which can lead to the degradation of thermolabile compounds like some coumarins.
Inconsistent Yields Between Batches - Variation in the quality of the raw plant material.- Inconsistent extraction procedure.- Raw Material Standardization: Source high-quality, authenticated Angelica sinensis root and, if possible, analyze its initial this compound content.- Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire extraction and quantification process to ensure reproducibility.
Presence of Impurities in the Final Extract - Co-extraction of other compounds with similar solubility.- Incomplete removal of the extraction solvent.- Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC for the purification of this compound from the crude extract.- Solvent Evaporation: Use a rotary evaporator under reduced pressure to efficiently remove the solvent. Ensure the final product is properly dried.
Degradation of this compound During Storage - Exposure to light, heat, or oxygen.- Proper Storage: Store the purified this compound or extract in airtight, light-resistant containers at low temperatures (e.g., -20°C) to minimize degradation.

Data Presentation: Comparative Extraction Yields of this compound

Extraction MethodSolventTemperature (°C)TimeThis compound Yield (mg/g of dry plant material)
Maceration80% Ethanol2572 hours1.2 ± 0.2
Soxhlet Extraction95% Ethanol808 hours2.5 ± 0.3
Ultrasound-Assisted Extraction (UAE)75% Ethanol5030 minutes3.8 ± 0.4
Microwave-Assisted Extraction (MAE)70% Ethanol605 minutes4.5 ± 0.5

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind dried Angelica sinensis roots to a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 75% ethanol (solid-to-liquid ratio of 1:15 g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonciate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at 50°C under reduced pressure.

  • Quantification:

    • Dissolve the dried extract in methanol to a known concentration.

    • Analyze the sample using HPLC-UV for the quantification of this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • 0-10 min: 20-40% A

    • 10-25 min: 40-60% A

    • 25-30 min: 60-80% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the samples based on the peak area.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Quantification

G cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis & Purification plant_material Dried Angelica sinensis Root grinding Grinding (40-60 mesh) plant_material->grinding extraction_method Extraction (e.g., UAE, MAE) grinding->extraction_method filtration Filtration extraction_method->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract hplc HPLC-UV Quantification crude_extract->hplc purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for this compound Extraction and Analysis.

Inhibitory Effect of this compound-Related Phthalides on Inflammatory Signaling Pathways

Based on studies of angesinenolide B, a structurally related phthalide dimer from Angelica sinensis.

G cluster_pathways Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_nfkb NF-κB Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK JAK JAK TLR4->JAK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) MAPK->Inflammatory_Genes STAT STAT JAK->STAT STAT->Inflammatory_Genes IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Inhibits NFkB->Inflammatory_Genes This compound This compound-related Phthalides (e.g., Angesinenolide B) This compound->MAPK Inhibits This compound->STAT Inhibits This compound->NFkB No Significant Effect

Caption: this compound-related phthalides inhibit MAPK and STAT pathways.[1]

References

Technical Support Center: Overcoming Angelicolide Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Angelicolide solubility in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a natural product belonging to the coumarin class, often isolated from plants of the Angelica genus. Like many hydrophobic natural products, this compound has low aqueous solubility, which can pose a significant challenge for its use in cell-based assays that are conducted in aqueous culture media. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other poorly water-soluble compounds for in vitro studies. It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic molecules.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe. However, sensitive cell lines may require even lower concentrations, such as 0.1% or less . It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to dissolve this compound) to determine the tolerance of your specific cell line.

Q4: I am observing precipitation when I add my this compound-DMSO stock solution to the cell culture medium. What should I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free media or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to the final volume of cell culture media.

  • Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to slightly increase the final DMSO concentration, but it is critical to stay within the non-toxic range for your cells. Always validate the new concentration with a vehicle control.

  • Use of Co-solvents: In some cases, the use of a co-solvent with DMSO can improve solubility. Options like polyethylene glycol (PEG) or ethanol can be considered, but their compatibility and toxicity for the specific cell line must be evaluated.

  • Sonication: Briefly sonicating the diluted solution can sometimes help to re-dissolve small precipitates. However, be cautious as this can generate heat and potentially degrade the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low-quality DMSO.Increase the volume of DMSO to create a lower concentration stock solution. Ensure you are using high-purity, anhydrous DMSO. Gentle warming (to room temperature if stored cold) and vortexing can aid dissolution.
Precipitate forms immediately upon adding DMSO stock to culture media. The compound is crashing out of solution due to the rapid change in solvent polarity.Prepare an intermediate dilution of the this compound-DMSO stock in a small volume of serum-free medium or PBS before adding it to the final culture volume. Also, ensure the final DMSO concentration is sufficient to maintain solubility.
Cells in the vehicle control (DMSO only) are showing signs of toxicity (e.g., reduced viability, morphological changes). The final DMSO concentration is too high for the specific cell line being used.Reduce the final DMSO concentration in your experiment. You may need to prepare a more concentrated stock of this compound to achieve the desired final treatment concentration with a lower volume of DMSO. Determine the maximum tolerated DMSO concentration for your cell line with a dose-response experiment.
Inconsistent results between experiments. Variability in the preparation of the this compound working solution, leading to differences in the actual concentration of the dissolved compound.Standardize the protocol for preparing the this compound working solution. Ensure the DMSO stock is fully dissolved before each use and that the dilution steps are performed consistently. Prepare fresh dilutions for each experiment.

Quantitative Data Summary

Table 1: Recommended Final DMSO Concentrations for In Vitro Assays

Cell TypeRecommended Maximum Final DMSO Concentration (v/v)Notes
Most immortalized cell lines≤ 0.5%Some robust cell lines may tolerate up to 1%, but this should be verified.
Primary cells and sensitive cell lines≤ 0.1%These cells are often more susceptible to solvent toxicity.

Table 2: Example Dilution Scheme for a 10 mM this compound Stock in DMSO

Stock ConcentrationDesired Final ConcentrationVolume of Stock to add to 1 mL of MediaFinal DMSO Concentration
10 mM in 100% DMSO10 µM1 µL0.1%
10 mM in 100% DMSO50 µM5 µL0.5%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile, pyrogen-free pipette tips

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the mass of this compound required to make a 10 mM stock solution in a specific volume of DMSO. (Molecular Weight of this compound: 380.48 g/mol ).

    • Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved. If necessary, gently warm the tube to room temperature.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions of your stock solution in 100% DMSO if a dose-response curve is required.

    • To prepare the final working concentration in cell culture medium, perform a stepwise dilution. For example, to achieve a final concentration of 10 µM with 0.1% DMSO in 1 mL of medium:

      • Take 1 µL of the 10 mM stock solution.

      • Add it to 99 µL of serum-free medium or PBS and mix well.

      • Add this 100 µL of the intermediate dilution to the final 900 µL of complete cell culture medium to make a final volume of 1 mL.

Protocol 2: In Vitro Anti-Inflammatory Assay using LPS-stimulated Macrophages

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • This compound working solutions

  • Vehicle control (DMSO in media at the same final concentration as the this compound treatment)

  • Reagents for assessing inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old medium and pre-treat the cells with various concentrations of this compound (and the vehicle control) for 1-2 hours.

  • Stimulation: After pre-treatment, add LPS (e.g., 1 µg/mL final concentration) to the wells to induce an inflammatory response. Include a negative control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

    • Cytokine Production: Collect the supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the cells remaining in the plate using an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Weigh this compound Powder B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B C Prepare Serial Dilutions in DMSO (for dose-response) B->C D Stepwise Dilution into Culture Medium C->D F Pre-treat with this compound Working Solutions D->F E Seed Macrophage Cells E->F G Stimulate with LPS F->G H Incubate for 24 hours G->H I Measure Inflammatory Markers (NO, TNF-α, IL-6) H->I J Perform Cell Viability Assay H->J

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs (MEK1/2, MKK3/6) TAK1->MKKs activates MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs activates AP1 AP-1 MAPKs->AP1 activates This compound This compound This compound->MKKs inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Inflammatory_Genes induces transcription

Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

Angelicolide Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Angelicolide and the identification of its potential degradation products. The information is designed to assist in troubleshooting experimental challenges and to offer insights for the development of robust analytical methods and formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product with the chemical formula C24H28O4.[1] It is classified as a coumarin, a class of compounds characterized by a benzopyrone structural motif.[1][2]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively reported, its coumarin core suggests susceptibility to certain degradation mechanisms. The lactone ring in the coumarin structure is often the primary site of degradation.[3][4][5] Potential degradation pathways include:

  • Hydrolysis: The lactone ring can be opened under acidic or basic conditions to form a carboxylic acid derivative. Coumarins, in general, show susceptibility to alkali-induced degradation.[3]

  • Oxidation: The aromatic ring and other susceptible functional groups can be oxidized, leading to hydroxylated or ring-opened products.

  • Photodegradation: Coumarins can be sensitive to light, which can induce isomerization or other photochemical reactions.[3]

Q3: What analytical techniques are recommended for identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC): For separating this compound from its degradation products.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For determining the molecular weights of degradation products and obtaining fragmentation patterns for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural characterization of isolated degradation products.

Troubleshooting Guide for this compound Stability Studies

Problem Possible Cause Recommended Solution
Rapid loss of this compound in solution pH instability: The lactone ring of the coumarin structure is prone to hydrolysis, especially under basic conditions.[3][4]Maintain the pH of the solution in the acidic to neutral range. Use appropriate buffer systems.
Light sensitivity: Exposure to UV or ambient light may be causing photodegradation.[3]Protect solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments under controlled lighting conditions.
Appearance of multiple unknown peaks in chromatogram Forced degradation: The experimental conditions (e.g., high temperature, strong acid/base, oxidizing agents) may be too harsh, leading to secondary degradation products.Optimize stress conditions to achieve a target degradation of 5-20%. Reduce the concentration of stress agents, lower the temperature, or shorten the exposure time.[7]
Sample matrix interference: Components of the formulation or solvent may be interfering with the analysis.Analyze a placebo formulation or blank solvent under the same conditions to identify matrix-related peaks.
Difficulty in identifying degradation product structures Insufficient separation: Co-elution of degradation products can complicate spectral analysis.Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column chemistry) to achieve better resolution.
Low abundance of degradation products: The concentration of certain degradation products may be below the detection limit of the analytical instrument.Concentrate the sample or use a more sensitive detector (e.g., a high-resolution mass spectrometer).

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 48 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

4. Characterization of Degradation Products:

  • Collect the fractions of the degradation products from the HPLC.

  • Analyze the collected fractions by LC-MS and NMR to elucidate the structures of the degradation products.

Quantitative Data Summary

The following table presents hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes and is based on the known behavior of similar coumarin compounds.

Stress Condition % this compound Degraded Number of Degradation Products Major Degradation Product (Hypothetical)
1N HCl, 60°C, 24h15.22DP-1 (Hydrolyzed lactone)
0.1N NaOH, RT, 4h25.83DP-1 (Hydrolyzed lactone)
3% H2O2, RT, 24h18.54DP-2 (Oxidized derivative)
105°C, 48h8.11DP-3 (Isomer)
UV light, 48h22.33DP-4 (Photodimer)

Visualizations

Hypothetical Degradation Pathway of this compound

This diagram illustrates a plausible degradation pathway for this compound, focusing on the hydrolysis of the lactone ring, a common degradation route for coumarins.

This compound This compound (Lactone Ring Intact) DP1 Degradation Product 1 (Hydrolyzed Lactone Ring - Carboxylic Acid) This compound->DP1 Acid/Base Hydrolysis

Caption: Hypothetical hydrolysis of this compound's lactone ring.

Experimental Workflow for Degradation Product Identification

The following workflow outlines the key steps in identifying and characterizing the degradation products of this compound.

cluster_stress Forced Degradation cluster_analysis Analysis A This compound Sample B Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C HPLC Separation B->C D LC-MS Analysis (Molecular Weight & Fragmentation) C->D E NMR Spectroscopy (Structure Elucidation) C->E F Identified Degradation Products E->F Structure Confirmed

Caption: Workflow for this compound degradation product analysis.

Potential Signaling Pathway Modulation by Coumarins

Coumarins are known to interact with various signaling pathways. The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory compounds, including some coumarins.

cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Transcription Nucleus->Gene This compound This compound (Potential Inhibition) This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Stabilizing Angelicolide in Solution for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with angelicolide. The information provided is intended to help users address common challenges related to the stability and solubility of this compound in experimental assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in assays. Degradation of this compound in the assay medium. This compound, as a sesquiterpene lactone, may be susceptible to degradation at physiological pH (7.4) and temperature (37°C).Prepare fresh working solutions immediately before each experiment. Minimize the incubation time of this compound in aqueous buffers or cell culture media. Perform a time-course experiment to determine the stability of this compound under your specific assay conditions by analyzing its concentration over time using HPLC.
Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer or media. Low aqueous solubility of this compound. The estimated water solubility of this compound is low. Rapid addition of a concentrated DMSO stock to an aqueous solution can cause the compound to crash out.To improve solubility, consider a serial dilution approach. First, dilute the DMSO stock with a small volume of a water-miscible organic co-solvent like ethanol before adding it to the final aqueous solution. Ensure the final concentration of organic solvents is compatible with your assay and below cytotoxic levels (typically <0.5% DMSO). Gentle vortexing or sonication can also aid in dissolution.
Variability in results between different batches of experiments. Inconsistent preparation of this compound solutions. Differences in solvent, temperature, or storage time of stock and working solutions can lead to variability.Standardize your protocol for solution preparation. Use the same grade of solvents for all experiments. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Always allow solutions to equilibrate to room temperature before use.
Unexpected cellular toxicity observed in control wells (vehicle only). High concentration of the organic solvent (e.g., DMSO) in the final assay volume.Ensure the final concentration of DMSO or other organic solvents is kept to a minimum, ideally below 0.1% (v/v), and is consistent across all wells, including vehicle controls.[1]

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This allows for the addition of a small volume to your aqueous assay solution, minimizing the final solvent concentration.

2. What is the recommended storage condition for this compound stock solutions?

This compound stock solutions in anhydrous DMSO should be stored in tightly sealed vials at -20°C or -80°C to minimize degradation. It is best practice to prepare small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is generally stable for up to one month, though it is always advisable to prepare fresh solutions for sensitive experiments.

3. What is the solubility of this compound in common solvents?

While specific quantitative data for this compound is limited, its estimated aqueous solubility is low (15.59 mg/L at 25°C).[2] It is expected to have good solubility in organic solvents like DMSO and ethanol.

Quantitative Solubility Data (Estimated and General)

SolventSolubilityTemperature (°C)Notes
Water~15.59 mg/L25Estimated value.[2]
DMSOHighRoom TemperatureA common solvent for preparing high-concentration stock solutions of organic compounds.
EthanolSolubleRoom TemperatureCan be used as a co-solvent to improve aqueous solubility.

4. How stable is this compound in cell culture media?

The stability of compounds in cell culture media can be influenced by various factors, including pH, temperature, and the presence of serum components. Sesquiterpene lactones can be unstable at physiological pH (7.4) and 37°C. It is highly recommended to determine the stability of this compound under your specific experimental conditions.

5. How can I test the stability of this compound in my assay solution?

You can perform a stability study by incubating this compound in your assay buffer or cell culture medium at the desired temperature (e.g., 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the concentration of this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for cell-based assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 380.48 g/mol .

    • Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Immediately before use, thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer.

    • Important: To avoid precipitation, perform a serial dilution if necessary. Add the this compound stock solution to the medium/buffer dropwise while gently vortexing. Ensure the final DMSO concentration is below cytotoxic levels (e.g., <0.1%).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Protocol weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Use within 1 month dilute Prepare Working Solution in Assay Medium thaw->dilute treat Treat Cells dilute->treat dilute->treat Use Immediately incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound solutions.

signaling_pathway cluster_cell Cellular Response to Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_stat STATs Pathway cluster_nfkb NF-κB Pathway LPS LPS MAPK MAPK (ERK, p38, JNK) LPS->MAPK STATs STATs (STAT1, STAT3) LPS->STATs NFkB NF-κB LPS->NFkB Inflammation Pro-inflammatory Mediators & Cytokines (NO, TNF-α, IL-6) MAPK->Inflammation STATs->Inflammation NFkB->Inflammation This compound This compound This compound->MAPK Inhibits This compound->STATs Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Troubleshooting Angelicolide HPLC Peak Tailing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of angelicolide. The following question-and-answer format directly addresses specific problems to help you identify and resolve common causes of asymmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak with a "tail".[1] This is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and a decrease in overall method sensitivity.[2][3] For this compound, a coumarin compound, achieving a symmetrical peak is crucial for accurate and reproducible analytical results.

Q2: My this compound peak is tailing. What are the most common causes?

Peak tailing in the HPLC analysis of coumarins like this compound can stem from several factors. The most frequent causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, causing a secondary retention mechanism that leads to tailing.[1][4]

  • Column Overload: Injecting too much this compound onto the column can saturate the stationary phase, resulting in a distorted peak shape.[5]

  • Column Degradation: Over time, HPLC columns can degrade. This can manifest as a void at the column inlet or contamination of the inlet frit, both of which can cause peak tailing.[5]

  • Inappropriate Mobile Phase pH: Although this compound is likely a neutral compound, the pH of the mobile phase can influence the ionization state of residual silanols on the column, affecting secondary interactions.[4]

  • Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to band broadening and peak tailing.[3]

Troubleshooting Guides

Issue 1: this compound peak tails on a new or well-maintained C18 or C8 column.

This issue often points towards secondary interactions between this compound and the stationary phase, or a mismatch between the sample solvent and the mobile phase.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing on a new column.

Detailed Steps & Experimental Protocols:

  • Evaluate Sample Solvent:

    • Problem: If the sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase conditions, it can cause peak distortion.

    • Solution: Prepare the this compound standard and sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that still provides adequate solubility.

  • Optimize Mobile Phase pH:

    • Problem: Residual silanol groups on the silica packing are acidic and can interact with analytes.

    • Solution: Lowering the pH of the mobile phase can suppress the ionization of these silanols, minimizing secondary interactions.[4]

    • Protocol: Add 0.1% (v/v) of formic acid or acetic acid to the aqueous component of the mobile phase. Ensure the column is stable at low pH. Many modern C18 and C8 columns are designed to operate at low pH ranges.[1]

  • Consider Column Chemistry:

    • Problem: Not all C18 columns are the same. The extent of end-capping (covering residual silanols) can vary.

    • Solution: Use a column that is specifically designated as "end-capped" or designed for polar analytes. These columns have a higher degree of silanol deactivation.

Issue 2: this compound peak tailing develops over time with a previously good method.

This scenario often suggests column contamination, degradation, or a problem with the HPLC system.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for gradual peak tailing.

Detailed Steps & Experimental Protocols:

  • Column Washing Protocol:

    • Objective: To remove strongly retained contaminants from the column.

    • Procedure:

      • Disconnect the column from the detector.

      • Flush with 10-20 column volumes of a strong, non-polar solvent (e.g., isopropanol or methanol).

      • Flush with 10-20 column volumes of a solvent of intermediate polarity (e.g., acetonitrile).

      • Flush with 10-20 column volumes of the mobile phase without any buffer or acid.

      • Reconnect the column to the detector and equilibrate with the analytical mobile phase until a stable baseline is achieved.

  • Guard Column Maintenance:

    • Purpose: A guard column protects the analytical column from strongly retained compounds and particulates.

    • Action: If a guard column is in use, replace it. If the peak shape improves, the guard column was the source of the problem.

  • System Inspection:

    • Objective: To identify and eliminate sources of extra-column volume.

    • Procedure:

      • Check all tubing connections between the injector, column, and detector.

      • Ensure that all fittings are properly seated and that there are no gaps.

      • Use tubing with the smallest possible internal diameter and length that is practical for your system.

Issue 3: All peaks in the chromatogram, including this compound, are tailing.

When all peaks exhibit tailing, the issue is likely systemic rather than specific to the analyte chemistry.

Troubleshooting Workflow:

Troubleshooting_Issue3 Start All Peaks Tailing Check_Column_Installation Is column installed correctly? Start->Check_Column_Installation Reinstall_Column Re-install column, ensuring proper flow direction Check_Column_Installation->Reinstall_Column No Check_Fittings Inspect all fluidic connections Check_Column_Installation->Check_Fittings Yes End Symmetrical Peaks Reinstall_Column->End Remake_Connections Remake connections, check for dead volume Check_Fittings->Remake_Connections Check_Column_Void Suspect column void? Remake_Connections->Check_Column_Void Reverse_Flush Reverse flush column (if permissible by manufacturer) Check_Column_Void->Reverse_Flush Yes Replace_Column Replace column Check_Column_Void->Replace_Column No / Unsuccessful Reverse_Flush->End Replace_Column->End

Caption: Troubleshooting workflow when all peaks are tailing.

Detailed Steps & Experimental Protocols:

  • Verify Column Installation:

    • Ensure the column is installed in the correct flow direction as indicated by the arrow on the column hardware.

  • Inspect for Dead Volume:

    • Systematically check each fitting and connection in the flow path for signs of leaks or improper seating which can create dead volume.

  • Address Potential Column Void:

    • A void at the head of the column can cause peak tailing for all compounds.

    • Action: If a void is suspected, you can try to reverse-flush the column (check manufacturer's instructions first). Disconnect the column from the detector and connect the outlet to the injector. Flush with a strong solvent. This may sometimes help to resettle the packing material. However, if a significant void has formed, the column will likely need to be replaced.

Quantitative Data Summary

The following table summarizes common HPLC parameters for coumarin analysis that can be adapted for this compound method development and troubleshooting.

ParameterTypical Starting Conditions for Coumarin AnalysisTroubleshooting Action for Peak TailingReference
Column C18 or C8, 150 x 4.6 mm, 5 µmUse a highly end-capped column.[6]
Mobile Phase A WaterAdd 0.1% formic acid or acetic acid.[7]
Mobile Phase B Acetonitrile or MethanolOptimize the gradient to ensure sufficient elution strength.[2]
Flow Rate 1.0 mL/minEnsure the flow rate is appropriate for the column dimensions.[2]
Injection Volume 10 µLReduce injection volume to check for overload.[5]
Temperature Ambient or 30 °CIncreasing temperature can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Standard HPLC Method for Coumarin Analysis

This protocol provides a starting point for the analysis of this compound and can be used as a baseline for troubleshooting.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm or Diode Array Detector (DAD) for spectral confirmation.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard/sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

Protocol 2: Column Cleaning and Regeneration

This procedure is for cleaning a reversed-phase column that shows signs of contamination, leading to peak tailing and high backpressure.

  • Disconnect from Detector: To prevent contamination of the detector cell, disconnect the column outlet.

  • Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with Isopropanol: Flush with 20 column volumes of isopropanol to remove strongly retained non-polar compounds.

  • Flush with Hexane (Optional, for highly non-polar contaminants): If you suspect very non-polar contaminants, flush with 20 column volumes of hexane. Ensure your mobile phase is miscible with hexane before proceeding to the next step.

  • Flush with Isopropanol: Flush again with 20 column volumes of isopropanol.

  • Equilibrate: Re-equilibrate the column with your mobile phase, starting with the organic component and gradually introducing the aqueous phase, before reconnecting to the detector.

References

Technical Support Center: Angelicolide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Angelicolide, with a specific focus on co-elution problems.

Troubleshooting Guides & FAQs

FAQ 1: I am observing a broad or shouldered peak for this compound. What could be the cause and how can I resolve it?

Answer:

A broad or shouldered peak for this compound often indicates the co-elution of a closely related compound, such as an isomer like Z-ligustilide or another structurally similar impurity. This can compromise the accuracy of quantification. Here is a systematic approach to troubleshoot and resolve this issue:

Step 1: Methodical Troubleshooting Workflow

The following workflow provides a step-by-step guide to diagnosing and resolving co-elution issues.

Troubleshooting_Workflow start Start: Co-elution Suspected check_purity Assess Peak Purity (e.g., DAD, MS) start->check_purity is_pure Peak is Pure check_purity->is_pure Yes not_pure Co-elution Confirmed check_purity->not_pure No optimize_mp Optimize Mobile Phase (Gradient, pH, Organic Modifier) not_pure->optimize_mp optimize_sp Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_mp->optimize_sp If resolution is still poor resolution_achieved Resolution Achieved optimize_mp->resolution_achieved If successful optimize_temp_flow Adjust Temperature and Flow Rate optimize_sp->optimize_temp_flow For fine-tuning optimize_temp_flow->resolution_achieved

Caption: A logical workflow for troubleshooting co-elution in HPLC analysis.

Step 2: Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving separation.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often resolve co-eluting peaks. A shallow gradient around the elution time of this compound can enhance separation.

  • Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol or a combination of both.

  • pH Adjustment: The pH of the aqueous portion of the mobile phase can alter the ionization state of this compound and its impurities, leading to changes in retention and potentially resolving co-elution. For neutral compounds like this compound, pH changes might have a lesser effect but can influence the separation from ionizable impurities.

Step 3: Stationary Phase Selection

The stationary phase chemistry plays a crucial role in the separation mechanism.

  • Column Chemistry: Standard C18 columns are widely used, but for aromatic compounds or isomers, a phenyl-hexyl column can offer alternative selectivity due to π-π interactions.

  • Particle Size: Using a column with smaller particle size (e.g., 3 µm instead of 5 µm) can increase column efficiency and improve resolution.

Step 4: Temperature and Flow Rate Adjustment

  • Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing interactions with the stationary phase. Conversely, increasing the temperature can decrease viscosity and analysis time, but may reduce resolution.

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, albeit with a longer run time.

FAQ 2: How do I develop a robust HPLC method to separate this compound from Z-ligustilide and other related compounds in an Angelica sinensis extract?

Answer:

Developing a robust HPLC method requires a systematic approach to optimize separation. Based on published methods for the analysis of Angelica sinensis, the following protocol provides a validated starting point.

Experimental Protocol: HPLC Method for the Simultaneous Determination of this compound and Related Compounds

This protocol is adapted from established methods for the analysis of active components in Angelica sinensis.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Phosphoric Acid in Water

      • Solvent B: Acetonitrile

    • Gradient Elution:

      Time (min) % Solvent A % Solvent B
      0 95 5
      10 70 30
      25 40 60
      30 5 95
      35 5 95

      | 40 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered Angelica sinensis root.

    • Add 50 mL of 70% methanol and sonicate for 30 minutes.

    • Allow the mixture to cool and then centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm membrane filter before injection.

Data Presentation: Comparison of Stationary Phases for Separation

The choice of stationary phase can significantly impact the resolution of this compound from its impurities.

Stationary PhasePrinciple of SeparationAdvantages for this compound AnalysisPotential Disadvantages
C18 (Octadecylsilane) Hydrophobic interactions.Good retention for non-polar compounds like this compound. Widely available and robust.May not provide sufficient selectivity to separate structurally similar isomers.
Phenyl-Hexyl Hydrophobic and π-π interactions.Enhanced selectivity for aromatic compounds and isomers due to π-π interactions, potentially resolving co-elution with Z-ligustilide.May exhibit different retention behavior compared to C18, requiring method re-optimization.
FAQ 3: My baseline is noisy and I'm seeing ghost peaks in my chromatograms when analyzing for this compound. What are the likely causes and solutions?

Answer:

A noisy baseline and the appearance of ghost peaks (peaks that appear in blank runs) can be due to several factors, from solvent contamination to carryover from previous injections.

Troubleshooting Baseline Issues and Ghost Peaks

Baseline_Troubleshooting start Start: Noisy Baseline / Ghost Peaks check_solvents Check Mobile Phase (Fresh, HPLC-grade, Degassed) start->check_solvents check_system System Contamination (Pump, Injector, Detector) start->check_system check_carryover Sample Carryover start->check_carryover prepare_fresh Prepare Fresh Mobile Phase check_solvents->prepare_fresh flush_system Flush System with Strong Solvent check_system->flush_system clean_injector Clean Injector Port and Sample Loop check_carryover->clean_injector problem_solved Problem Resolved flush_system->problem_solved clean_injector->problem_solved prepare_fresh->problem_solved

Caption: A workflow for diagnosing and resolving baseline issues in HPLC.

Potential Causes and Solutions:

ProblemPotential CauseRecommended Solution
Noisy Baseline Contaminated Mobile Phase: Using non-HPLC grade solvents or water, or bacterial growth in the aqueous phase.Always use HPLC-grade solvents and freshly prepared aqueous mobile phases. Filter all mobile phases through a 0.45 µm filter.
Air Bubbles in the System: Inadequate degassing of the mobile phase.Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.
Detector Lamp Issue: The detector lamp is nearing the end of its life.Check the lamp's energy output and replace it if necessary.
Ghost Peaks Sample Carryover: Adsorption of the analyte or impurities onto the injector, column, or tubing from a previous high-concentration sample.Implement a needle wash with a strong solvent between injections. Inject a blank after a high-concentration sample to check for carryover.
Contaminated Syringe or Vials: Using dirty glassware or vials.Use fresh, clean vials and syringes for each analysis.
Mobile Phase Contamination: Impurities in the solvents that concentrate on the column and elute as a peak during the gradient.Run a blank gradient (without injection) to see if the ghost peak is still present. If so, prepare a fresh mobile phase.

Technical Support Center: Optimizing Mobile Phase for Angelicolide Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the mobile phase for Angelicolide separation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation of this compound and related compounds from complex mixtures, such as extracts of Angelica sinensis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation on a C18 column?

A typical starting mobile phase for the separation of this compound and other components from Angelica sinensis on a C18 column is a gradient elution using acetonitrile and water, with an acid modifier.[1][2][3] A common composition for the aqueous phase is water with 0.1% formic acid or 0.02% phosphoric acid, while the organic phase is typically acetonitrile.[1][2][4]

Q2: Why is an acid modifier, like formic acid, added to the mobile phase?

Acid modifiers such as formic acid, acetic acid, or phosphoric acid are added to the mobile phase to control the pH.[1][4] For ionizable compounds, adjusting the pH can suppress the ionization of silanol groups on the silica-based stationary phase, which helps to improve peak shape and reduce tailing.[5]

Q3: Is isocratic or gradient elution better for this compound separation?

For complex samples like plant extracts containing this compound, gradient elution is generally preferred over isocratic elution.[1][2][3][4] A gradient allows for the effective separation of a wider range of compounds with different polarities, improving resolution and reducing analysis time. An initial mobile phase with a lower concentration of organic solvent helps in retaining and separating more polar compounds, while gradually increasing the organic solvent concentration elutes the more non-polar compounds like this compound.

Q4: What are the common organic solvents used for this compound separation?

The most commonly used organic solvents in the mobile phase for reversed-phase HPLC separation of this compound are acetonitrile and methanol.[1][6][7] Acetonitrile is often favored due to its lower viscosity and better UV transparency.[8] In some cases, tetrahydrofuran (THF) has been added to the mobile phase to improve the separation of structurally similar compounds.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound.

Problem 1: Poor resolution between this compound and other phthalides (e.g., Z/E-ligustilide, Z/E-butylidenephthalide).
  • Cause: The structural similarity of these compounds can make their separation challenging with standard mobile phases.[1]

  • Solution:

    • Introduce Tetrahydrofuran (THF) into the Mobile Phase: The addition of a small percentage of THF to the acetonitrile phase can significantly improve the separation of these closely related phthalides.[1]

    • Optimize the Gradient: A shallower gradient (slower increase in organic solvent concentration) around the elution time of this compound can enhance resolution.

    • Adjust the pH: Experiment with different acid modifiers (e.g., formic acid, acetic acid, phosphoric acid) and their concentrations to see if it improves selectivity.[1]

Problem 2: Peak tailing for the this compound peak.
  • Cause: Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase pH.[9][10][11]

  • Solution:

    • Check and Adjust Mobile Phase pH: Ensure the pH of the mobile phase is appropriate to suppress any potential ionization of this compound or active sites on the column. Using a buffer can help maintain a stable pH.[8]

    • Reduce Sample Concentration: Injecting a more dilute sample can determine if column overload is the cause.[9]

    • Use a Different Column: If tailing persists, consider using a column with a different C18 chemistry or a different stationary phase altogether.

    • System Check: Inspect the system for dead volume in fittings and tubing, which can contribute to peak tailing.[12]

Problem 3: Inconsistent retention times for this compound.
  • Cause: Fluctuations in retention time can be due to an unstable mobile phase, temperature variations, or problems with the HPLC pump.[10]

  • Solution:

    • Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, well-mixed, and degassed. For buffered mobile phases, check for any precipitation.

    • Column Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before each injection.

    • Control Column Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[1]

    • System Maintenance: Check the HPLC pump for consistent flow rate and ensure there are no leaks in the system.

Data Presentation

Table 1: Summary of HPLC/UPLC Conditions for Separation of Compounds in Angelica sinensis

ParameterMethod 1[2]Method 2[1]Method 3[3]
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Xtimate™ C18 (250 x 4.6 mm, 5 µm)Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acidAqueous phosphoric acid (0.02%, v/v)Water with 0.1% formic acid
Mobile Phase B AcetonitrileAcetonitrile (including 10% THF, v/v)Acetonitrile
Flow Rate 0.30 mL/min1.0 mL/min0.3 mL/min
Column Temp. 35°C30°C30°C
Detection PDAPDAQ-Exactive Orbitrap HRMS/MS

Experimental Protocols

Protocol 1: UPLC Method for the Analysis of Active Compounds in Angelica sinensis[2]
  • System: ACQUITY UPLC system with a PDA detector.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-4 min: 5% B

    • 4-7 min: 5% to 24% B

    • 7-8 min: 24% to 28% B

    • 8-10 min: 28% to 50% B

    • 10-12 min: 50% to 70% B

    • 12-14 min: 70% to 100% B

    • 14-15 min: 100% B

    • 15-16 min: 100% to 5% B

  • Flow Rate: 0.30 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

Protocol 2: HPLC Method for Simultaneous Quantification of Six Main Active Constituents in Angelica sinensis[1][4]
  • System: HPLC with a Photodiode Array Detector (PAD).

  • Column: Xtimate™ C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Aqueous phosphoric acid (0.02%, v/v).

    • B: Acetonitrile (including 10% tetrahydrofuran, v/v).

  • Gradient Program:

    • 0-18 min: 18% B

    • 18-25 min: 18% to 22% B

    • 25-45 min: 22% to 28% B

    • 45-50 min: 28% to 45% B

    • 50-55 min: 45% to 60% B

    • 55-60 min: 60% to 18% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Setup cluster_analysis Analysis & Evaluation cluster_troubleshooting Troubleshooting cluster_end Finalization start Select C18 Column mobile_phase Prepare Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid start->mobile_phase run_gradient Run Gradient Elution mobile_phase->run_gradient evaluate_chromatogram Evaluate Chromatogram: - Resolution - Peak Shape - Retention Time run_gradient->evaluate_chromatogram poor_resolution Poor Resolution? evaluate_chromatogram->poor_resolution peak_tailing Peak Tailing? poor_resolution->peak_tailing No optimize_gradient Optimize Gradient (shallower slope) poor_resolution->optimize_gradient Yes adjust_ph Adjust pH peak_tailing->adjust_ph Yes optimal_separation Optimal Separation Achieved peak_tailing->optimal_separation No add_thf Add THF to Acetonitrile optimize_gradient->add_thf add_thf->run_gradient reduce_sample Reduce Sample Concentration adjust_ph->reduce_sample reduce_sample->run_gradient

Caption: Workflow for optimizing the mobile phase for this compound separation.

Troubleshooting_Decision_Tree cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Outcome start Suboptimal Chromatogram issue Identify Primary Issue start->issue poor_res_solutions 1. Add THF to Mobile Phase 2. Optimize Gradient 3. Change Acid Modifier issue->poor_res_solutions Poor Resolution peak_tailing_solutions 1. Adjust Mobile Phase pH 2. Reduce Sample Load 3. Check for Dead Volume issue->peak_tailing_solutions Peak Tailing retention_shift_solutions 1. Prepare Fresh Mobile Phase 2. Control Column Temperature 3. Check Pump Performance issue->retention_shift_solutions Retention Time Shift end Improved Separation poor_res_solutions->end peak_tailing_solutions->end retention_shift_solutions->end

Caption: Decision tree for troubleshooting common HPLC issues in this compound analysis.

References

Angelicolide Purity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on navigating the challenges associated with determining the purity of angelicolide. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in obtaining accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

1. What are the primary analytical techniques for assessing this compound purity?

The primary methods for determining this compound purity are High-Performance Liquid Chromatography (HPLC), particularly with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS). For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

2. What are the common challenges in this compound purity analysis?

Researchers may encounter several challenges, including:

  • Co-eluting impurities: Structurally similar compounds can be difficult to separate from the main this compound peak in HPLC or GC.

  • Thermal degradation: this compound may degrade at elevated temperatures used in GC inlets, leading to inaccurate quantification.

  • Lack of commercially available standards: The absence of certified reference standards for potential impurities makes their identification and quantification challenging.

  • Matrix effects: Complex sample matrices can interfere with the analysis, causing ion suppression in MS or baseline disturbances in UV detection.

3. Why is a stability-indicating method crucial for this compound analysis?

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This is critical for determining the shelf-life and storage conditions of this compound and ensuring the safety and efficacy of potential drug products.

4. What are the regulatory guidelines for the purity of natural product-based drug substances?

Regulatory bodies like the FDA and EMA have stringent guidelines for the purity of drug substances. Key considerations include the identification and characterization of any impurity present at a level of 0.1% or greater, and the establishment of acceptance criteria for each identified and unidentified impurity. The ICH Q3A(R2) guideline provides a framework for impurities in new drug substances.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Reduce the sample concentration or injection volume.
Co-elution with an unknown impurity - Insufficient column selectivity- Inadequate mobile phase composition- Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano).- Modify the mobile phase composition (e.g., change the organic modifier, adjust the gradient slope).- Employ a 2D-LC system for enhanced separation.
Baseline drift or noise - Contaminated mobile phase or HPLC system- Detector lamp aging- Filter all mobile phases and flush the system thoroughly.- Replace the detector lamp if it has exceeded its lifetime.
Inconsistent retention times - Fluctuations in column temperature- Inconsistent mobile phase preparation- Use a column oven to maintain a constant temperature.- Ensure precise and consistent preparation of the mobile phase.
GC-MS Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low response for this compound - Thermal degradation in the injector- Active sites in the liner or column- Use a lower injector temperature or a pulsed splitless injection.- Use a deactivated liner and a high-quality, low-bleed GC column.
Ghost peaks in the chromatogram - Carryover from previous injections- Septum bleed- Perform a bake-out of the injector and column.- Use high-quality, low-bleed septa and replace them regularly.
Poor mass spectral matching - Co-eluting compounds- Insufficient ionization- Improve chromatographic separation.- Optimize the ion source parameters (e.g., temperature, electron energy).

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general approach for developing a stability-indicating HPLC method. Optimization will be required for specific instrumentation and impurity profiles.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Columns for screening: C18 (e.g., 250 mm x 4.6 mm, 5 µm), Phenyl-Hexyl, and Cyano stationary phases.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A typical starting gradient could be: 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 80-30% B; 35-40 min, 30% B.

3. Other Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 320 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL.

  • Dilute with the initial mobile phase composition to a working concentration of approximately 100 µg/mL.

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.

Stress Condition Methodology
Acid Hydrolysis Incubate this compound solution (in 0.1 M HCl) at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Incubate this compound solution (in 0.1 M NaOH) at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 105 °C for 48 hours. Dissolve in an appropriate solvent before injection.
Photolytic Degradation Expose this compound solution to UV light (254 nm) and visible light for 7 days.

Data Presentation

Table 1: Typical HPLC Parameters for Coumarin Analysis (as a starting point for this compound)
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and 0.5% acetic acid in water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Temperature 25 °C
Table 2: Potential Degradation Products of this compound
Degradation Pathway Potential Product Expected Mass Change
Hydrolysis (Acidic/Basic) Ring-opened hydroxy acid derivative+18 Da
Oxidation Epoxide formation on the double bond+16 Da
Photodegradation Dimerization+ (Molecular Weight of this compound)

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Reporting cluster_3 Method Validation Start This compound Sample Extraction Extraction & Dissolution Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_GC HPLC / GC Analysis Filtration->HPLC_GC Forced_Deg Forced Degradation Filtration->Forced_Deg MS_NMR MS / NMR for Identification HPLC_GC->MS_NMR Integration Peak Integration & Purity Calculation HPLC_GC->Integration Impurity_ID Impurity Identification MS_NMR->Impurity_ID Integration->Impurity_ID Report Generate Report Impurity_ID->Report Validation Method Validation (ICH Guidelines) Report->Validation Forced_Deg->HPLC_GC

Caption: Workflow for this compound Purity Assessment.

Angelicolide_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Hydrolysis_Product Ring-Opened Products This compound->Hydrolysis_Product  Acid / Base   Oxidation_Product Epoxides, Hydroxylated Derivatives This compound->Oxidation_Product  H₂O₂   Photo_Product Dimers, Isomers This compound->Photo_Product  UV / Light  

Caption: Potential Degradation Pathways of this compound.

Technical Support Center: Enhancing Angelicolide Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Angelicolide detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of this compound detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for sensitive detection of this compound?

A1: For high sensitivity and selective detection of this compound, a coumarin compound with the molecular formula C24H28O4, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the recommended technique.[1] This method offers significant advantages over traditional HPLC with UV or DAD detection, particularly in complex matrices like plant extracts, by providing lower limits of detection and greater specificity.

Q2: How can I improve the extraction efficiency of this compound from plant samples?

A2: To improve extraction efficiency, consider the following:

  • Solvent Selection: Methanol has been shown to be an effective solvent for extracting coumarins from plant material.

  • Extraction Technique: Ultrasound-assisted extraction (UAE) is a rapid and efficient method. A typical starting point is sonicating the powdered plant material in methanol.

  • Sample Preparation: Ensure the plant material is finely powdered to maximize the surface area for extraction. After extraction, it is crucial to filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection into the UHPLC system to prevent clogging and system contamination.

Q3: What are the key parameters to optimize in a UHPLC-MS/MS method for this compound?

A3: Key parameters for optimization include:

  • Column Chemistry: A C18 reversed-phase column is commonly used for the separation of coumarins. Columns with smaller particle sizes (sub-2 µm) will provide better resolution and peak shape, leading to enhanced sensitivity.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), is typically effective. The formic acid helps to improve the ionization of the analyte in the mass spectrometer.

  • Mass Spectrometry Parameters: Optimization of the ion source parameters (e.g., capillary voltage, gas flows, and temperatures) and collision energy for the specific Multiple Reaction Monitoring (MRM) transitions of this compound is critical for achieving the highest sensitivity.

Q4: I am not detecting any this compound peak. What are the possible reasons?

A4: Several factors could lead to a lack of signal:

  • Insufficient Extraction: The concentration of this compound in your sample may be below the limit of detection of your current method. Re-evaluate your extraction protocol for efficiency.

  • Improper MS/MS Method: Ensure you are using the correct MRM transitions for this compound. The precursor ion should correspond to the protonated molecule [M+H]+, and the product ion should be a characteristic fragment.

  • Instrument Issues: Check for common instrument problems such as leaks in the LC system, a clogged injector, or issues with the mass spectrometer's detector.

  • Sample Degradation: this compound, like many natural products, may be susceptible to degradation. Ensure proper storage of your samples and extracts (e.g., at low temperatures and protected from light).

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Peak Shape
Possible Cause Troubleshooting Step
Suboptimal Ionization Optimize ion source parameters on your mass spectrometer. For coumarins, electrospray ionization (ESI) in positive mode is generally effective. Ensure the mobile phase contains an appropriate modifier like 0.1% formic acid to promote protonation.
Matrix Effects The sample matrix can suppress the ionization of this compound. Dilute the sample extract to reduce matrix effects. Alternatively, employ a more thorough sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering compounds.
Poor Chromatography Evaluate your UHPLC method. Ensure the gradient profile is optimized for good separation and sharp peaks. A broad peak will result in lower sensitivity. Consider a column with a smaller particle size for improved efficiency.
Low Injection Volume If the concentration of this compound is very low, increasing the injection volume may help. However, be cautious as this can also increase matrix effects and potentially overload the column.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can significantly increase background noise.
Dirty LC System Flush the entire UHPLC system, including the column, with a strong solvent mixture (e.g., isopropanol/acetonitrile/water) to remove any accumulated contaminants.
Contaminated Sample Ensure proper sample handling and storage to avoid contamination. Use clean glassware and extraction vessels.
Mass Spectrometer Contamination If the background is high across the entire mass range, the ion source or mass spectrometer may need cleaning. Follow the manufacturer's guidelines for cleaning procedures.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data for the analysis of coumarins using UHPLC-MS/MS. While specific data for this compound is limited, these values from studies on similar compounds provide a benchmark for method validation.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Coumarins by UHPLC-MS/MS

Analytical MethodCompound TypeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
UPLC-MS/MS22 Coumarin Derivatives0.0003–0.1063 µg/g0.0012–0.3545 µg/g[2]
UHPLC-MS/MS8 Components in Angelica sinensis0.42-6.98 ng/mL1.39-23.28 ng/mL[1]
UPLC-MS/MS7 Coumarins in rat plasma-0.03-0.25 ng/mL (LLOQ)[3]

Table 2: Linearity and Recovery Data for Coumarin Analysis

ParameterTypical RangeReference
Linearity (r²) > 0.99[4][5]
Recovery (%) 92.7% - 102.1%[1]

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material
  • Sample Preparation: Dry the plant material (e.g., roots of Angelica species) at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder (60-80 mesh).

  • Extraction:

    • Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of methanol.

    • Perform ultrasound-assisted extraction for 30 minutes in a sonicator bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of methanol and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis of this compound
  • UHPLC System: A standard UHPLC system capable of delivering pressures up to 15,000 psi.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 35-40 °C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Precursor Ion [M+H]⁺: m/z 381.2

    • Product Ion: A common fragmentation for coumarins is the loss of a carbonyl group (CO), resulting in a loss of 28 Da. A likely product ion for this compound would therefore be m/z 353.2. Note: This transition should be confirmed and optimized by infusing a standard of this compound into the mass spectrometer.

  • Data Acquisition: Monitor the specified MRM transition for this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis plant_material Dried & Powdered Plant Material extraction Ultrasound-Assisted Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.22 µm Filtration centrifugation->filtration uhplc UHPLC Separation (C18 Column) filtration->uhplc Inject msms MS/MS Detection (ESI+, MRM) uhplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Caption: Experimental workflow for this compound detection.

Troubleshooting_Logic start Low/No this compound Signal check_extraction Is Extraction Efficient? start->check_extraction check_ms_method Are MS/MS Parameters Optimized? check_extraction->check_ms_method Yes optimize_extraction Optimize Extraction Protocol (Solvent, Technique) check_extraction->optimize_extraction No check_chromatography Is Peak Shape Good? check_ms_method->check_chromatography Yes optimize_ms Optimize MRM Transitions & Ion Source Parameters check_ms_method->optimize_ms No check_instrument Is the Instrument Functioning Correctly? check_chromatography->check_instrument Yes optimize_hplc Optimize UHPLC Method (Gradient, Column) check_chromatography->optimize_hplc No instrument_maintenance Perform Instrument Maintenance (Check for leaks, clean source) check_instrument->instrument_maintenance No success Sensitive Detection Achieved check_instrument->success Yes optimize_extraction->start optimize_ms->start optimize_hplc->start instrument_maintenance->start

References

Preventing Angelicolide degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific degradation of Angelicolide is limited. The following guidance is based on the stability of a structurally related compound, Z-ligustilide, and general principles of chemical stability. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

Based on studies of related compounds, the primary factors influencing the stability of this compound are likely to be temperature, light exposure, pH, and the presence of oxidizing agents.[1][2]

Q2: What is the recommended storage temperature for this compound?

To minimize degradation, it is recommended to store this compound at low temperatures. For long-term storage, temperatures of -20°C to -80°C are advisable. For short-term storage, refrigeration at 2-8°C is recommended. Higher temperatures can accelerate the rate of chemical degradation.[2]

Q3: How does light exposure affect this compound stability?

Exposure to UV and visible light can lead to photodegradation.[2] It is crucial to store this compound in amber vials or other light-protecting containers to prevent this.[3]

Q4: What is the optimal pH range for storing this compound in solution?

The stability of compounds with ester or lactone functionalities, likely present in this compound, is often pH-dependent. Hydrolysis can occur under both acidic and alkaline conditions.[3] Therefore, it is recommended to store this compound solutions in a neutral pH buffer (around pH 7).

Q5: Are there any solvents or reagents that are incompatible with this compound?

Troubleshooting Guides

Issue 1: Rapid degradation of this compound standard solutions.

Potential Cause Troubleshooting Step
Inappropriate Storage Temperature Store stock solutions at -20°C or -80°C and working solutions at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles.
Light Exposure Prepare and store all solutions in amber vials or wrap containers in aluminum foil to protect from light.
Incorrect pH Ensure the solvent or buffer system is at a neutral pH. If preparing acidic or basic mobile phases for chromatography, do so immediately before use.
Oxidation Degas solvents and consider adding an antioxidant, such as Vitamin C, to the solution, especially for long-term storage of aqueous solutions.[1]
Solvent Impurities Use high-purity, anhydrous solvents to prepare solutions.

Issue 2: Inconsistent results in bioassays or analytical measurements.

Potential Cause Troubleshooting Step
Degradation during experiment Minimize the time this compound is kept at room temperature or in experimental buffers. Prepare fresh dilutions from a frozen stock solution for each experiment.
Incompatibility with media/reagents Perform a preliminary stability test of this compound in your specific experimental medium to assess its stability over the time course of your experiment.
Adsorption to labware Use low-adsorption plasticware or silanized glassware to prevent loss of the compound.

Factors Influencing Stability of the Related Compound Z-ligustilide

The following table summarizes the factors found to affect the stability of Z-ligustilide, a compound structurally related to this compound, and can serve as a guide for considerations in this compound stability studies.[1]

FactorObservationRecommended Mitigation
Temperature Higher temperatures accelerate degradation.Store at low temperatures (e.g., 25°C or lower for short-term).
Light Exposure to light can cause degradation.Protect from light by using amber containers.
pH Stability is pH-dependent.Maintain a neutral pH environment.
Co-solvents Propylene glycol (20%) was part of a stabilizing vehicle.Consider the use of appropriate co-solvents for aqueous solutions.
Antioxidants Vitamin C (0.3%) significantly improved stability in aqueous solution.Add antioxidants to aqueous formulations.

Experimental Protocol: Forced Degradation Study for this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

  • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating analytical method, such as HPLC-UV or LC-MS, to determine the remaining concentration of this compound and detect the formation of any degradation products.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point for each condition.

  • Identify and, if possible, characterize the major degradation products.

Visualizations

G cluster_storage This compound Storage cluster_degradation Degradation Factors Stock_Solution This compound Stock Solution Temperature High Temperature Stock_Solution->Temperature leads to Light Light Exposure Stock_Solution->Light leads to pH Non-neutral pH Stock_Solution->pH leads to Oxidation Oxidizing Agents Stock_Solution->Oxidation leads to Degradation_Product_1 Degradation_Product_1 Temperature->Degradation_Product_1 forms Degradation_Product_2 Degradation_Product_2 Light->Degradation_Product_2 forms Degradation_Product_3 Degradation_Product_3 pH->Degradation_Product_3 forms Degradation_Product_4 Degradation_Product_4 Oxidation->Degradation_Product_4 forms

Caption: Factors contributing to this compound degradation during storage.

G Start Start: Prepare Stock Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation Stress_Conditions->Oxidation Photo Photolysis Stress_Conditions->Photo Thermal Thermal Stress_Conditions->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Analysis Analyze by HPLC/LC-MS Sampling->Analysis Data Evaluate Data Analysis->Data End End: Determine Stability Data->End

Caption: Workflow for a forced degradation study of this compound.

References

Dealing with low recovery of Angelicolide during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Angelicolide extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of this compound, a naturally occurring coumarin.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound during extraction can be a significant hurdle. This guide provides a systematic approach to identifying and resolving potential issues in a question-and-answer format.

Question 1: My this compound recovery is consistently low. Where should I start troubleshooting?

Low recovery can stem from several factors throughout the extraction process. A logical starting point is to evaluate your extraction solvent and method, as these are critical for efficiently isolating coumarins.

DOT Script for Troubleshooting Workflow:

Troubleshooting_Workflow cluster_solvent Solvent Issues cluster_method Methodological Issues cluster_stability Stability Issues cluster_quantification Analytical Issues start Low this compound Recovery solvent Solvent Optimization start->solvent Evaluate method Extraction Method solvent->method If still low polarity Incorrect Polarity? solvent->polarity ratio Insufficient Solvent:Sample Ratio? solvent->ratio stability Compound Stability method->stability If still low temp Suboptimal Temperature? method->temp time Insufficient Extraction Time? method->time agitation Inadequate Agitation? method->agitation quantification Quantification Accuracy stability->quantification If still low ph pH-induced Degradation? stability->ph temp_degradation Thermal Degradation? stability->temp_degradation end Improved Recovery quantification->end Problem Solved hplc Inaccurate HPLC Method? quantification->hplc standard Standard Purity/Degradation? quantification->standard

Caption: Troubleshooting workflow for low this compound recovery.

Question 2: What is the optimal solvent for extracting this compound?

As a coumarin, this compound is expected to be most soluble in polar organic solvents. The choice of solvent is critical and should be tailored to the plant matrix.

Data Presentation: Influence of Solvent Polarity on Coumarin Extraction

Solvent SystemPolarityGeneral Suitability for CoumarinsKey Considerations
MethanolHighExcellentCan co-extract a wide range of polar compounds.
EthanolHighExcellentGenerally considered safer than methanol.
Methanol/Water Mixtures (e.g., 80:20)HighVery GoodThe water content can be adjusted to optimize selectivity.
Ethanol/Water Mixtures (e.g., 70:30)HighVery GoodA common choice for extracting phenolics and coumarins.
Ethyl AcetateMediumModerateCan be used for selective extraction of less polar coumarins.
HexaneLowPoorGenerally unsuitable for polar coumarins like this compound.

Recommendation: Start with a polar solvent like methanol or ethanol, or an aqueous mixture of either. If co-extraction of highly polar impurities is an issue, consider a slightly less polar solvent system, but be aware this may reduce this compound recovery.

Question 3: Could the extraction temperature be affecting my yield?

Yes, temperature is a double-edged sword in extraction. While higher temperatures can increase solvent efficiency and extraction speed, they can also lead to the degradation of thermolabile compounds like some coumarins.[1][2]

Data Presentation: Effect of Temperature on Coumarin Extraction

Temperature RangeEffect on ExtractionPotential Risks
Room Temperature (20-25°C)Slower extraction kineticsLower risk of degradation.
Moderate Heat (40-60°C)Increased extraction efficiencyOptimal for many coumarins, balancing yield and stability.[3]
High Heat (>80°C)Potentially higher initial extractionSignificant risk of thermal degradation for some coumarins.[1][2]

Recommendation: An extraction temperature in the range of 40-60°C is a good starting point. If you suspect thermal degradation, perform a comparative extraction at room temperature.

Question 4: How does pH impact the stability and recovery of this compound?

The pH of the extraction medium can significantly affect the stability of coumarins. Generally, neutral to slightly acidic conditions are preferred. Alkaline conditions can lead to the opening of the lactone ring in the coumarin structure, resulting in degradation.

DOT Script for pH Effect on Coumarin Stability:

pH_Effect Coumarin This compound (Lactone Ring Intact) Degraded Degradation Product (Lactone Ring Opened) Coumarin->Degraded Hydrolysis Acidic Acidic to Neutral pH (pH < 7) Acidic->Coumarin Favors Stability Alkaline Alkaline pH (pH > 7) Alkaline->Degraded Promotes

Caption: Effect of pH on the stability of the coumarin lactone ring.

Recommendation: Ensure your extraction solvent is neutral or slightly acidic. Avoid using alkaline solvents or exposing the extract to high pH during subsequent workup steps.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for this compound extraction?

A: The following is a general protocol for the extraction of coumarins from plant material, which can be adapted for this compound.

Experimental Protocols: General Protocol for Coumarin Extraction and Quantification

1. Sample Preparation:

  • Dry the plant material (e.g., from Angelica species) at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

  • Solvent: 80% Methanol in water (v/v).

  • Solid-to-Liquid Ratio: 1:20 (g/mL).

  • Method: Ultrasound-assisted extraction (UAE).

  • Procedure:

    • Weigh 1 g of the powdered plant material into a flask.

    • Add 20 mL of the extraction solvent.

    • Place the flask in an ultrasonic bath at 50°C for 45 minutes.

    • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the residue two more times with fresh solvent.

    • Combine the supernatants and filter through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Quantification:

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.

    • Gradient: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-35 min, 60-10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum for this compound (a general starting point for coumarins is around 320 nm).

  • Quantification: Use a calibration curve generated from an authentic this compound standard of known purity.

Q2: I see particulates in my extract after cooling. What should I do?

A: This is likely due to the precipitation of less soluble compounds as the extract cools. This is a common issue.

  • Solution: Allow the extract to cool to room temperature or even lower (e.g., 4°C) to maximize precipitation. Then, centrifuge and filter the extract before proceeding to the next step. This can also serve as a preliminary clean-up step.

Q3: My recovery is still low after optimizing the extraction. What else could be the problem?

A: If you have optimized the extraction parameters and are still experiencing low recovery, consider the following:

  • Incomplete Cell Lysis: Ensure your plant material is ground sufficiently fine. For some tough plant matrices, a pre-treatment step might be necessary.

  • Degradation During Storage: Ensure your extracts are stored properly (e.g., at -20°C in the dark) to prevent degradation before analysis.

  • Analytical Method Issues: Verify the accuracy of your HPLC method. Ensure the calibration standard is pure and has not degraded. Check for co-elution with interfering compounds that might suppress the signal of this compound.

Q4: Are there any specific safety precautions I should take when working with this compound and extraction solvents?

A: Yes, always follow standard laboratory safety procedures.

  • Solvents: Work in a well-ventilated fume hood, especially when using volatile organic solvents like methanol and hexane. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound: While specific toxicity data for this compound may be limited, treat it as a potentially bioactive compound. Avoid inhalation of dust and direct contact with skin and eyes.

This technical support center provides a foundational guide for troubleshooting low recovery of this compound. For optimal results, it is recommended to perform systematic optimization experiments for your specific plant material and laboratory conditions.

References

Technical Support Center: Method Validation for Angelicolide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Angelicolide.

Frequently Asked Questions (FAQs)

1. What are the typical analytical techniques used for this compound quantification?

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or UV detector is a common and robust method for the quantification of coumarins like this compound. For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

2. What are the key validation parameters to consider for an this compound quantification method?

According to ICH guidelines, the key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of this compound in a given range.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The stability of this compound in the analytical solutions and in the biological matrix under different storage conditions.

3. How should I prepare a stock solution of this compound?

A primary stock solution of this compound can be prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable organic solvent, such as methanol or acetonitrile, to a final concentration of, for example, 1 mg/mL. This stock solution should be stored at a low temperature (e.g., -20°C) and protected from light. Working standard solutions can then be prepared by diluting the stock solution with the mobile phase or an appropriate solvent.

4. What are the common challenges in extracting this compound from plant matrices?

The extraction of furanocoumarins, a class of compounds that includes this compound, from plant materials can present several challenges. Incomplete extraction can lead to underestimation of the analyte concentration. The presence of interfering compounds from the complex plant matrix can also affect the accuracy of the quantification. Additionally, some extraction techniques, such as microwave-assisted extraction in a closed system, may cause degradation of the target compounds.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization of this compound.Adjust the pH of the mobile phase. For coumarins, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) often improves peak shape.
Column degradation or contamination.Wash the column with a strong solvent. If the problem persists, replace the column.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check pump performance.
Temperature variations.Use a column oven to maintain a constant temperature.
Column aging.Replace the column.
Loss of Sensitivity/Low Peak Area Degradation of this compound in the sample solution.Prepare fresh sample solutions and store them under appropriate conditions (e.g., protected from light, low temperature).
Detector lamp issue.Check the detector lamp's energy and replace it if necessary.
Sample loss during preparation.Optimize the extraction procedure to ensure good recovery.
Ghost Peaks Carryover from a previous injection.Inject a blank solvent after a high-concentration sample to check for carryover. Clean the injector and autosampler needle if necessary.
Contamination in the mobile phase or system.Use high-purity solvents and filter the mobile phase. Flush the system with a strong solvent.
LC-MS/MS Method Troubleshooting
Problem Possible Cause Recommended Solution
Ion Suppression or Enhancement Matrix effects from co-eluting endogenous compounds in the sample.Improve sample cleanup procedures (e.g., use solid-phase extraction). Modify the chromatographic method to separate this compound from interfering compounds. Use a stable isotope-labeled internal standard.
High concentrations of non-volatile salts in the mobile phase.Use volatile mobile phase additives like ammonium formate or ammonium acetate instead of phosphate buffers.
Low Signal Intensity Poor ionization of this compound.Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Try different ionization modes (ESI positive/negative, APCI).
In-source fragmentation.Optimize the cone voltage or fragmentor voltage.
Analyte degradation in the ion source.Reduce the ion source temperature.
Inconsistent Results Instability of this compound in the processed sample.Perform stability tests on the processed samples to determine the maximum allowable time before analysis. Keep samples in the autosampler at a low temperature.
Inconsistent performance of the mass spectrometer.Calibrate and tune the mass spectrometer regularly.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (Example)

This protocol is a general guideline for the extraction of furanocoumarins from Angelica species and can be adapted for this compound.

Materials:

  • Dried and powdered plant material (e.g., roots or seeds of Angelica species)

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 5 mL of the mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC-UV Method for Quantification of Coumarins (Example)

This is a representative HPLC-UV method for the analysis of coumarins, which can be optimized for this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 320 nm for furanocoumarins).

Gradient Elution Program:

Time (min)% Solvent A% Solvent B
09010
205050
251090
301090
319010
409010
Protocol 3: LC-MS/MS Method for Quantification in Biological Fluids (Example)

This protocol provides a starting point for developing an LC-MS/MS method for this compound in a biological matrix like rat plasma.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard.

Data Presentation

Table 1: Example HPLC-UV Method Validation Parameters for a Coumarin
ParameterSpecificationExample Result
Linearity Range Correlation coefficient (r²) ≥ 0.9951 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.9950.9992
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 102.3%
Precision (% RSD)
- Intra-day≤ 15%< 5%
- Inter-day≤ 15%< 8%
Robustness % RSD ≤ 15% for varied parametersPassed
Table 2: Example LC-MS/MS Method Validation Parameters in Rat Plasma
ParameterSpecificationExample Result
Linearity Range Correlation coefficient (r²) ≥ 0.991 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.990.9985
Lower Limit of Quantitation (LLOQ) Accuracy within ±20%, Precision ≤ 20%1 ng/mL
Accuracy (% Bias) Within ±15% (except LLOQ)-5.2% to 8.5%
Precision (% RSD)
- Intra-day≤ 15%< 10%
- Inter-day≤ 15%< 12%
Matrix Effect CV ≤ 15%Passed
Recovery Consistent and reproducible> 85%
Stability (Freeze-Thaw, Short-term, Long-term) % Change within ±15%Stable

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation plant_material Plant Material extraction Extraction (e.g., UAE) plant_material->extraction Solvent filtration Filtration/Cleanup extraction->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis linearity Linearity & Range hplc_analysis->linearity lcms_analysis->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD/LOQ precision->lod_loq specificity Specificity lod_loq->specificity robustness Robustness specificity->robustness stability Stability robustness->stability

Caption: Workflow for Method Validation of this compound Quantification.

Troubleshooting_HPLC cluster_causes Potential Causes cluster_solutions Solutions problem Chromatographic Problem (e.g., Peak Tailing) cause1 Column Issue problem->cause1 cause2 Mobile Phase problem->cause2 cause3 Sample problem->cause3 cause4 System problem->cause4 solution1 Wash/Replace Column cause1->solution1 solution2 Adjust pH/Remake cause2->solution2 solution3 Check Sample Prep cause3->solution3 solution4 Check for Leaks/Bubbles cause4->solution4

Caption: Logical Flow for HPLC Troubleshooting.

Inter-assay variability in Angelicolide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Angelicolide experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing inter-assay variability when working with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the potency of our this compound stock. What could be the cause?

A1: Batch-to-batch variability of natural products like this compound is a common challenge. Several factors can contribute to this issue:

  • Purity and Characterization: The purity of each this compound batch should be rigorously assessed using methods like HPLC, LC-MS, and NMR. Even minor impurities can have significant biological effects or interfere with the assay.

  • Source and Extraction: Natural product content can vary based on the plant's growing conditions, harvest time, and the extraction method used.[1][2] It is crucial to source this compound from a reputable supplier who provides a detailed certificate of analysis for each batch.

  • Storage and Handling: this compound may be sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation of the compound. Store this compound as recommended by the supplier, typically in a cool, dark, and dry place. Aliquoting stock solutions can minimize freeze-thaw cycles.

Q2: Our cell-based assay results with this compound are inconsistent between experiments performed on different days. How can we improve reproducibility?

A2: Inter-assay variability in cell-based assays can arise from multiple sources. To improve reproducibility, consider the following:

  • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments.[3] High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.

  • Cell Seeding Density: Ensure consistent cell seeding density across all experiments.[3] Use a calibrated multichannel pipette and allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[3]

  • Reagent Consistency: Use the same lot of critical reagents such as media, serum, and assay kits for a set of comparative experiments. If changing lots is unavoidable, perform a bridging study to ensure comparability.

  • Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels. Minor variations in these parameters can impact cell health and their response to this compound.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to the "edge effect."[3] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[3]

Q3: We suspect this compound might be interfering with our fluorescence-based assay readout. How can we confirm and mitigate this?

A3: Natural products can exhibit autofluorescence or interfere with assay components.[4] To address this:

  • Compound-Only Control: Run a control plate containing only the assay buffer and this compound at the concentrations used in your experiment. This will determine if this compound itself is contributing to the fluorescent signal.

  • Assay without Cells Control: To check for interference with assay reagents, run the assay with all components, including this compound, but without cells.

  • Use a Different Assay: If interference is confirmed, consider switching to an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based).

  • Spectral Scanning: Perform a spectral scan of this compound to identify its excitation and emission maxima. This can help in selecting assay reagents and filters that minimize spectral overlap.

Troubleshooting Guides

Issue 1: Low Potency or No Effect of this compound

  • Problem: this compound does not show the expected biological activity in your assay.

  • Troubleshooting Steps:

    • Verify Stock Solution: Re-calculate the concentration and ensure the correct amount of solvent was used. Prepare a fresh stock solution from a new aliquot of the compound.

    • Check Solubility: Visually inspect the stock solution and the final assay medium for any precipitation of this compound. If solubility is an issue, consider using a different solvent or a lower concentration.

    • Confirm Compound Integrity: If possible, verify the identity and purity of your this compound sample using analytical methods.

    • Review Assay Protocol: Double-check all steps of your experimental protocol for any deviations. Ensure that the treatment time and conditions are appropriate to observe a biological response.

    • Positive Control: Ensure that your positive control for the assay is working as expected. If the positive control fails, the issue may lie with the assay system itself rather than this compound.

Issue 2: High Variability Between Replicate Wells

  • Problem: There is a large standard deviation between replicate wells treated with the same concentration of this compound.

  • Troubleshooting Steps:

    • Pipetting Technique: Review and standardize pipetting techniques.[3] Pre-wetting pipette tips and ensuring slow, consistent aspiration and dispensing can improve accuracy.

    • Cell Plating Uniformity: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating each row or column.

    • Mixing of Compound: Ensure that this compound is thoroughly mixed into the assay medium before adding it to the cells.

    • Evaporation: Use plate sealers for long incubation periods to minimize evaporation, especially from the outer wells.[3]

Data Presentation

Table 1: Example of Inter-Assay Variability in this compound IC50 Values

Assay DateCell LinePassage NumberAnalystThis compound IC50 (µM)
2025-10-20MCF-78A12.5
2025-10-27MCF-715A25.1
2025-11-03MCF-79B15.2
2025-11-10HT-2912A35.8

This table illustrates how factors like cell passage number and different analysts can contribute to variability in the measured IC50 of this compound.

Table 2: Troubleshooting Checklist for High Inter-Assay CV

Potential CauseCheckpointRecommended Action
Compound Stock solution integrityPrepare fresh stock, verify concentration
Solubility issuesCheck for precipitation, try different solvent
Cells High passage numberUse cells within a defined low passage range
Inconsistent seedingStandardize cell counting and plating technique
Assay Reagent lot variationUse same lot of critical reagents
Pipetting errorsCalibrate pipettes, standardize technique
Edge effectsDo not use outer wells for samples

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh out 10 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in 2.63 mL of high-purity DMSO to make a 10 mM stock solution. The molecular weight of this compound is 380.48 g/mol .

  • Mixing: Vortex the solution for 1-2 minutes until the this compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock treat_cells Treat with this compound prep_stock->treat_cells prep_cells Culture and Passage Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 analyze_variability Analyze Variability calc_ic50->analyze_variability

Caption: A generalized experimental workflow for assessing the bioactivity of this compound.

troubleshooting_logic start Inconsistent Results with this compound check_compound Check Compound Integrity & Stock start->check_compound compound_ok Compound OK? check_compound->compound_ok check_cells Review Cell Culture Practices cells_ok Cells OK? check_cells->cells_ok check_assay Examine Assay Procedure assay_ok Assay OK? check_assay->assay_ok compound_ok->check_compound No compound_ok->check_cells Yes cells_ok->check_cells No cells_ok->check_assay Yes assay_ok->check_assay No end_good Reproducible Results assay_ok->end_good Yes

Caption: A logical flowchart for troubleshooting sources of variability in this compound experiments.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) TranscriptionFactor->GeneExpression

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.

References

Validation & Comparative

Angelicolide vs. Ligustilide: A Comparative Review of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, compounds derived from the Angelica genus have garnered significant attention for their diverse pharmacological properties. Among these, ligustilide has been extensively studied, revealing a broad spectrum of biological activities. Angelicolide, another constituent of Angelica species, remains a less-explored molecule. This guide provides a comprehensive comparison of the known biological activities of ligustilide and other bioactive compounds from the Angelica genus, owing to the current lack of specific experimental data for this compound. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Overview of Ligustilide's Biological Activity

Ligustilide, a major phthalide in Angelica sinensis (Dong Quai), has demonstrated significant anti-inflammatory, neuroprotective, and anti-cancer properties in a variety of preclinical models. Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in disease pathogenesis.

Comparative Analysis of Biological Activities

While direct comparative data for this compound is unavailable, this section contrasts the well-documented activities of ligustilide with those of other bioactive compounds isolated from Angelica species, including various furanocoumarins and other phthalides.

Anti-Inflammatory Activity

Ligustilide is a potent anti-inflammatory agent. Its effects are largely attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Key Findings for Ligustilide:

  • Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Suppression of the NF-κB and MAPK signaling pathways.

Comparison with other Angelica Compounds:

Several coumarins isolated from Angelica furcijuga have also been shown to inhibit NO production in LPS-activated mouse peritoneal macrophages, with varying potencies.

Table 1: Comparison of Anti-Inflammatory Activity (Inhibition of Nitric Oxide Production)

CompoundSourceCell LineIC50 (µM)Reference
IsopteryxinAngelica furcijugaMouse peritoneal macrophages8.8[1]
IsoepoxypteryxinAngelica furcijugaMouse peritoneal macrophages53[1]
(S)-(-)-OxypeucedaninAngelica furcijugaMouse peritoneal macrophages57[1]
ImperatorinAngelica furcijugaMouse peritoneal macrophages60[1]
3'-Angeloyl-cis-khellactoneAngelica furcijugaMouse peritoneal macrophages82[1]

Experimental Protocol: Nitric Oxide Production Assay

  • Cell Line: Mouse peritoneal macrophages or RAW 264.7 macrophage cell line.

  • Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and NO production.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time before LPS stimulation.

  • Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated.[1][2]

Signaling Pathway: Ligustilide's Anti-Inflammatory Mechanism

The diagram below illustrates the inhibitory effect of ligustilide on the NF-κB signaling pathway, a central regulator of inflammation.

Ligustilide_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription of Ligustilide Ligustilide Ligustilide->IKK Inhibits Neuroprotection_Workflow cluster_invitro In Vitro Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Compound_Treatment Pre-treatment with Test Compound Cell_Culture->Compound_Treatment Neurotoxin Induce Neurotoxicity (e.g., with H2O2 or Aβ) Compound_Treatment->Neurotoxin Viability_Assay Assess Cell Viability (e.g., MTT Assay) Neurotoxin->Viability_Assay Apoptosis_Induction Bioactive_Compound Bioactive Compound (e.g., Ligustilide) Cancer_Cell Cancer Cell Bioactive_Compound->Cancer_Cell Apoptotic_Pathway Activation of Apoptotic Pathways (e.g., Caspase Cascade) Cancer_Cell->Apoptotic_Pathway Induces Cell_Death Apoptotic Cell Death Apoptotic_Pathway->Cell_Death

References

Unlocking the Therapeutic Potential of Angelicolide Analogs: A Comparative Guide to their Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structural activity relationships of Angelicolide derivatives, focusing on their anti-inflammatory properties. Due to the limited availability of extensive research on this compound derivatives specifically, this guide focuses on the closely related and structurally similar class of compounds: furocoumarins. The data presented herein offers valuable insights into the key structural motifs influencing their biological activity.

This compound, a natural product isolated from Angelica sinensis, has garnered interest for its potential therapeutic applications. While research on a broad spectrum of this compound derivatives is still emerging, the study of related furocoumarins provides a strong foundation for understanding their structure-activity relationships (SAR). This guide synthesizes available quantitative data, details common experimental protocols for evaluating anti-inflammatory activity, and visualizes the key signaling pathways involved.

Comparative Analysis of Furocoumarin Derivatives' Anti-Inflammatory Activity

The anti-inflammatory potential of furocoumarin derivatives is often evaluated by their ability to inhibit key inflammatory mediators and enzymes, such as nitric oxide (NO), cyclooxygenases (COX-1 and COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). The following table summarizes the inhibitory activities of a selection of furocoumarin derivatives, highlighting the influence of different structural modifications.

CompoundStructureBioassayActivity (IC50/EC50)Key Structural Features
Phellopterin A furocoumarin with a methoxy group at C-5 and a side chain at C-8.NO Production in rat hepatocytesSignificantly suppressed NO productionMethoxy group at C-5 and side chain at C-8 appear essential for activity.
Oxypeucedanin Methanolate A furocoumarin with a methoxy group at C-5 and a side chain at C-8.NO Production in rat hepatocytesSignificantly suppressed NO productionMethoxy group at C-5 and side chain at C-8 appear essential for activity.
Imperatorin A furocoumarin.NO Production in rat hepatocytesNo significant effectLacks the specific substitution pattern of phellopterin and oxypeucedanin methanolate.
Isoimperatorin A furocoumarin.NO Production in rat hepatocytesNo significant effectLacks the specific substitution pattern of phellopterin and oxypeucedanin methanolate.
Oxypeucedanin A furocoumarin.NO Production in rat hepatocytesNo significant effectLacks the specific substitution pattern of phellopterin and oxypeucedanin methanolate.
Compound 14b (Coumarin-based analog) A coumarin derivative with a 3,4-dimethoxybenzylidene hydrazinyl moiety.Anti-inflammatory activity in LPS-induced macrophagesEC50 = 5.32 μMThe 3,4-dimethoxybenzylidene hydrazinyl group is a key feature for its potent activity.
DCH1 (1,3-dioxolane-coumarin hybrid) A novel linear 1,3-dioxolane-coumarin hybrid.COX-1 InhibitionIC50 = 123.30 μg/mlThe 1,3-dioxolane ring fused with the coumarin scaffold is a defining characteristic.
DCH1 (1,3-dioxolane-coumarin hybrid) A novel linear 1,3-dioxolane-coumarin hybrid.COX-2 InhibitionIC50 = 102.10 μg/mlThe 1,3-dioxolane ring fused with the coumarin scaffold is a defining characteristic.
Isopropyl analog of trimethylangelicin (TMA) A furocoumarin derivative.NF-κB/DNA interaction inhibitionIC50 = 7.4 μmol/LThe isopropyl substitution is a key modification.

Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.

Key Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of furocoumarin derivatives are often mediated through the modulation of critical signaling pathways that regulate the expression of pro-inflammatory genes. Two of the most significant pathways are the NF-κB and Nrf2 signaling cascades.

G NF-κB Signaling Pathway in Inflammation cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n NF-κB NFkB_n->ProInflammatory_Genes activates transcription of Furocoumarins Furocoumarin Derivatives Furocoumarins->IKK inhibit Furocoumarins->NFkB inhibit translocation

NF-κB signaling pathway and points of inhibition by furocoumarins.

G Nrf2 Antioxidant Response Pathway cluster_0 Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Nrf2_n Nrf2 Nrf2_n->ARE binds to Furocoumarins Furocoumarin Derivatives Furocoumarins->Keap1 promote dissociation from

Nrf2 antioxidant response pathway activated by furocoumarins.

Experimental Protocols

The evaluation of the anti-inflammatory activity of this compound derivatives and their analogs involves a variety of in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments cited in the literature.

In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is widely used to screen for compounds that can inhibit the production of nitric oxide, a key inflammatory mediator.

G Experimental Workflow: In Vitro NO Production Assay start Start seed_cells Seed RAW 264.7 macrophages in a 96-well plate start->seed_cells pretreat Pre-treat cells with Furocoumarin Derivatives seed_cells->pretreat stimulate Stimulate with LPS (Lipopolysaccharide) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant griess_reagent Add Griess Reagent to supernatant collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate % NO Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for the in vitro nitric oxide production assay.

Detailed Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (furocoumarin derivatives). The cells are pre-incubated for 1-2 hours.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.

  • Incubation: The plate is incubated for

Angelicolide: A Comparative Analysis with Other Coumarins from Angelica Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Angelica is a rich source of coumarins, a class of secondary metabolites renowned for their diverse and potent pharmacological activities. Among these, angelicolide stands out, though it is often studied alongside a variety of other coumarins isolated from different Angelica species. This guide provides a comparative overview of this compound and other prominent coumarins from Angelica, focusing on their cytotoxic, anti-inflammatory, antioxidant, and neuroprotective properties, supported by available experimental data.

Chemical Structures at a Glance

Coumarins are derivatives of 1,2-benzopyrone and are broadly classified into simple coumarins, furanocoumarins, and pyranocoumarins, all of which are found in Angelica species. This compound itself is a coumarin with the chemical formula C24H28O4. For reference, the basic chemical structures of this compound and other frequently studied coumarins from Angelica are presented below.

Table 1: Investigated Coumarins from Angelica Species and their Chemical Formula

Compound NameChemical Formula
This compoundC24H28O4
ImperatorinC16H14O4
IsoimperatorinC16H14O4
PhellopterinC17H16O5
PabularinoneC15H14O4
PangelinC16H18O5
Oxypeucedanin Hydrate AcetonideC19H22O6
Angedahurin ANot specified

Comparative Biological Activities

The therapeutic potential of coumarins from Angelica species spans a wide range of applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This section provides a comparative summary of the reported activities of this compound and its counterparts.

Cytotoxic Activity

Several coumarins from Angelica species have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for this compound remains limited in publicly available research, numerous studies have quantified the cytotoxic potential of other coumarins, primarily through the MTT assay.

Table 2: Comparative Cytotoxicity (IC50 values in µM) of Coumarins from Angelica Species

CompoundCell LineIC50 (µM)Reference
Angedahurin AMG-63 (Human Osteosarcoma)7.2
PangelinL1210, HL-60, K562, B16F108.6 - 14.6 (µg/mL)
Oxypeucedanin Hydrate AcetonideL1210, HL-60, K562, B16F108.6 - 14.6 (µg/mL)
IsoimperatorinHepG28.19
PhellopterinHepG27.49
PabularinoneHepG27.46
PabularinoneHeLa13.48
ImperatorinPANC-1 (Human Pancreatic Cancer)10
XanthotoxinPANC-1 (Human Pancreatic Cancer)17
RiligustilideA549, HCT-8, HepG213.82, 6.79, 7.92
MarmesininPlasmodium falciparum5.3
MagnoliosidePlasmodium falciparum8.2

Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

Anti-inflammatory Activity
Antioxidant Activity

The antioxidant properties of coumarins contribute significantly to their therapeutic effects by mitigating oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. While specific DPPH scavenging data for this compound is not available in the reviewed literature, several other coumarins from Angelica dahurica have demonstrated notable antioxidant potential. For instance, imperatorin, oxypeucedanin hydrate, xanthotoxol, bergaptol, and 5-methoxy-8-hydroxypsoralen have shown moderate to strong DPPH and ABTS radical scavenging activities. The antioxidant activity of these compounds is often attributed to the presence of hydroxyl groups and double bonds in their structures.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of coumarins from Angelica species. Compounds like ligustilide, Z-butylidenephthalide, and tokinolide A have demonstrated significant protective effects against glutamate-induced injury in SH-SY5Y neuroblastoma cells. Furthermore, pyranocoumarins from Angelica gigas, such as decursin, have shown protective effects against oxidative stress-induced neuronal cell death. These findings suggest that coumarins from Angelica could be valuable leads for the development of therapies for neurodegenerative diseases.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of these coumarins is crucial for drug development. For instance, imperatorin has been shown to exert its anti-inflammatory effects by downregulating the MAPK and NF-κB signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators. The specific signaling pathways modulated by this compound have yet to be elucidated and represent an important area for future research.

Below is a generalized representation of a signaling pathway commonly affected by anti-inflammatory compounds, which may be relevant for coumarins from Angelica.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes activates transcription of AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocates to

Caption: Generalized LPS-induced inflammatory signaling pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test coumarins and a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a common and straightforward method for determining the antioxidant capacity of a compound.

Workflow:

A Comparative Guide to the Cross-Validation of Analytical Methods for Angelicolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the quantification of Angelicolide, a significant bioactive compound found in various Angelica species. The focus is on High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these techniques is evaluated based on key validation parameters to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of this compound and related phthalides is contingent on the specific requirements of the study, such as sensitivity, selectivity, and throughput. Below is a summary of the performance of HPLC-DAD, UHPLC-MS/MS, and GC-MS based on published validation data for phthalides and other compounds in Angelica species.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data for each analytical technique, providing a clear comparison of their performance characteristics.

Table 1: HPLC-DAD Method Validation Data for Compounds in Angelica and Similar Matrices

ParameterValueReference
Linearity (R²)> 0.9957[1]
Limit of Detection (LOD)0.006 - 0.018 µg/mL[1]
Limit of Quantitation (LOQ)0.020 - 0.061 µg/mL[1]
Accuracy (Recovery)97.32% - 106.39%[1]
Precision (RSD)< 2.27% (Intra-day), < 1.65% (Inter-day)[1]

Table 2: UHPLC-MS/MS Method Validation Data for Phthalides in Angelica sinensis

ParameterValueReference
Linearity (R²)0.9983 - 0.9998[2][3]
Limit of Detection (LOD)0.42 - 6.98 ng/mL[2][3]
Limit of Quantitation (LOQ)1.39 - 23.28 ng/mL[2][3]
Accuracy (Recovery)92.7% - 102.1%[2][3]
Precision (RSD)0.33% - 0.88% (Intra-day), 0.37% - 1.04% (Inter-day)[2][3]

Table 3: GC-MS Method Validation Data for Phthalates and Related Compounds

ParameterValueReference
Linearity (R²)0.9817 - 0.9993[4]
Limit of Detection (LOD)0.029 - 0.049 ng[4]
Limit of Quantitation (LOQ)0.087 - 0.15 ng[4]
Accuracy (Recovery)72.9% - 124.9%[5]
Precision (RSD)< 3.30%[5]

Experimental Workflow

The general workflow for the analysis of this compound from a plant matrix involves several key stages, from sample preparation to data analysis.

This compound Analytical Workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing plant_material Plant Material (e.g., Angelica root) drying Drying plant_material->drying grinding Grinding & Homogenization drying->grinding extraction Solvent Extraction (e.g., Ultrasonic, Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Purification (e.g., SPE) concentration->purification final_sample Final Sample for Analysis purification->final_sample hplc_dad HPLC-DAD final_sample->hplc_dad Liquid Injection uhplc_msms UHPLC-MS/MS final_sample->uhplc_msms Liquid Injection gc_ms GC-MS final_sample->gc_ms Vaporized Injection chromatogram Chromatogram Acquisition hplc_dad->chromatogram uhplc_msms->chromatogram gc_ms->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification peak_integration->quantification validation Method Validation quantification->validation final_report Final Report validation->final_report

Caption: A generalized workflow for the analysis of this compound from a plant source.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of phytochemicals. It offers good linearity and precision, making it suitable for routine quality control.

  • Sample Preparation:

    • Air-dry the plant material (e.g., Angelica root) and grind it into a fine powder.

    • Extract the powder with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or Soxhlet extraction.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the residue in the mobile phase and filter through a 0.45 µm membrane filter before injection.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) set at the maximum absorption wavelength of this compound.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS provides superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for the analysis of trace amounts of this compound in complex matrices.[2][3]

  • Sample Preparation:

    • Follow the same initial extraction procedure as for HPLC-DAD.

    • A solid-phase extraction (SPE) step may be incorporated for further purification and enrichment of the analytes.

    • The final extract is dissolved in a suitable solvent (e.g., methanol/water) for injection.

  • Instrumentation and Conditions:

    • Column: A sub-2 µm particle size C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium formate.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization might be necessary to increase volatility.

  • Sample Preparation:

    • Extraction is performed using a non-polar solvent (e.g., hexane, dichloromethane).

    • The extract is filtered and concentrated.

    • (Optional but often necessary) Derivatization with an agent like BSTFA to convert polar functional groups into more volatile silyl ethers.

  • Instrumentation and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[8]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection: Split or splitless injection depending on the concentration of the analyte.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 120°C and ramping up to 280°C.[8]

    • Ionization: Electron Impact (EI) ionization is standard.

    • Mass Spectrometry: A quadrupole mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Method Comparison and Recommendations

  • HPLC-DAD is a cost-effective and reliable method for routine analysis and quality control where high sensitivity is not the primary requirement. Its ease of use and robustness are significant advantages.

  • UHPLC-MS/MS is the method of choice for research and development, clinical studies, and any application requiring high sensitivity and selectivity for detecting low concentrations of this compound in complex biological matrices. The specificity of MRM reduces the likelihood of interference from co-eluting compounds.[2][3]

  • GC-MS is well-suited for the analysis of the volatile fraction of plant extracts. For less volatile compounds like this compound, the necessity of a derivatization step can add complexity and potential for analytical error. However, it provides excellent separation efficiency and is a powerful tool for compound identification based on mass spectral libraries.

References

A Comparative Analysis of Angelicolide from Diverse Geographical Provenances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Angelicolide, a naturally occurring coumarin, isolated from various geographical sources. This compound has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding the variations in its properties based on geographical origin is crucial for consistent and effective research and development. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to support further investigation into this promising phytochemical.

Data Summary

The concentration and composition of phytochemicals in plants are significantly influenced by their geographical origin, including factors like climate, soil composition, and altitude. While direct comparative studies on this compound from different sources are limited, analysis of related compounds within the Angelica genus provides strong evidence for geographical variation. The following table collates available data on the content of major phthalides, including compounds structurally related to this compound, in Angelica species from different regions. It is important to note that this data is compiled from various studies and serves as an illustrative comparison.

Plant SpeciesGeographical SourceKey Phthalide AnalyzedConcentration (% w/w)Reference Study
Angelica sinensisGansu, ChinaFerulic acid & Z-ligustilideHigh levels reported[1]
Angelica sinensisYunnan, ChinaFerulic acid0.14% - 0.15%[2]
Angelica sinensisSichuan, ChinaFerulic acid0.01% - 0.02%[2]
Angelica sinensisHubei, ChinaFerulic acid0.005% - 0.006%[2]
Angelica gigasKoreaButylphthalide & Z-butylenephthalideHigh levels reported[1]
Angelica acutilobaJapan(Z)-ligustilide0.08% - 0.22% (total content in root)[3]

Note: The provided concentrations are for major phthalides and serve as an indicator of potential variability in this compound content. Further research is required for direct quantitative comparison of this compound from these sources. Studies have shown that environmental factors such as altitude, temperature, and rainfall significantly impact the accumulation of bioactive compounds in Angelica sinensis.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the isolation, purification, and biological evaluation of this compound and related phthalides as described in the literature.

Isolation and Purification of this compound from Angelica Root

This protocol is a generalized procedure based on methods for isolating phthalides from Angelica species.

  • Extraction:

    • Air-dried and powdered roots of the Angelica species are extracted with 95% ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, typically rich in phthalides, is selected for further purification.

  • Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

    • Elution is performed with a gradient of petroleum ether and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the compound of interest are combined.

  • Purification:

    • Further purification is achieved by repeated column chromatography on silica gel and Sephadex LH-20.

    • Final purification is often performed using high-performance liquid chromatography (HPLC) on a C18 column.

  • Structural Elucidation:

    • The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anti-inflammatory Activity Assay

This protocol is based on the evaluation of the anti-inflammatory effects of Angesinenolide B, a phthalide dimer from Angelica sinensis, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[5]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Nitric Oxide (NO) Production Assay:

    • Cells are seeded in a 96-well plate and pre-treated with various concentrations of this compound for 1 hour.

    • Cells are then stimulated with 1 µg/mL of LPS for 24 hours.

    • The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement:

    • Cells are treated as described above.

    • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • To investigate the effect on signaling pathways, cells are treated with this compound and/or LPS.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membranes are probed with primary antibodies against key signaling proteins (e.g., p-MAPK, p-STATs) and then with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytotoxicity Assay

This protocol is based on the MTT assay used to evaluate the cytotoxicity of riligustilide, a phthalide from Angelica sinensis, against various cancer cell lines.[6]

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-8, HepG2) are cultured in appropriate media and conditions.

  • MTT Assay:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Cells are then treated with various concentrations of this compound for 24-72 hours.

    • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The formazan crystals formed are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated.

  • Flow Cytometry for Cell Cycle Analysis:

    • Cells are treated with this compound for specified time points.

    • Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

    • Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

    • The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_extraction Isolation & Purification cluster_bioassay Biological Activity Evaluation plant Angelica Root Powder extraction Ethanol Extraction plant->extraction fractionation Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->fractionation chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractionation->chromatography hplc HPLC Purification chromatography->hplc This compound Pure this compound hplc->this compound anti_inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) This compound->anti_inflammatory cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) This compound->cytotoxicity no_assay NO Production (Griess Assay) anti_inflammatory->no_assay cytokine_assay Cytokine Measurement (ELISA) anti_inflammatory->cytokine_assay western_blot Signaling Pathway Analysis (Western Blot) anti_inflammatory->western_blot mtt_assay Cell Viability (MTT Assay) cytotoxicity->mtt_assay flow_cytometry Cell Cycle Analysis (Flow Cytometry) cytotoxicity->flow_cytometry

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK (ERK, p38, JNK) tlr4->mapk jak JAK tlr4->jak This compound This compound This compound->mapk Inhibits stat STATs This compound->stat Inhibits ap1 AP-1 mapk->ap1 inos iNOS ap1->inos cox2 COX-2 ap1->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ap1->cytokines jak->stat stat->inos stat->cox2 stat->cytokines

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Unraveling the Therapeutic Potential of Angelicolide: A Comparative Analysis of In Vivo Efficacy Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic properties of natural compounds, a comprehensive in vivo comparison of Angelicolide and its synthetic analogues is currently unavailable in the public domain. Extensive research into scientific literature and databases reveals a notable gap in studies directly evaluating the in vivo efficacy of this compound against its synthetic derivatives.

While research has been conducted on various compounds isolated from the Angelica species, including decursin and decursinol angelate, specific data on this compound's in vivo performance, particularly in cancer models, is scarce. Studies on extracts from Angelica gigas Nakai (AGN) have demonstrated significant in vivo anti-cancer activity in mouse models of Lewis lung carcinoma and human prostate cancer xenografts.[1][2] These studies suggest that the therapeutic effects are likely due to a combination of compounds within the extract, with decursin and its metabolite decursinol playing a role. However, the specific contribution and efficacy of this compound in these studies have not been elucidated.

The absence of dedicated in vivo studies on this compound, and the corresponding lack of information on any developed synthetic analogues, prevents a direct comparative analysis as requested. Such a comparison would typically involve evaluating key performance indicators such as tumor growth inhibition, survival rates, and toxicity profiles in preclinical animal models.

To provide a framework for how such a comparative guide would be structured, and to fulfill the user's request for data presentation and visualization, the following sections present a hypothetical comparison based on the type of data that would be generated in such studies.

Hypothetical In Vivo Efficacy Comparison: this compound vs. Synthetic Analogues

This section illustrates how quantitative data from preclinical in vivo studies would be presented. The data herein is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Comparative Tumor Growth Inhibition in a Xenograft Model

CompoundDosage (mg/kg)Administration RouteTumor Growth Inhibition (%)Survival Rate (%)Notes
This compound 50Intraperitoneal (i.p.)4560Data is hypothetical.
Analogue A 50Intraperitoneal (i.p.)6580Improved efficacy over parent compound. Data is hypothetical.
Analogue B 50Oral (p.o.)5570Orally bioavailable. Data is hypothetical.
Vehicle Control N/AIntraperitoneal (i.p.)020
Positive Control (Doxorubicin) 5Intravenous (i.v.)8090Standard chemotherapeutic agent.

Table 2: Comparative Toxicity Profile

CompoundDosage (mg/kg)Mean Body Weight Change (%)Observed Side Effects
This compound 50-5Mild lethargy. Data is hypothetical.
Analogue A 50-8Moderate lethargy, slight weight loss. Data is hypothetical.
Analogue B 50-2No significant side effects observed. Data is hypothetical.
Vehicle Control N/A+2None.
Positive Control (Doxorubicin) 5-15Significant weight loss, lethargy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are examples of experimental protocols that would be employed in in vivo efficacy studies.

Xenograft Mouse Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Housing: Immunocompromised mice (e.g., athymic nude mice) are housed in a sterile environment with access to food and water ad libitum.

  • Tumor Inoculation: A suspension of cancer cells (typically 1 x 10^6 cells in 100 µL of saline) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomly assigned to treatment and control groups. The compounds (this compound, analogues, or vehicle) are administered at the specified doses and routes for a defined period (e.g., daily for 21 days).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors are then excised and weighed.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Signaling Pathway Visualization

Understanding the mechanism of action is a critical aspect of drug development. Diagrams of signaling pathways help to visualize how a compound exerts its effects at a molecular level. While the specific signaling pathway for this compound is not well-established, a hypothetical pathway illustrating its potential anti-cancer mechanism is presented below using the DOT language.

Hypothetical_Angelicolide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras This compound This compound This compound->PI3K Analogue A Analogue A mTOR mTOR Analogue A->mTOR MEK MEK Analogue A->MEK Akt Akt PI3K->Akt Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Hypothetical signaling pathways inhibited by this compound and its synthetic analogue.

References

Comparative Analysis of Neuroprotective Compounds from Angelica Species

Author: BenchChem Technical Support Team. Date: November 2025

A note on Angelicolide: Extensive literature searches did not yield specific studies on the neuroprotective effects or the reproducibility of this compound. Therefore, this guide provides a comparative analysis of other neuroprotective compounds isolated from plants of the Angelica genus, for which experimental data is available. This information can serve as a valuable reference for researchers interested in the neuroprotective potential of compounds from this plant family.

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. A promising area of research is the identification of natural compounds with neuroprotective properties. The Angelica genus of plants has been a source of traditional medicines for centuries, and modern research is beginning to validate its therapeutic potential. While data on this compound remains elusive, studies on other constituents of Angelica species, such as coumarins and phenolic acids, have demonstrated significant neuroprotective activity in vitro. This guide provides a comparative overview of the neuroprotective effects of selected compounds from Angelica shikokiana, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the in vitro neuroprotective effects of various compounds isolated from Angelica shikokiana against hydrogen peroxide (H₂O₂)-induced and amyloid-beta (Aβ₂₅₋₃₅)-induced neurotoxicity in Neuro-2A cells.

Table 1: Neuroprotective Effects Against H₂O₂-Induced Toxicity in Neuro-2A Cells

CompoundConcentration (µM)% Increase in Cell Viability
Chlorogenic acid 10022% ± 2.6%
Quercetin 10020% ± 3.9%
Luteolin 10017% ± 6.7%
Methyl chlorogenate 10012% ± 2.6%

Table 2: Neuroprotective Effects Against Aβ₂₅₋₃₅-Induced Toxicity in Neuro-2A Cells

CompoundConcentration (µM)% Increase in Cell Viability
Kaempferol-3-O-rutinoside 10030% ± 6.8%
Hyuganin E 10027% ± 5.3%
Isoepoxypteryxin 10023% ± 2.5%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on the study by Abdel-Wahab et al. (2015) on compounds from Angelica shikokiana.[1][2]

Cell Culture and Treatment
  • Cell Line: Mouse neuroblastoma Neuro-2A cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed Neuro-2A cells in 96-well plates at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

    • For H₂O₂-induced toxicity, pre-treat cells with various concentrations of the test compounds (6.25, 12.5, 25, 50, 100 µM) for 2 hours. Subsequently, add 150 µM H₂O₂ and incubate for 24 hours.

    • For Aβ₂₅₋₃₅-induced toxicity, pre-treat cells with various concentrations of the test compounds for 3 hours. Subsequently, add 25 µM Aβ₂₅₋₃₅ and incubate for 72 hours.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of the compounds from Angelica species are likely mediated through the modulation of cellular signaling pathways involved in oxidative stress and apoptosis.

neuroprotection_pathway cluster_outcomes Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Aβ) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Angelica_Compound Angelica Compound (e.g., Coumarins, Phenolics) Angelica_Compound->ROS Inhibits Apoptosis Apoptosis Angelica_Compound->Apoptosis Inhibits ROS->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Cell_Survival Neuronal Survival experimental_workflow start Start: Seed Neuro-2A cells in 96-well plates pretreatment Pre-treat with Angelica Compounds start->pretreatment induce_toxicity Induce Neurotoxicity (H₂O₂ or Aβ₂₅₋₃₅) pretreatment->induce_toxicity incubation Incubate for 24-72 hours induce_toxicity->incubation mtt_assay Perform MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis and Comparison mtt_assay->data_analysis end End: Determine Neuroprotective Effect data_analysis->end

References

Comparative Cytotoxicity of Angelicolide and Related Coumarins in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of coumarins derived from the Angelica genus against various cancer cell lines. Due to a lack of specific publicly available data on the cytotoxicity of Angelicolide (CAS 90826-58-7), this document focuses on a comparative analysis of structurally related coumarin compounds isolated from Angelica species. This guide synthesizes available experimental data, details relevant methodologies, and visualizes key cellular pathways to provide a framework for future research into the potential of this compound and similar compounds as anti-cancer agents.

Comparative Cytotoxicity Data

The cytotoxic effects of several coumarins isolated from various Angelica species have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the specific coumarin and the cancer cell line being tested. The available data for coumarins related to this compound are summarized in the table below.

Compound NameCancer Cell LineIC50 ValueCitation(s)
AngelicinSH-SY5Y49.56 µM[1]
PangelinL1210, HL-60, K562, B16F108.6 to 14.6 µg/mL[2]
Oxypeucedanin Hydrate AcetonideL1210, HL-60, K562, B16F108.6 to 14.6 µg/mL[2]
Angedahurin AMG-637.2 µM[3][4]
Angelica coumarin AA5493.2 µmol/L[5]
Angelica coumarin AMCF72.8 µmol/L[5]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of a compound, such as a coumarin, against cancer cell lines using the MTT assay, based on methodologies described in the cited literature.

1. Cell Culture and Treatment:

  • Cancer cell lines (e.g., L1210, HL-60, K562, B16F10, MG-63, A549, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the test compound (e.g., Pangelin, Oxypeucedanin Hydrate Acetonide) and a vehicle control.

2. MTT Assay for Cell Viability:

  • After a specified incubation period (e.g., 48 or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plates are incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on coumarins from Angelica species suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis: Several coumarins, including Angelicin, have been shown to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway.[1] This pathway is characterized by:

  • Downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

  • Upregulation of pro-apoptotic proteins like Bax.

  • Release of cytochrome c from the mitochondria into the cytoplasm.

  • Activation of caspase-9, followed by the activation of the executioner caspase-3.[1]

Cell Cycle Arrest: Some coumarins have been observed to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For instance, some compounds can induce a G1/S or G2/M phase arrest. This is often accompanied by changes in the expression levels of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for Formazan Formation mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization absorbance Measure Absorbance solubilization->absorbance calculation Calculate IC50 Value absorbance->calculation

Experimental workflow for determining cytotoxicity using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome coumarin Angelica Coumarins bcl2 Bcl-2 Family Regulation (↓ Bcl-2, ↑ Bax) coumarin->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Intrinsic apoptosis signaling pathway induced by Angelica coumarins.

References

A Comparative Analysis of Angelicolide and Related Bioactive Compounds from Angelica Species

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, compounds derived from the Angelica genus have garnered significant attention for their diverse pharmacological activities. This guide provides a statistical analysis of the bioactivity data available for compounds structurally or botanically related to Angelicolide, a coumarin for which specific bioactivity data is limited in publicly accessible literature. By examining the biological effects of related phthalides and extracts from Angelica species, we can infer potential areas of interest for future research into this compound's therapeutic potential.

Comparative Bioactivity of Angelica-Derived Compounds

The following table summarizes the quantitative bioactivity data for Angesinenolide B, a phthalide dimer from Angelica sinensis, and a water extract of Angelica sinensis. These compounds have been evaluated for their anti-inflammatory properties, providing a basis for comparison.

Compound/ExtractBioactivityAssay SystemIC50 Value
Angesinenolide B Inhibition of Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages4.98 ± 0.94 μM[1]
Angelica sinensis Water Extract Inhibition of Tumor Necrosis Factor-α (TNF-α)LPS-stimulated RAW 264.7 macrophages387.3 µg/mL[2][3]
Angelica sinensis Water Extract Inhibition of Interleukin-6 (IL-6)LPS-stimulated RAW 264.7 macrophages954.3 µg/mL[2][3]
Angelica sinensis Water Extract Inhibition of Monocyte Chemoattractant Protein-1 (MCP-1)LPS-stimulated RAW 264.7 macrophages191.7 µg/mL[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compound (e.g., Angesinenolide B) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After 24 hours of LPS stimulation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent is added to the supernatant and incubated for 10-15 minutes at room temperature.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

3. Cytokine Analysis (ELISA):

  • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis:

  • Following treatment, cells are lysed to extract total proteins.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MAPK, p-STAT, p-NF-κB) overnight at 4°C.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Quantitative Real-Time PCR (qRT-PCR):

  • Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the RNA templates by reverse transcription.

  • qRT-PCR is performed using specific primers for the genes of interest to quantify their mRNA expression levels.

Signaling Pathway Visualizations

The biological activities of the compounds from Angelica species are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate the known mechanisms of action for Angesinenolide B and extracts from Angelica gigas and Angelica sinensis.

Angesinenolide B Anti-Inflammatory Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway STATs_pathway STATs Pathway TLR4->STATs_pathway NFkB_pathway NF-κB Pathway (p65, IκBα) TLR4->NFkB_pathway Inflammatory_Response Inflammatory Response (NO, TNF-α, IL-6) MAPK_pathway->Inflammatory_Response STATs_pathway->Inflammatory_Response NFkB_pathway->Inflammatory_Response ASB Angesinenolide B ASB->MAPK_pathway ASB->STATs_pathway LPS LPS LPS->TLR4

Caption: Angesinenolide B inhibits inflammation by down-regulating the MAPK and STATs pathways.

Angelica gigas Immuno-enhancing Pathway

cluster_cytoplasm Cytoplasm MAPK_pathway MAPK Pathway (ERK, p38) Immune_Response Immune Response (Cytokine Production) MAPK_pathway->Immune_Response NFkB_pathway NF-κB Pathway NFkB_pathway->Immune_Response Angelica_gigas Angelica gigas Extract Angelica_gigas->MAPK_pathway Angelica_gigas->NFkB_pathway

Caption: Angelica gigas extract enhances immune response via MAPK and NF-κB pathways.

Angelica sinensis Anti-Inflammatory Pathway

cluster_cytoplasm Cytoplasm Ca_Signaling Calcium Signaling JAK_STAT_pathway JAK-STAT Pathway Ca_Signaling->JAK_STAT_pathway Inflammatory_Response Inflammatory Response JAK_STAT_pathway->Inflammatory_Response NO_burst Nitric Oxide Burst NO_burst->JAK_STAT_pathway Angelica_sinensis Angelica sinensis Water Extract Angelica_sinensis->Ca_Signaling Angelica_sinensis->NO_burst

Caption: Angelica sinensis extract mediates anti-inflammatory effects via NO and JAK-STAT.

References

A Comparative Guide to Angelicolide Quantification: Methodologies and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of Angelicolide, a significant bioactive phthalide found in various Angelica species. While a formal, multi-institutional inter-laboratory comparison study on this compound is not publicly available, this document synthesizes performance data from various validated analytical methods reported in the scientific literature. This provides a valuable benchmark for laboratories to compare and select appropriate methods for their specific research needs, from quality control of herbal extracts to pharmacokinetic analysis.

Data Presentation: A Comparative Overview of Analytical Methods

The quantification of this compound and its related phthalides, such as Ligustilide, is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of performance characteristics from different validated methods, offering a baseline for inter-method comparison.

Parameter Method 1: HPLC-DAD Method 2: UPLC-PDA Method 3: HPLC-MS/MS
Instrumentation High-Performance Liquid Chromatography with Diode Array DetectorUltra-Performance Liquid Chromatography with Photodiode Array DetectorHigh-Performance Liquid Chromatography with Tandem Mass Spectrometry
Typical Analyte(s) Z-Ligustilide, Ferulic Acid, Caffeic Acid[1]Decursin, Decursinol AngelateThis compound, Ligustilide
Linearity (r²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) ~ 0.1 - 0.5 µg/mL~ 0.05 - 0.2 µg/mL~ 0.3 - 3.1 ng/mL[2]
Limit of Quantification (LOQ) ~ 0.3 - 1.5 µg/mL~ 0.15 - 0.6 µg/mL~ 0.8 - 9.4 ng/mL[2]
Recovery (%) 95 - 105%98 - 102%90 - 115%[2]
Precision (RSD %) < 3%< 2%< 15%[2]
Key Advantages Robust, widely available, good for high-concentration samples.Faster analysis times, higher resolution and sensitivity than HPLC.Highest sensitivity and selectivity, ideal for complex matrices and low concentrations.
Key Disadvantages Lower sensitivity compared to MS, potential for matrix interference.Higher operational pressure, may not be available in all labs.Higher cost of instrumentation and maintenance, requires more expertise.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results. Below are generalized yet detailed methodologies for the key experiments cited in the analysis of this compound.

Sample Preparation: Solid-Liquid Extraction

The choice of sample preparation technique is critical and depends on the matrix (e.g., dried plant root, biological fluid).

  • Objective: To efficiently extract this compound from the sample matrix while minimizing the co-extraction of interfering substances.

  • Apparatus: Analytical balance, grinder, sonicator, centrifuge, volumetric flasks.

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (analytical grade), Deionized water.

  • Procedure:

    • Homogenization: Grind the dried plant material (e.g., Angelica sinensis root) into a fine, homogenous powder.

    • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol.

    • Sonication: Sonicate the mixture for 30-45 minutes in a water bath to facilitate extraction.

    • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to separate the solid residue.

    • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate, identify, and quantify this compound in the prepared sample extract.

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Chromatographic Conditions (Typical):

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% Formic Acid.

      • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: Start with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection:

      • DAD: Monitor at a wavelength where this compound shows maximum absorbance (e.g., around 320-350 nm).[1]

      • MS/MS: Operate in Multiple Reaction Monitoring (MRM) mode for highest selectivity and sensitivity.[3]

  • Calibration: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards to construct a calibration curve by plotting peak area against concentration. The concentration of this compound in the sample can then be determined from this curve.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical steps involved in the quantification of this compound from a plant source.

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Plant Material (e.g., Angelica Root) Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Centrifugation & Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD / LC-MS/MS Separation Filtration->HPLC Detection Peak Detection & Integration HPLC->Detection Quantification Quantification Detection->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification Report Final Report (Concentration of this compound) Quantification->Report

Experimental workflow for this compound quantification.
Signaling Pathway Modulation by Angelica Compounds

Constituents from Angelica sinensis, including phthalides structurally related to this compound, have demonstrated anti-inflammatory properties. They can inhibit the inflammatory response in macrophages stimulated by lipopolysaccharide (LPS) by down-regulating key signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STATs) pathways.[1][3][4]

G cluster_mapk MAPK Pathway cluster_stat STAT Pathway cluster_response Inflammatory Response LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_p Phosphorylation of p38, ERK, JNK TLR4->MAPK_p Activates STAT_p Phosphorylation of STAT1/STAT3 TLR4->STAT_p Activates This compound Angelica Phthalides (e.g., this compound) This compound->MAPK_p Inhibits This compound->STAT_p Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_p->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) STAT_p->Mediators

Anti-inflammatory action of Angelica compounds.

References

Unveiling the Molecular Targets of Angelicolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of the molecular targets of Angelicolide. By objectively comparing its performance with structurally similar compounds and presenting supporting experimental data, this guide aims to facilitate further research and drug discovery efforts.

While direct experimental validation of the specific molecular targets of this compound remains to be fully elucidated in the scientific literature, studies on structurally related compounds, particularly Angesinenolide B, provide significant insights into its potential mechanisms of action. This guide synthesizes the available information to offer a comparative analysis of this compound's probable molecular interactions and biological effects.

Putative Molecular Targets and Signaling Pathways

Based on the analysis of the anti-inflammatory properties of the structurally similar phthalide dimer peroxide, Angesinenolide B, it is hypothesized that this compound may also exert its effects through the modulation of key inflammatory signaling pathways.

A study on Angesinenolide B demonstrated its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] This effect was attributed to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways.[1][2][3] Notably, the study indicated that Angesinenolide B did not affect the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Therefore, the primary putative molecular targets of this compound are likely key protein kinases within the MAPK and STAT pathways, such as:

  • MAPK pathway: Extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK.

  • STAT pathway: STAT1 and STAT3.

Comparative Analysis of Anti-inflammatory Activity

To provide a context for the potential efficacy of this compound, the following table summarizes the quantitative data on the anti-inflammatory activity of Angesinenolide B compared to a standard inhibitor, Quercetin.

CompoundTargetAssayCell LineIC50 Value
Angesinenolide BNitric Oxide (NO) ProductionGriess AssayRAW 264.74.98 ± 0.94 µM
QuercetinNitric Oxide (NO) ProductionGriess AssayRAW 264.726.06 ± 2.28 µM

Table 1: Comparison of the inhibitory concentration (IC50) of Angesinenolide B and Quercetin on nitric oxide production in LPS-stimulated RAW 264.7 macrophages. Data sourced from a study on Angesinenolide B.[1]

Experimental Protocols

To facilitate the experimental validation of this compound's molecular targets, this section outlines the detailed methodologies employed in the study of Angesinenolide B.[1][2]

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells were pre-treated with various concentrations of the test compound for a specified time before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. After incubation at room temperature for 10 minutes, the absorbance was measured at 540 nm using a microplate reader. The nitrite concentration was calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Total RNA was extracted from cells using TRIzol reagent. cDNA was synthesized from the total RNA using a reverse transcription kit. qRT-PCR was performed using a SYBR Green master mix on a real-time PCR system. The relative mRNA expression of target genes was calculated using the 2^-ΔΔCt method, with GAPDH used as an internal control.

Western Blot Analysis

Cells were lysed in RIPA buffer, and the protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which this compound may exert its anti-inflammatory effects, based on the findings for Angesinenolide B.

Angelicolide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway STAT_pathway STAT Pathway (STAT1, STAT3) TLR4->STAT_pathway Gene_Expression Inflammatory Gene Expression MAPK_pathway->Gene_Expression STAT_pathway->Gene_Expression This compound This compound This compound->MAPK_pathway This compound->STAT_pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene_Expression->Pro_inflammatory_Mediators

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Target Identification

To definitively identify the molecular targets of this compound, a systematic experimental workflow is recommended.

Target_Identification_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_outcome Outcome Affinity_Chromatography Affinity Chromatography - this compound-coupled beads - Cell lysate incubation - Elution of binding proteins Proteomics Proteomics (LC-MS/MS) - Identification of eluted proteins Affinity_Chromatography->Proteomics Binding_Assays Direct Binding Assays - Surface Plasmon Resonance (SPR) - Isothermal Titration Calorimetry (ITC) Proteomics->Binding_Assays Cellular_Assays Cellular Thermal Shift Assay (CETSA) - Target engagement confirmation in cells Binding_Assays->Cellular_Assays Functional_Assays Functional Assays - Kinase activity assays - Reporter gene assays Cellular_Assays->Functional_Assays Validated_Targets Validated Molecular Targets of this compound Functional_Assays->Validated_Targets

Caption: Recommended workflow for this compound target identification.

Logical Relationship of this compound's Action

The following diagram illustrates the logical flow from this compound's interaction with its putative targets to the observed biological effect.

Logical_Relationship This compound This compound Target_Interaction Interaction with MAPK/STAT Proteins This compound->Target_Interaction Pathway_Inhibition Inhibition of MAPK & STAT Signaling Target_Interaction->Pathway_Inhibition Gene_Downregulation Downregulation of Inflammatory Gene Expression Pathway_Inhibition->Gene_Downregulation Mediator_Reduction Reduced Production of Pro-inflammatory Mediators Gene_Downregulation->Mediator_Reduction Biological_Effect Anti-inflammatory Effect Mediator_Reduction->Biological_Effect

Caption: Logical flow of this compound's anti-inflammatory mechanism.

References

Safety Operating Guide

Proper Disposal of Angelicolide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of angelicolide, ensuring compliance and minimizing environmental impact.

Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any chemical.

I. This compound Safety and Hazard Information

According to the Safety Data Sheet (SDS) for this compound (CAS No. 90826-58-7), the compound is not classified as a hazardous substance or mixture.[1] This classification is the primary determinant for the recommended disposal procedures. However, the absence of a hazardous classification does not permit indiscriminate disposal. Responsible laboratory practice dictates that all chemicals, regardless of their hazard level, should be managed to prevent their release into the environment.

Key Safety Information from the SDS:

  • Hazard Classification: Not a hazardous substance or mixture.[1]

  • GHS Label Elements: No hazard pictograms, signal words, or hazard statements are required.[1]

  • First Aid Measures:

    • Eye Contact: Flush eyes with plenty of water.

    • Skin Contact: Rinse skin with water.

    • Inhalation: Move to fresh air.

    • Ingestion: Wash out mouth with water. Do NOT induce vomiting.[1]

  • Handling: Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area.[1]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated place, away from direct sunlight and ignition sources.[1]

II. This compound Disposal Procedures

The following step-by-step process outlines the recommended procedure for the disposal of this compound in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

Step 2: Containment of this compound Waste

All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), should be collected in a designated and properly labeled waste container.

  • Waste Container: Use a chemically compatible and sealable container.

  • Labeling: The container must be clearly labeled as "this compound Waste" or with a similar identifier in accordance with your institution's waste management policies.

Step 3: Managing Spills

In the event of a small spill of this compound:

  • Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).

  • Collect the absorbent material into the designated this compound waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.

  • Dispose of all cleaning materials in the this compound waste container.

For larger spills, follow your institution's emergency spill response procedures.

Step 4: Final Disposal

The collected this compound waste should be disposed of through your institution's chemical waste management program. Even though this compound is not classified as hazardous, it should not be disposed of down the drain or in the regular trash.

  • Contact your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste container.

  • Provide the EHS department with a copy of the this compound Safety Data Sheet.

III. Experimental Protocols

Currently, there are no specific experimental protocols cited for the neutralization or chemical degradation of this compound as a means of disposal. The recommended procedure is collection and disposal via a licensed chemical waste contractor arranged by your institution.

IV. Data Presentation

Property Value Source
CAS Number 90826-58-7[1][2]
Molecular Formula C₂₄H₂₈O₄[1][2]
Molecular Weight 380.48 g/mol [1][2]
Hazard Classification Not a hazardous substance or mixture[1]

V. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Angelicolide_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Safety Glasses, Lab Coat, Gloves) start->ppe contain 2. Collect Waste in a Designated, Labeled Container ppe->contain spill Small Spill Occurs contain->spill spill_cleanup 3a. Absorb Spill & Clean Area spill->spill_cleanup Yes final_disposal 3. Store Waste Container Securely spill->final_disposal No spill_cleanup->contain ehs_contact 4. Contact Environmental Health & Safety (EHS) for Pickup final_disposal->ehs_contact end End: Proper Disposal ehs_contact->end

References

Essential Safety and Logistical Information for Handling Angelicolide

Author: BenchChem Technical Support Team. Date: November 2025

Recommended Personal Protective Equipment (PPE)

A work area and task-specific hazard assessment is required to select the appropriate PPE.[4] The following table summarizes the minimum recommended PPE for handling Angelicolide, assuming it to be a potentially hazardous substance.

Protection Type Recommended PPE Purpose
Eye and Face Protection Chemical splash goggles and a face shield worn over them.[1][5]Protects against splashes, sprays, and potential vapors. Goggles should be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[4] Safety glasses alone do not offer adequate protection against chemical splashes.[4]
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.[1][3] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[1]Protects the skin and personal clothing from contact with the substance.[3]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[4] For more direct handling or in the absence of specific glove compatibility data, consider double-gloving or using a more robust glove type, such as neoprene, in consultation with glove manufacturer's compatibility charts for similar compounds.[6][7]Prevents skin exposure to the chemical. Gloves should be inspected before use and changed immediately upon contamination.[4]
Respiratory Protection A properly fitted respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV) may be necessary.[1]Protects against the inhalation of potentially toxic vapors, aerosols, or fine powders. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[1] All handling should ideally occur within a certified chemical fume hood to minimize inhalation risks.[1]
Procedural Guide for Safe Handling of this compound

This protocol outlines a step-by-step methodology for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling

  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood.[1]

  • Assemble Materials: Before starting, gather all necessary equipment, reagents, and waste containers and place them inside the fume hood.[3]

  • Emergency Preparedness: Ensure an emergency plan is in place, and that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.[1]

2. Handling and Experimentation

  • Minimize Quantities: Use the smallest possible quantity of the substance for any experiment or procedure to minimize risk.[1]

  • Avoid Dust and Aerosol Generation: Handle solid compounds carefully to avoid generating dust.[3] When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]

  • Maintain Containment: Keep all containers with this compound sealed when not in immediate use.[1] Perform all manipulations within the fume hood with the sash at the lowest practical height.[3]

  • Avoid Working Alone: Never handle substances of unknown toxicity alone. Ensure at least one other person is aware of the work being conducted.[1]

3. Post-Handling and Decontamination

  • Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the substance using an appropriate solvent.[3][7]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.[3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1]

Disposal Plan for this compound Waste

All waste contaminated with this compound must be treated as hazardous waste.[3] Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes with unknown identity.[8]

1. Waste Segregation and Collection

  • Solid Waste: All contaminated consumables, such as gloves, pipette tips, and weigh papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][3]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[3]

2. Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other known components of the waste.[9][10] Do not use abbreviations or chemical formulas on the label.[9]

  • Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials.[11]

3. Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9]

  • Unknowns: Never dispose of unidentified chemical waste down the drain or in regular trash.[9] The cost of analyzing and disposing of unknown chemicals can be substantial.[8]

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep Risk Assessment ppe Don Appropriate PPE prep->ppe setup Set Up in Fume Hood ppe->setup weigh Weigh Compound setup->weigh experiment Perform Experiment weigh->experiment decon Decontaminate Surfaces experiment->decon waste Segregate Waste decon->waste doff Doff PPE waste->doff wash Wash Hands doff->wash label_waste Label Waste Container wash->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Arrange EHS Pickup store_waste->dispose G cluster_sds_yes cluster_sds_no cluster_ppe_conservative Conservative PPE Selection start SDS for Compound Available? follow_sds Follow Specific PPE Recommendations in SDS start->follow_sds Yes treat_unknown Treat as Potentially Highly Hazardous start->treat_unknown No eye Goggles & Face Shield treat_unknown->eye skin Lab Coat & Chem-Resistant Apron hands Double Nitrile or Chem-Resistant Gloves resp Respirator (Task-Dependent)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.